Acetyl-Calpastatin (184-210) (human)
Beschreibung
BenchChem offers high-quality Acetyl-Calpastatin (184-210) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-Calpastatin (184-210) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C142H230N36O44S |
|---|---|
Molekulargewicht |
3177.6 g/mol |
IUPAC-Name |
4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151) |
InChI-Schlüssel |
ZXJCOYBPXOBJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Acetyl-Calpastatin (184-210) in Apoptotic Pathways: A Technical Guide to Calpain Inhibition and Target Deconvolution
Prepared by: Senior Application Scientist Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
The Calpain-Calpastatin Axis in Cellular Fate
In the landscape of programmed cell death, caspases traditionally dominate the narrative. However, calcium-dependent cysteine proteases—specifically Calpain I (μ-calpain) and Calpain II (m-calpain)—serve as critical, parallel executioners in apoptotic and necrotic pathways. Pathological intracellular calcium influx, driven by ischemia, excitotoxicity, or mechanical injury, hyperactivates calpains. This hyperactivation initiates a proteolytic cascade that cleaves structural proteins (e.g., α-spectrin) and pro-apoptotic regulators (e.g., Bid, Bax, and procaspase-12), irreversibly committing the cell to death.
To study this axis without confounding cross-talk from other protease families, researchers require a highly specific intervention. Acetyl-Calpastatin (184-210) —a 27-amino-acid synthetic peptide derived from the inhibitory domain (exon 1B) of human calpastatin—is the gold standard. Unlike broad-spectrum small molecules, this peptide acts as a selective, endogenous-like inhibitor, allowing scientists to isolate calpain-mediated apoptosis with nanomolar precision [1].
Fig 1. Calpain-mediated apoptotic signaling and Acetyl-Calpastatin (184-210) inhibition node.
Quantitative Pharmacodynamics: Why Specificity Matters
A common pitfall in apoptosis assays is the reliance on small-molecule inhibitors like ALLM (Calpain Inhibitor II) or ALLN. While effective, these compounds exhibit significant cross-reactivity with the proteasome and lysosomal cathepsins (e.g., Cathepsin B and L). Inhibiting the proteasome inadvertently stabilizes pro-apoptotic proteins, paradoxically inducing apoptosis in certain cell lines and confounding experimental results.
Acetyl-Calpastatin (184-210) circumvents this by mimicking the natural autoinhibitory loop of calpastatin. It strongly inhibits Calpain I (
Table 1: Comparative Profiling of Calpain Inhibitors
| Inhibitor | Molecular Class | Calpain I ( | Cathepsin L Cross-Reactivity | Primary Application in Apoptosis |
| Acetyl-Calpastatin (184-210) | Synthetic Peptide | 0.2 nM ( | None ( | Selective calpain pathway isolation |
| ALLM (Calpain Inhibitor II) | Small Molecule | 120 nM ( | High | Broad-spectrum protease inhibition |
| MDL 28170 | Small Molecule | 10 nM ( | Moderate | Cell-permeable general inhibition |
| PD 150606 | Non-peptide | 210 nM ( | Low (Allosteric) | Non-competitive calcium-site binding |
Self-Validating Experimental Workflows
To establish a definitive causal link between calpain activation and apoptosis, experimental protocols must be self-validating. This means incorporating orthogonal readouts that distinguish calpain activity from parallel caspase activity.
Fig 2. Self-validating experimental workflow for isolating calpain-dependent apoptotic pathways.
Protocol A: In Vitro Calpain-Dependent Apoptosis Assay
This protocol utilizes ionomycin to force calcium influx, triggering calpain-mediated truncation of Bid (tBid) and subsequent apoptosis [6].
Step-by-Step Methodology:
-
Reconstitution & Equilibration: Reconstitute Acetyl-Calpastatin (184-210) in
to a stock concentration of 5 mg/mL. Causality Note: Sonication is highly recommended to ensure complete dissolution. Using aqueous buffer avoids DMSO-induced membrane toxicity, which can artificially inflate baseline apoptotic metrics. -
Pre-incubation (The Control Node): Seed target cells (e.g., primary cortical neurons or fibroblasts) at
cells/well. Pre-incubate with 10 μM Acetyl-Calpastatin (184-210) for 1–2 hours. This temporal window is critical; the peptide must permeate the cell and achieve steady-state binding with cytosolic calpain prior to the calcium insult. -
Apoptosis Induction: Challenge the cells with 1–5 μM ionomycin for 4 to 24 hours depending on the cell line.
-
Orthogonal Readout (Self-Validation):
-
Primary Assay: Measure bulk calpain activity using a luminescent Calpain-Glo assay.
-
Validation Assay: Perform a Western blot targeting α-spectrin. Calpain specifically cleaves intact α-spectrin (240 kDa) into 150 kDa and 145 kDa breakdown products (SBDPs). In contrast, executioner Caspase-3 generates a 120 kDa fragment. The presence of 150/145 kDa bands—and their subsequent rescue by Acetyl-Calpastatin—unequivocally validates calpain target engagement.
-
Protocol B: Target Deconvolution via LiP-MS
For drug development professionals identifying novel targets, Limited Proteolysis-Mass Spectrometry (LiP-MS) allows for target deconvolution in complex cellular milieus without compound modification. Acetyl-Calpastatin has been successfully utilized as a benchmark in LiP-MS to validate Calpain 1 and 2 binding sites [3].
Step-by-Step Methodology:
-
Lysate Preparation: Extract native proteome from target cells under non-denaturing conditions to preserve protein tertiary structures.
-
Compound Incubation: Incubate the lysate with a dose-response gradient of Acetyl-Calpastatin (184-210).
-
Limited Proteolysis: Introduce a broad-specificity protease (e.g., Proteinase K) for a tightly controlled duration (e.g., 5 minutes). Causality Note: The binding of Acetyl-Calpastatin induces a steric hindrance or conformational shift in Calpain I/II, protecting specific cleavage sites from Proteinase K.
-
LC-MS/MS Analysis: Quench the reaction, perform a complete tryptic digest, and analyze via mass spectrometry. The differential peptide abundance directly maps the Acetyl-Calpastatin binding pocket on the calpain heterodimer.
Translational Perspectives in Drug Development
Understanding the Acetyl-Calpastatin mechanism has profound implications for translational medicine:
-
Neurodegeneration: In Huntington's disease models, the degradation of endogenous calpastatin leads to unchecked calpain activity, driving mitochondrial fragmentation and neuronal death. Pharmacological stabilization of calpastatin, or the introduction of Acetyl-Calpastatin mimetics, restores mitochondrial membrane potential and reduces neuropathology [4].
-
Tissue Fibrosis: Following severe burn injuries, calpain hyperactivation in fibroblasts drives pathological extracellular matrix (ECM) accumulation. Targeted inhibition using Acetyl-Calpastatin (184-210) significantly reduces fibroblast proliferation and the expression of hypertrophic markers like collagen, offering a therapeutic avenue for post-burn hypertrophic scars [5].
By leveraging Acetyl-Calpastatin (184-210) in preclinical workflows, researchers can confidently map the architecture of cell death, ensuring that downstream drug development targets the correct proteolytic nodes.
References
-
Title: Abstract 5776: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS Source: AACR Journals URL: [Link]
-
Title: Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington's disease Source: NIH / PMC URL: [Link]
-
Title: Calpastatin-Mediated Inhibition of Calpain Ameliorates Skin Scar Formation after Burn Injury Source: NIH / PMC URL: [Link]
-
Title: Ionomycin-activated Calpain Triggers Apoptosis Source: Journal of Biological Chemistry (EUR.nl) URL: [Link]
The Role of Acetyl-Calpastatin (184-210) in Neurodegeneration Research: A Technical Guide to Targeted Calpain Inhibition
Executive Summary
This whitepaper provides a rigorous, causality-driven framework for deploying Acetyl-Calpastatin (184-210) in neurodegeneration models, ensuring that researchers can generate self-validating, high-fidelity data.
Mechanistic Framework: The Calpain-Calpastatin Axis
Under physiological conditions, calpain activity is tightly regulated by its endogenous inhibitor, calpastatin. However, during excitotoxic events, ischemic strokes, or in chronic conditions like Huntington's Disease (HD) and Alzheimer's Disease (AD), massive intracellular calcium influx overwhelms this regulatory system[1].
Unchecked calpain hyperactivation drives neurodegeneration through three distinct, catastrophic cascades:
-
Mitochondrial Fragmentation: Calpain cleaves and hyperactivates Drp1, driving pathological mitochondrial fission—a primary hallmark of Huntington's Disease[1].
-
Lysosomal Dysfunction: Calpain-mediated cleavage of critical lysosomal membrane proteins disrupts autophagic flux, rendering neurons highly vulnerable to metabolic stress and glucose deprivation.
-
Cytoskeletal Breakdown & Tau Pathology: Calpain cleaves p35 to p25, leading to the hyperactivation of Cyclin-Dependent Kinase 5 (CDK5), which subsequently hyperphosphorylates Tau.
By acting as a highly specific, competitive, and reversible inhibitor, Acetyl-Calpastatin (184-210) intercepts this pathway at the apex, preventing downstream effector destruction.
Figure 1: Mechanistic pathway of calpain-induced neurodegeneration and targeted inhibition.
Pharmacodynamics & Specificity Profile
The structural modifications of Acetyl-Calpastatin (184-210)—specifically the N-terminal acetylation (Asp-1) and C-terminal amidation (Ala-27)—confer resistance against exopeptidase degradation, extending its half-life in in vitro assays.
When designing experiments, it is critical to understand the quantitative boundaries of the peptide's specificity. The table below summarizes the pharmacodynamic profile required to establish a clean assay window.
| Parameter | Value | Clinical / Experimental Relevance |
| Molecular Weight | 3177.65 g/mol | High MW limits passive diffusion. Requires optimized pre-incubation or lipid-based delivery for whole-cell assays. |
| Calpain I ( | 0.2 nM | Ultra-high affinity allows for low-nanomolar dosing in cell-free biochemical assays. |
| Cathepsin L | 6 | 30,000-fold selectivity window prevents off-target lysosomal disruption at standard working concentrations. |
| Papain / Trypsin Inhibition | None | Ensures structural proteins are not artificially preserved via broad-spectrum protease blockade. |
| Typical Cellular Dose | 10 - 50 | Higher concentrations are required in whole-cell assays to overcome the plasma membrane barrier[2]. |
Experimental Design: Self-Validating Protocols
As an Application Scientist, I frequently observe that experimental failure with peptide inhibitors stems from poor biochemical handling or cellular impermeability, rather than a lack of target engagement. Every protocol must be a self-validating system.
Figure 2: Self-validating workflow for assessing neuroprotective efficacy of calpain inhibition.
Protocol 1: Cell-Free Calpain Inhibition Assay (Self-Validation Step)
Purpose: To validate the specific inhibitory activity of the peptide lot and establish the
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA). Immediately before use, add 2 mM fresh DTT .
-
Enzyme & Inhibitor Pre-Incubation: Combine 0.5 U of purified Calpain I with Acetyl-Calpastatin (184-210) at varying concentrations (0.1 nM to 10 nM). Crucial Step: Incubate for 15 minutes at 37°C. Because this is a reversible, competitive inhibitor, establishing equilibrium prior to substrate introduction prevents false-negative cleavage.
-
Activation: Add 5 mM
to trigger the calcium-dependent conformational change in calpain. -
Substrate Addition: Add 50
M of the fluorogenic substrate Suc-LLVY-AMC. -
Kinetic Reading: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.
-
Validation: The assay is only valid if the "Vehicle + Calpain + Substrate" positive control yields a signal >10x above the "Vehicle + Substrate" background.
Protocol 2: Cellular Neuroprotection Model (Mitochondrial Integrity via JC-1)
Purpose: Assess the peptide's ability to prevent Drp1-mediated mitochondrial fragmentation in patient-derived neurons or Huntington's Disease models[1]. Causality Check: Because Acetyl-Calpastatin (184-210) is a large peptide, its native cellular permeability is restricted. A parallel positive control using a cell-permeable small molecule (e.g., CHIR99021, which stabilizes endogenous calpastatin[1]) must be included. If the small molecule protects the cells but the peptide does not, the failure is due to membrane impermeability, not a lack of mechanistic involvement.
Step-by-Step Methodology:
-
Cell Seeding: Plate primary cortical neurons or HdhQ111 striatal cells in 96-well optical-bottom plates. Allow 7 days for maturation.
-
Peptide Pre-Treatment: Dilute Acetyl-Calpastatin (184-210) to 25
M in culture media. Treat cells for 2 hours prior to stress induction. This extended pre-incubation is mandatory to allow sufficient endocytotic uptake of the peptide. -
Stress Induction: Induce excitotoxicity by adding 100
M Glutamate for 4 hours. -
JC-1 Staining: Remove media and incubate cells with 2
M JC-1 dye for 30 minutes at 37°C. JC-1 forms J-aggregates (red fluorescence) in healthy, polarized mitochondria, but remains as monomers (green fluorescence) in depolarized, fragmented mitochondria. -
Quantification: Wash cells twice with PBS and analyze via flow cytometry or high-content imaging. Calculate the Red/Green fluorescence ratio. Successful calpain inhibition will preserve the high Red/Green ratio by preventing Drp1 activation.
References
-
Hu, D., et al. "Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington's disease." Nature Communications 12, 5305 (2021).[Link]
-
Gerónimo-Olvera, C., et al. "Autophagy fails to prevent glucose deprivation/glucose reintroduction-induced neuronal death due to calpain-mediated lysosomal dysfunction in cortical neurons." Cell Death & Disease 8, e2911 (2017).[Link]
-
Maki, M., et al. "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene." Journal of Biological Chemistry 264, 18866-18869 (1989).[Link]
Sources
Technical Guide: Acetyl-Calpastatin (184-210) Selectivity & Application
Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals.[1]
Executive Summary
Acetyl-Calpastatin (184-210) (Ac-CP) is a synthetic, bioactive peptide fragment derived from the endogenous inhibitor protein calpastatin.[1] It functions as a potent, reversible, and highly specific inhibitor of the calpain family of calcium-dependent cysteine proteases.
Critical Selectivity Profile:
-
Calpain I vs. Calpain II: The peptide exhibits equipotent inhibition against both Calpain I (
-calpain) and Calpain II (m-calpain). It does not distinguish between these two isoforms due to the high conservation of the catalytic core (domains IIa and IIb) where this peptide binds.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calpain vs. Other Proteases: Its "selectivity" is defined by its ability to inhibit calpains (
nM) while showing negligible activity against other cysteine proteases (e.g., Papain, Cathepsin L) or serine proteases (e.g., Trypsin) even at micromolar concentrations.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This guide details the mechanistic basis of this inhibition, the structural reasons for the lack of I vs. II discrimination, and validated protocols for its use in signal transduction research.
Mechanistic Foundation[1][5]
Structural Context
The calpain system consists of the proteases (Calpain I and II) and the inhibitor (Calpastatin).[1][5][6][7][8]
-
Calpain I & II: Heterodimers containing a distinct large catalytic subunit (80 kDa) and a common small regulatory subunit (28 kDa).[1][9] The catalytic cleft is formed by domains IIa and IIb.
-
Calpastatin: An intrinsically unstructured protein with four repetitive inhibitory domains (I–IV).[1] Each domain contains three subdomains: A, B, and C.[9]
-
Acetyl-Calpastatin (184-210): This 27-amino acid sequence corresponds to Subdomain 1B of human calpastatin.[1][9] Subdomain B is the only region capable of directly blocking the proteolytic activity; subdomains A and C serve primarily as anchoring sites to domains IV and VI of calpain.[9]
Mechanism of Action: The "Looping Out" Model
Unlike small molecule inhibitors (e.g., E-64, leupeptin) that bind irreversibly to the active site cysteine, Ac-Calpastatin (184-210) employs a steric "looping out" mechanism.
-
Calcium Priming: Calpain binds
, triggering a conformational change that aligns domains IIa and IIb to form a functional active site.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Peptide Recognition: The Ac-CP (184-210) peptide recognizes this open conformation.[1]
-
Active Site Evasion: The peptide forms an amphipathic
-helix (or angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -turn structure in shorter fragments) that occupies the active site cleft. Crucially, it loops around the catalytic triad (Cys-His-Asn), effectively blocking substrate access without being cleaved itself.
Visualization of Inhibition Pathway
Caption: The calcium-dependent activation of Calpain and its subsequent steric blockade by Acetyl-Calpastatin (184-210).[1][10]
Selectivity Profile: Calpain I vs. Calpain II
The primary query regarding this peptide is often whether it can distinguish between the
Quantitative Inhibition Data
The active site regions of Calpain I and II share 55–65% sequence homology, and the specific pockets bound by Subdomain B are nearly identical. Consequently, Ac-Calpastatin (184-210) acts as a Pan-Calpain Inhibitor .[1]
| Target Enzyme | Ki (Inhibition Constant) | Selectivity Status |
| Calpain I ( | 0.2 nM | High Potency |
| Calpain II (m-calpain) | ~0.2 - 1.0 nM * | High Potency |
| Cathepsin L | 6,000 nM (6 | Non-Selective (>30,000x difference) |
| Papain | > 10,000 nM | No Inhibition |
| Trypsin | > 10,000 nM | No Inhibition |
*Note: While specific Ki values for Calpain II vary slightly by literature source, they consistently fall within the sub-nanomolar to low-nanomolar range, functionally identical to Calpain I for experimental purposes.
Why No Selectivity?
The "selectivity" marketed for this peptide refers to Family Selectivity (Calpains vs. Cathepsins), not Isoform Selectivity (Calpain I vs. II).[1]
-
Structural Conservation: The peptide mimics the natural calpastatin interface. Since endogenous calpastatin regulates both calpains in vivo, the derived peptide retains this dual affinity.
-
Experimental Implication: You cannot use Ac-Calpastatin (184-210) to determine which specific calpain isoform is responsible for a biological effect.[1] To distinguish I from II, you must use:
-
calcium titration (Calpain I activates at
Mngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ; Calpain II at mM ). -
Isoform-specific antibodies (targeting the divergent N-terminal regions).[1]
-
SiRNA knockdown of specific catalytic subunits (
vs ).
-
Experimental Protocols
Protocol: Validating Calpain Inhibition (FRET Assay)
This protocol confirms the activity of Ac-Calpastatin (184-210) in a cell-free system using a fluorogenic substrate (e.g., Suc-LLVY-AMC).[1]
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT.
-
Calcium Stock: 100 mM
. -
Enzyme: Purified Calpain I or II (1 unit/well).
-
Substrate: Suc-LLVY-AMC (20
M final).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Inhibitor: Ac-Calpastatin (184-210) (dissolved in DMSO or water; stock 100
M).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow:
-
Preparation: Dilute Ac-Calpastatin (184-210) to varying concentrations (0.01 nM to 100 nM).
-
Incubation: Mix Calpain enzyme with Inhibitor in Buffer (minus Calcium). Incubate for 15 min at 25°C.
-
Note: Pre-incubation allows the peptide to align near the cleft, though binding is
dependent.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Activation: Add
to a final concentration of 5 mM (excess Ca ensures full activation of both I and II). -
Substrate Addition: Add Suc-LLVY-AMC.
-
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 minutes.
Validation Criteria:
-
Control (No Inhibitor): Linear increase in fluorescence.[1]
-
Inhibited: Dose-dependent reduction in slope.
should approach the theoreticalngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (approx 0.2–1.0 nM).
Protocol: Differentiating Calpain vs. Proteasome Activity
Since calpain substrates often overlap with proteasome substrates, Ac-Calpastatin (184-210) is the "Gold Standard" control to prove calpain specificity.
Caption: Workflow to isolate calpain-specific activity using Ac-Calpastatin (184-210) subtraction.
Handling and Storage
-
Solubility: Soluble in water (up to 1 mg/mL).[1] For higher concentrations, use DMSO.
-
Stability: The acetylated N-terminus confers resistance to aminopeptidases, but the peptide is still susceptible to non-specific degradation.
-
Storage: Lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C. Avoid freeze-thaw cycles.
References
-
Maki, M., et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[9] Journal of Biological Chemistry, 264(32), 18866-18869.[1] Link
-
Hanna, R.A., et al. (2008). "Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin." Nature, 456(7220), 409-412.[1] Link
-
Goll, D.E., et al. (2003). "The Calpain System."[6] Physiological Reviews, 83(3), 731-801.[1][6] Link[1]
-
Tocris Bioscience. "Acetyl-Calpastatin (184-210) (human) Product Datasheet." Tocris. Link
-
Cayman Chemical. "Ac-Calpastatin (184-210) Product Information." Cayman Chemical. Link
Sources
- 1. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. Acetyl-Calpastatin(184-210)(human) | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Acetyl-Calpastatin (184-210) for Precision Calpain Inhibition
[1]
Executive Summary
Acetyl-Calpastatin (184-210) (Ac-CP) is a synthetic 27-amino acid peptide fragment derived from the endogenous calpain inhibitor, calpastatin.[1] Unlike small molecule inhibitors (e.g., ALLN, MDL-28170) that often cross-react with the proteasome or other cysteine proteases (cathepsins), Ac-CP offers sub-nanomolar affinity (Ki ≈ 0.2 nM) and exceptional specificity for Calpain I (µ-calpain) and Calpain II (m-calpain).[1]
This guide details the molecular mechanism, experimental protocols, and critical limitations of using Ac-CP to study protein degradation pathways.
Molecular Profile & Structural Logic[1]
The Molecule
-
Sequence: Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2
-
Source: Corresponds to Exon 1B of the human calpastatin gene, specifically mapping to Inhibitory Domain 1 .
-
Solubility: Water-soluble (up to 1 mg/mL); hydrophobic aggregation may occur at high concentrations, requiring DMSO titration.[1]
The "Hot Spot" Theory
The potency of this fragment relies on two structural "hot spots" identified by alanine scanning mutagenesis (Betts et al., 2003):
-
Leu11-Gly12: Anchors the peptide into the hydrophobic pocket of the calpain enzyme.
-
Thr17-Ile18-Pro19: A rigid turn motif that positions the peptide to sterically occlude the active site cleft.
Mechanism of Action
The interaction between Calpastatin (184-210) and Calpain is calcium-dependent .[2][3][4] The inhibitor does not bind the inactive apo-enzyme. It recognizes the conformational change induced by
Mechanistic Pathway Diagram[1]
Figure 1: The Calcium-Dependent Inhibition Cycle.[1] Note that Ac-Calpastatin (184-210) competes with the substrate only after calcium activation.[1]
Experimental Applications & Protocols
Specificity Matrix: Why Choose Ac-CP?
In drug development and signaling research, distinguishing calpain activity from the Ubiquitin-Proteasome System (UPS) is critical.
| Inhibitor | Calpain I/II (Ki) | Proteasome (20S) | Cathepsin B/L | Cell Permeability | Specificity Rating |
| Ac-Calpastatin (184-210) | 0.2 nM | No Inhibition | > 6 µM | Low | High |
| ALLN (Calpain Inhibitor I) | < 10 nM | Potent Inhibition | Potent Inhibition | High | Low (Promiscuous) |
| MDL-28170 | ~10 nM | Weak Inhibition | Moderate Inhibition | High | Moderate |
| Calpeptin | ~5 nM | Weak Inhibition | Moderate Inhibition | High | Moderate |
Protocol: Fluorometric Calpain Activity Assay
Objective: Quantify calpain activity in tissue lysates while excluding proteasomal background.
Reagents:
-
Buffer A (Lysis): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT.[1] Do not add EDTA/EGTA yet.[1]
-
Substrate: Suc-LLVY-AMC (Fluorogenic, Ex 360nm / Em 460nm).[1]
-
Activator: 100 mM
stock. -
Inhibitor: Ac-Calpastatin (184-210) stock (100 µM in water/DMSO).[1]
Workflow:
Figure 2: Step-by-step workflow for the specific calpain inhibition assay.
Detailed Steps:
-
Lysate Prep: Homogenize tissue/cells in Buffer A. Centrifuge 10,000 x g for 10 min. Collect supernatant.
-
Inhibitor Incubation: Add Ac-Calpastatin (184-210) to "Inhibited" wells (Final conc: 200 nM). Incubate 15 min at 4°C. This allows the peptide to equilibrate, though binding technically requires
.[1] -
Substrate Addition: Add Suc-LLVY-AMC to all wells.
-
Activation: rapid addition of
(Final conc: 2-5 mM) initiates the reaction.[1] -
Validation: The "Calpain Specific Activity" is calculated as:
The Permeability Challenge (Critical Note)
The native Ac-Calpastatin (184-210) peptide is not cell-permeable .[1]
-
For Live Cell Studies: You must use a modified version, such as Penetratin-conjugated Calpastatin or Tat-Calpastatin .
-
Alternative: Electroporation or microinjection of the native peptide.
-
Warning: Simply adding native 184-210 to culture media, even at high concentrations (50-100 µM), often yields inconsistent results due to poor uptake and lysosomal degradation.
References
-
Maki, M. et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[5] Journal of Biological Chemistry, 264(32), 18866-18869. Link
-
Betts, R. L. et al. (2003). "Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT." Journal of Biological Chemistry, 278(10), 7800-7809. Link
-
Fiorino, F. et al. (2007). "A new cell-permeable calpain inhibitor."[6] Journal of Peptide Science, 13(1), 70-73.[6] Link
-
Yamazaki, T. et al. (1997). "Specific increase in amyloid beta-protein 42 secretion ratio by calpain inhibition." Biochemistry, 36(27), 8377-8383.[1] Link
Sources
- 1. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 2. Calpastatin Peptide ≥95% (HPLC), Ac 184-210 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 4. Detecting the Active Conformation of Calpain with Calpastatin-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A new cell-permeable calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Acetyl-Calpastatin (184-210) on Cytoskeletal Proteins: A Mechanistic and Methodological Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biochemistry, Cytoskeletal Dynamics, and Protease Therapeutics
Executive Summary: Isolating the Calpain Variable
The structural integrity of the cellular cytoskeleton is dynamically regulated by a balance of polymerization, scaffolding, and targeted proteolysis. Among the primary mediators of cytoskeletal remodeling are calpains —calcium-dependent, non-lysosomal cysteine proteases. Pathological calcium influx (e.g., during ischemia, neurodegeneration, or mechanical trauma) triggers calpain overactivation, leading to the catastrophic cleavage of cytoskeletal proteins such as spectrin, talin, and MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate)[1][2].
To study these pathways, researchers historically relied on broad-spectrum inhibitors like ALLN or Calpeptin. However, these agents exhibit significant cross-reactivity with cathepsins and the proteasome, confounding experimental causality. Acetyl-Calpastatin (184-210) (human) resolves this limitation. As a synthetic 27-amino-acid peptide derived from exon 1B of the endogenous calpastatin inhibitory domain 1, it provides exquisite selectivity for µ-calpain (Calpain I) and m-calpain (Calpain II)[3].
This technical guide dissects the mechanistic impact of Acetyl-Calpastatin (184-210) on cytoskeletal proteins and provides a self-validating experimental framework for its application in advanced biochemical assays.
Mechanistic Grounding: Cytoskeletal Preservation
The Proteolytic Cascade
Under resting conditions, calpains exist as inactive heterodimers in the cytosol. Upon calcium binding, they undergo autoproteolytic activation and translocate to the membrane-cytoskeleton interface[2]. Here, they sever cytoskeletal-integrin links by cleaving target proteins:
-
αII-Spectrin: Cleaved into 150 kDa and 145 kDa Spectrin Breakdown Products (SBDPs), destabilizing the axonal cytoskeleton.
-
Talin & Ezrin: Cleavage disrupts focal adhesions, altering cell motility and attachment.
-
MARCKS: Proteolysis of MARCKS regulates actin cross-linking and membrane fusion events[4].
The Mechanism of Acetyl-Calpastatin (184-210)
Acetyl-Calpastatin (184-210) functions as a highly potent, reversible competitive inhibitor. The peptide sequence (Ac-DPMSSTYIEELGKREVTIPPKYRELLA-NH2) mimics the natural inhibitory loop of calpastatin. By occupying the active site cleft of calcium-activated calpain, it physically blocks the protease from accessing bulky cytoskeletal substrates. The N-terminal acetylation and C-terminal amidation protect the peptide from exopeptidase degradation, extending its experimental half-life.
Fig 1: Mechanistic pathway of calpain-mediated cytoskeletal cleavage and targeted inhibition.
Kinetic Selectivity Profile
The primary rationale for selecting Acetyl-Calpastatin (184-210) over synthetic small molecules is its unmatched specificity. The table below summarizes the kinetic data that validates its use as a precision tool for isolating calpain-specific cytoskeletal dynamics[5].
| Target Protease | Protease Class | Inhibition Constant ( | Experimental Implication |
| µ-Calpain (Calpain I) | Calcium-dependent Cysteine | 0.2 nM | Complete inhibition at low nanomolar ranges. |
| m-Calpain (Calpain II) | Calcium-dependent Cysteine | Strongly Inhibited | Prevents high-calcium threshold proteolysis. |
| Cathepsin L | Lysosomal Cysteine | 6 µM (6,000 nM) | >30,000-fold selectivity window over lysosomal degradation. |
| Papain | Plant Cysteine | No Inhibition | Confirms specificity to the calpain structural fold. |
| Trypsin | Serine Protease | No Inhibition | No cross-reactivity with standard serine proteases. |
Self-Validating Experimental Protocol: Assessing Cytoskeletal Protection
To rigorously prove that a cytoskeletal alteration is calpain-dependent, researchers must establish a self-validating assay. The following protocol details an in vitro cell-based assay for measuring αII-Spectrin cleavage, utilizing Acetyl-Calpastatin (184-210) to establish causality.
Rationale & Causality in Assay Design
-
Stimulus: We use the calcium ionophore A23187 to artificially flood the cytosol with calcium, ensuring maximum calpain activation independent of upstream receptor signaling.
-
Inhibitor Penetration: Because Acetyl-Calpastatin (184-210) is a large peptide (MW ~3177.65 g/mol ), cellular uptake can be variable depending on the cell line. We utilize a pre-incubation step. (Note: For highly impermeable cells, a lipid-based delivery reagent or cell-permeabilization technique may be required).
-
Lysis Buffer Constraint (Critical): The lysis buffer must not contain broad-spectrum calpain inhibitors (like EDTA or EGTA) during the initial extraction. If you inhibit calpain post-lysis, you cannot differentiate between in vivo peptide protection and in vitro buffer artifact.
Step-by-Step Methodology
Step 1: Cell Culture & Pre-treatment
-
Seed target cells (e.g., SH-SY5Y neuroblastoma cells) in 6-well plates until 80% confluent.
-
Pre-incubate the experimental wells with Acetyl-Calpastatin (184-210) at a working concentration of 10–25 µM for 2 hours.
-
Control Validation: Include a Vehicle Control (DMSO/Water) and a Positive Cleavage Control (Ionophore only).
Step 2: Calpain Activation
-
Add Calcium Ionophore A23187 (2 µM) and
(1 mM) to the culture media for 30–60 minutes to induce robust cytoskeletal proteolysis.
Step 3: Controlled Lysis
-
Wash cells rapidly with ice-cold PBS.
-
Lyse cells using a specialized RIPA buffer containing protease inhibitors for serine/threonine proteases, but explicitly lacking EDTA/EGTA to preserve the biological snapshot of calpain activity at the moment of lysis.
Step 4: SDS-PAGE and Western Blotting
-
Resolve 20 µg of total protein lysate on an 8% polyacrylamide gel (optimal for large cytoskeletal proteins).
-
Transfer to a PVDF membrane and probe with an anti-αII-Spectrin antibody capable of detecting both the intact 280 kDa band and the 150/145 kDa SBDPs.
Step 5: Densitometric Quantification
-
Calculate the ratio of SBDPs to intact Spectrin. Successful calpain inhibition by Acetyl-Calpastatin (184-210) will show a dose-dependent restoration of the 280 kDa band and ablation of the 145 kDa fragment.
Fig 2: Self-validating experimental workflow for assessing calpain-dependent cytoskeletal cleavage.
Conclusion
Acetyl-Calpastatin (184-210) is not merely a reagent; it is a definitive mechanistic probe. By exploiting the evolutionary specificity of the endogenous calpastatin domain, researchers can unequivocally separate calpain-driven cytoskeletal degradation from background lysosomal or proteasomal activity[4][5]. Whether investigating synaptic plasticity, ischemic tissue damage, or basic focal adhesion dynamics, integrating this peptide into strictly controlled, self-validating workflows ensures the highest standard of scientific integrity.
References
Sources
Investigating Calpain-Mediated Proteolysis with Acetyl-Calpastatin (184-210): A Technical Guide
The Calpain-Calpastatin Proteolytic System
Calpains are a highly conserved family of calcium-dependent cysteine proteases. Unlike degradative proteases (e.g., the proteasome), calpains act as "modulator proteases." They execute limited, targeted cleavage that alters the structure, localization, and function of their substrates[1]. This precise proteolysis is essential for synaptic plasticity, cell motility, and signal transduction. However, dysregulated calcium homeostasis—often observed in traumatic brain injury (TBI), amyotrophic lateral sclerosis (ALS), and Alzheimer's disease—leads to pathological calpain hyperactivation[2][3].
In vivo, calpain activity is tightly restricted by its ubiquitous endogenous inhibitor, 1[1]. Calpastatin contains four repetitive inhibitory domains, each capable of looping around the calpain active site to block proteolysis[1]. To investigate these pathways experimentally, researchers utilize Acetyl-Calpastatin (184-210) , a synthetic peptide corresponding to the first inhibitory domain of human calpastatin, offering an unparalleled tool for selective calpain inhibition[4].
Pharmacological Profile of Acetyl-Calpastatin (184-210)
Acetyl-Calpastatin (184-210) is a highly potent, reversible, and selective inhibitor[4]. Its structural modifications, specifically N-terminal acetylation and C-terminal amidation, enhance its stability against exopeptidases in experimental models.
Table 1: Kinetic Parameters and Selectivity Profile
| Target Protease | Inhibitory Constant (Ki) | Selectivity / Activity |
|---|---|---|
| µ-Calpain (Calpain I) | 0.2 nM | Highly Potent Inhibition |
| m-Calpain (Calpain II) | Potent | Strong Inhibition |
| Cathepsin L | 6 μM | Minimal Inhibition |
| Papain / Trypsin | >10 μM | No Observed Inhibition |
Data synthesized from established pharmacological profiles[4][5].
Mechanisms of Action & Pathological Contexts
The peptide functions by binding to the proteolytic CysPc and PEF domains of calpain, physically occluding the catalytically active cysteine residue[1]. This mechanism is critical in neurodegenerative models. For instance, in TBI, calpain hyperactivation leads to the rapid degradation of cytoskeletal proteins like α-spectrin[2]. By administering Acetyl-Calpastatin (184-210), researchers can isolate calpain-specific cleavage events from other proteolytic pathways, such as those mediated by caspases.
Figure 1: Mechanism of calpain activation and targeted inhibition by Acetyl-Calpastatin.
Experimental Methodologies & Protocols
As a Senior Application Scientist, I emphasize that the reliability of any protease assay hinges on strict sample handling and the prevention of artifactual cleavage. Below is a self-validating protocol for assessing calpain inhibition.
Protocol A: Peptide Reconstitution and Storage
Causality Check: Peptides containing hydrophobic residues can aggregate. Proper solvation is critical for bioavailability and accurate dosing.
-
Initial Solvation : Attempt initial dissolution in MS-grade water[6].
-
Hydrophobic Disruption : If the peptide remains insoluble, add a minimal volume (<50 μL) of NH₄OH or DMSO to disrupt hydrophobic interactions, then dilute with water or buffer to the desired stock concentration[6].
-
Storage : Aliquot the stock solution and store at -80°C for up to 6 months, or -20°C for 1 month, to prevent spontaneous hydrolysis[5]. Avoid repeated freeze-thaw cycles.
Protocol B: Cell-Based Calpain Inhibition Assay (Spectrin Cleavage)
Causality Check: α-Spectrin is a dual substrate for both calpains and caspases. Analyzing its breakdown products (SBDPs) allows researchers to definitively distinguish between necrosis/calpain-activity and apoptosis/caspase-activity[2].
-
Pre-treatment : Seed target cells (e.g., SH-SY5Y or primary neurons) and pre-incubate with Acetyl-Calpastatin (184-210) (typically 10–50 μM) for 1-2 hours. Note: For intracellular targets, consider cell-permeable derivatives or delivery vectors, as the native peptide has limited membrane permeability.
-
Calpain Activation : Induce calcium influx using a calcium ionophore (e.g., A23187, 5 μM) or excitotoxic stimuli (e.g., NMDA) for 30-120 minutes.
-
Arresting Proteolysis (Critical Step) : Immediately wash cells with ice-cold PBS and lyse using a buffer containing robust calcium chelators (5 mM EDTA/EGTA). Why? Chelation strips Ca²⁺ from calpain's EF-hand domains, instantly halting artifactual post-lysis proteolysis. Ensure the lysis buffer contains caspase inhibitors but lacks exogenous calpain inhibitors, preserving the in vivo inhibition state.
-
Western Blot Analysis : Resolve lysates via SDS-PAGE and probe with an anti-α-Spectrin antibody.
Figure 2: Step-by-step experimental workflow for the cell-based calpain inhibition assay.
Data Interpretation & Troubleshooting
When analyzing the Western blot, the intact α-spectrin band appears at 280 kDa. The presence and molecular weight of the breakdown products dictate the active proteolytic pathway.
Table 2: Differentiating Protease Activity via Spectrin Breakdown Products (SBDPs)
| Protease Pathway | Primary Cleavage Product | Secondary Cleavage Product | Interpretation |
|---|---|---|---|
| Intact / Baseline | 280 kDa | None | Healthy cells; basal homeostasis. |
| Calpain-Mediated | 150 kDa | 145 kDa | Indicates calcium overload / necrosis[2]. |
| Caspase-3-Mediated | 150 kDa | 120 kDa | Indicates classical apoptosis[2]. |
Troubleshooting Tip: If the 145 kDa band persists despite high concentrations of Acetyl-Calpastatin (184-210), verify the cellular permeability of your assay system. Utilizing a penetratin-conjugated version of the peptide may be necessary for robust intracellular efficacy in certain cell lines.
Conclusion
Acetyl-Calpastatin (184-210) remains a gold-standard reagent for dissecting calcium-dependent signaling. By strictly controlling reconstitution, preventing post-lysis artifacts with chelators, and utilizing specific biomarkers like 145 kDa SBDPs, researchers can generate highly reproducible, self-validating data. This rigor is paramount for translating basic calpain biology into viable therapeutic targets for neurodegenerative and muscular disorders.
References
-
Title : Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity Source : National Institutes of Health (PMC) URL :[Link]
-
Title : Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury Source : National Institutes of Health (PMC) URL :[Link]
-
Title : Therapeutic modulation of the calpastatin/calpain pathway restores calpain-mediated synaptic proteolysis and preserves motor neurons Source : bioRxiv URL :[Link]
Sources
- 1. Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Therapeutic Calpastatin-Derived Peptides: Engineering, Mechanism, and Validation
Executive Summary
The dysregulation of the calpain-calpastatin proteolytic system is a hallmark of diverse pathologies, ranging from neurodegenerative disorders (ALS, Alzheimer's) to cardiovascular ischemia.[1] While small-molecule calpain inhibitors often suffer from off-target effects, calpastatin-derived peptides offer a highly specific, mechanism-based therapeutic avenue. This technical guide dissects the structural biology of calpastatin, details the engineering of bioactive peptides like B27-WT and Ahf-caltide , and provides rigorous protocols for their validation. It serves as a blueprint for researchers aiming to harness the endogenous "brake" of the calpain system for drug development.
The Target: The Calpain-Calpastatin Axis[1]
Structural Biology of Inhibition
Calpastatin is an intrinsically unstructured protein that acts as the specific endogenous inhibitor of calpains (calcium-dependent cysteine proteases).[2][3] Unlike typical lock-and-key inhibitors, calpastatin employs a "wrap-around" mechanism.
-
Domain Organization: Full-length calpastatin consists of an N-terminal L-domain and four repetitive inhibitory domains (I, II, III, IV).
-
Subdomain Function: Each inhibitory domain contains three critical subdomains:
-
Subdomain A & C: Bind to the calmodulin-like domains of calpain (Domains IV and VI) in a strictly Ca²⁺-dependent manner.[4] They act as anchors but do not directly inhibit catalysis.
-
Subdomain B: The central inhibitory unit. It occupies the active site cleft of calpain, preventing substrate access without being cleaved itself.
-
Mechanism of Action
The inhibition is dynamic. Upon Ca²⁺ influx, calpain undergoes a conformational change exposing hydrophobic patches. Calpastatin subdomains A and C dock onto these patches, positioning Subdomain B to loop over the catalytic triad (Cys-His-Asn), effectively silencing the enzyme.
Diagram 1: Calpain-Calpastatin Interaction Logic
Caption: Logical flow of Calpain activation by Calcium and subsequent sequestration by Calpastatin domains.
Peptide Engineering & Design
To translate the 70kDa calpastatin protein into a therapeutic, specific sequences must be excised and modified for stability and permeability.
Key Bioactive Sequences
Two primary classes of peptides have emerged: direct enzyme inhibitors derived from Domain I, and regulatory peptides derived from the L-domain.
Table 1: Therapeutic Calpastatin-Derived Peptides
| Peptide Name | Source Region | Sequence (N -> C) | Mechanism | Primary Application |
| CS Peptide (B27-WT) | Domain 1B (Exon 1B) | DPMSSTYIEELGKREVTIPPKYRELLA | Competitive inhibition of Calpain active site. | Neuroprotection (Ischemia, ALS) |
| Ahf-caltide | L-Domain (CSL 54-64) | EGKPKEHTEPK | Modulates CaV1.2 channel; prevents degradation. | Heart Failure, Oxidative Stress |
| CP1B | Domain 1B (Truncated) | TIPPXYR (Core Motif) | Minimal inhibitory motif (lower potency than B27). | Structural studies, Mimetics |
| TAT-Calpastatin | Fusion | GRKKRRQRRRPQ + [B27 Sequence] | Cell-penetrating variant. | In vivo delivery |
Engineering Challenges
-
The Retro-Inverso Trap: Unlike many peptides where retro-inverso (D-amino acids, reversed sequence) strategies improve stability, this approach failed for calpastatin Domain B. The inhibition relies on a specific beta-turn conformation (residues LGK and TIPP) that is sterically disrupted by D-amino acids.
-
Delivery: Native peptides have poor bioavailability.[5] Modification with Poly-Arginine (9R) or TAT sequences is essential for intracellular delivery, as calpain action is cytosolic.
Therapeutic Applications
Neurodegeneration (ALS & Ischemia)
In conditions like ALS (C9orf72 models) and stroke, excitotoxicity leads to massive Ca²⁺ influx.
-
Pathology: Overactivated calpain cleaves TDP-43 and Spectrin, leading to axonal degeneration.
-
Intervention: CS Peptide (B27-WT) prevents this cleavage. Recent data suggests it restores synaptic integrity and motor function in zebrafish models of ALS.
Cardiovascular Disease (Heart Failure)[6]
-
Pathology: Oxidative stress degrades the L-type Calcium Channel (CaV1.2), impairing excitation-contraction coupling.
-
Intervention: Ahf-caltide binds to CaV1.2, preventing its calpain-mediated degradation and stabilizing cardiac rhythm during reperfusion.
Diagram 2: Therapeutic Pathways
Caption: Divergent pathological pathways in Neuro vs. Cardio models and specific peptide interventions.
Technical Validation Protocols
To validate these peptides, researchers must employ self-validating assays that distinguish between calpain isoforms and rule out general proteolysis.
Protocol A: FRET-Based Enzymatic Kinetics
Objective: Determine the IC50 of a candidate peptide against purified Calpain-1 or Calpain-2.
-
Reagents:
-
Enzyme: Recombinant Human Calpain-1 (10 nM final).
-
Substrate: FRET peptide (EDANS)-EPLFAERK-(DABCYL) (10-20 µM).
-
Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT. Crucial: Exclude Ca²⁺ initially.
-
-
Workflow:
-
Step 1: Mix Enzyme + Candidate Peptide in buffer (minus substrate/Ca²⁺). Incubate 15 min at 25°C.
-
Step 2: Add Substrate. Establish baseline fluorescence (Ex 335nm / Em 500nm).
-
Step 3 (Initiation): Inject CaCl₂ (5 mM final) to trigger reaction.
-
Step 4 (Measurement): Monitor slope (RFU/min) for 10 min.
-
-
Validation Check: Include a control with Calpeptin (small molecule inhibitor) and a Ca²⁺-free negative control.
Protocol B: Cell-Based Spectrin Breakdown Assay
Objective: Confirm intracellular delivery and engagement of the target in neuronal cells.
-
Cell Model: SH-SY5Y neuroblastoma cells or primary cortical neurons.
-
Treatment:
-
Pre-treat cells with TAT-fused Peptide (1-10 µM) for 1 hour.
-
Induce stress: Add 50 µM NMDA or Oxygen-Glucose Deprivation (OGD) for 4 hours.
-
-
Readout (Western Blot):
-
Lyse cells in RIPA buffer with EDTA (to stop post-lysis calpain activity).
-
Blot for alpha-Spectrin .
-
Signal: Look for the specific 145/150 kDa breakdown products (SBDPs) .
-
Result: Effective peptides will reduce the ratio of SBDP to full-length Spectrin compared to vehicle.
-
Diagram 3: Experimental Validation Workflow
Caption: Step-by-step decision tree for validating calpastatin-derived peptide candidates.
Challenges & Future Directions
-
Bioavailability: While TAT fusions allow cell entry, they are rapidly cleared by renal filtration. Future work focuses on nanoparticle encapsulation or PEGylation to extend half-life.
-
Specificity: Calpastatin is highly specific to calpains (unlike leupeptin which hits lysosomes). Maintaining this specificity while improving stability (e.g., via stapled peptides rather than retro-inverso) is the frontier of research.
-
Timing: In ischemic stroke, the therapeutic window is narrow (<4 hours). Peptides must be administered rapidly, likely requiring intravenous formulations.
References
-
Maki, M., et al. (1989).[6] "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene." Journal of Biological Chemistry. Link
-
Betts, R., et al. (2003). "Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT." Journal of Biological Chemistry. Link
-
Xue, Y., et al. (2020).[7] "Ahf-Caltide, a Novel Polypeptide Derived from Calpastatin, Protects against Oxidative Stress Injury by Stabilizing the Expression of CaV1.2 Calcium Channel."[7] Oxidative Medicine and Cellular Longevity. Link
-
Hanna, R.A., et al. (2008). "Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin."[2] Nature. Link
-
Carragher, N.O., et al. (2004). "Calpain activity assays: FRET-based substrates." Methods in Molecular Biology. Link
Sources
- 1. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Detecting the Active Conformation of Calpain with Calpastatin-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Ahf-Caltide, a Novel Polypeptide Derived from Calpastatin, Protects against Oxidative Stress Injury by Stabilizing the Expression of CaV1.2 Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetyl-Calpastatin (184-210) in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Acetyl-Calpastatin (184-210), a potent and selective calpain inhibitor, in cell culture experiments. This document delves into the scientific rationale behind its application, detailed protocols for its use, and methods for assessing its efficacy.
Introduction: The Calpain-Calpastatin System and Its Significance
The calpains are a family of intracellular, calcium-dependent cysteine proteases that play a crucial role in a multitude of cellular processes.[1][2][3] The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are involved in signal transduction, cell proliferation, differentiation, apoptosis, and cytoskeletal remodeling.[4][5] Their activity is tightly regulated by the endogenous inhibitor protein, calpastatin.[6][7] An imbalance in the calpain-calpastatin system, often leading to calpain overactivation, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2][8] This makes calpains attractive therapeutic targets for drug development.[1][2]
Acetyl-Calpastatin (184-210) is a synthetic, N-acetylated 27-amino acid peptide fragment derived from the first inhibitory domain of human calpastatin.[9][10] It is a highly potent, selective, and reversible inhibitor of both calpain I and II, with a Ki value of 0.2 nM for µ-calpain.[11][12][13][14][15] Its high specificity for calpains over other proteases like cathepsins and trypsin makes it an invaluable tool for elucidating the specific roles of calpain in cellular pathways.[12][13][14]
A primary challenge with peptide inhibitors like Acetyl-Calpastatin (184-210) is their limited cell permeability.[9][16][17] To address this, modifications such as fusion with cell-penetrating peptides (e.g., poly-arginine or penetratin) have been successfully employed to enhance intracellular delivery.[9][16][17][18][19]
Mechanism of Action: Selective Calpain Inhibition
Acetyl-Calpastatin (184-210) functions by directly binding to the active site of calpains, thereby competitively inhibiting their proteolytic activity.[8] This prevents the cleavage of downstream calpain substrates, which can have profound effects on cellular function and fate. For instance, in apoptotic pathways, calpain activation can lead to the cleavage of pro-apoptotic proteins like Bax and the activation of caspases.[20][21] By inhibiting calpain, Acetyl-Calpastatin (184-210) can block these events and promote cell survival.
The signaling cascade involving calpain activation and its inhibition by calpastatin is a critical regulatory axis in cellular homeostasis.
Caption: Calpain activation by elevated intracellular calcium and its inhibition by Acetyl-Calpastatin (184-210).
Experimental Protocols
Reagent Preparation and Storage
Proper handling and storage of Acetyl-Calpastatin (184-210) are critical for maintaining its activity.
Table 1: Reagent Preparation and Storage
| Reagent | Preparation | Storage | Stability |
| Acetyl-Calpastatin (184-210) (Lyophilized Powder) | Store as received. | -20°C or -80°C.[15] | Refer to manufacturer's datasheet. |
| Stock Solution (e.g., 1-5 mg/mL) | Reconstitute in sterile, nuclease-free water or an appropriate organic solvent like DMSO, followed by dilution in an aqueous buffer.[11] For hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water is recommended.[11] | Aliquot and store at -80°C to avoid freeze-thaw cycles.[15] | Stock solutions at -80°C are typically stable for up to 6 months.[15] |
| Working Solution | Dilute the stock solution to the desired final concentration in pre-warmed, sterile cell culture medium immediately before use. | Prepare fresh for each experiment. | Do not store diluted working solutions. |
Note: The solubility of the peptide can vary. It is recommended to consult the manufacturer's datasheet for specific instructions.
Cell Culture Treatment Protocol
This protocol provides a general framework for treating adherent cells with Acetyl-Calpastatin (184-210). Optimization may be required for specific cell lines and experimental conditions.
Caption: General workflow for cell culture treatment with Acetyl-Calpastatin (184-210).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment and recovery.
-
Preparation of Treatment Medium: On the day of the experiment, prepare the working solution of Acetyl-Calpastatin (184-210) by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. It is crucial to include appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., water or DMSO) used to prepare the inhibitor stock solution.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (Optional): A known inducer of calpain activity or the specific cellular process being investigated.
-
-
Cell Treatment: Carefully aspirate the old medium from the cells and replace it with the prepared treatment medium containing Acetyl-Calpastatin (184-210) or the respective controls.
-
Incubation: Return the cells to the incubator for the desired treatment duration. The optimal time will vary depending on the cell type and the specific endpoint being measured.
-
Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis to assess the effects of calpain inhibition.
Table 2: Recommended Concentration Ranges and Incubation Times
| Cell Line | Typical Concentration Range | Typical Incubation Time | Reference |
| LCLC 103H (human large cell lung carcinoma) | 12.5 - 100 µM | Not specified | [15] |
| Neuronal Cells | Varies | Varies | [16][17] |
| Neutrophils | Varies | Varies | [20] |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup through a dose-response and time-course study.
Assessing the Efficacy of Calpain Inhibition
Several methods can be employed to validate the inhibitory effect of Acetyl-Calpastatin (184-210) and to study its downstream consequences.
Calpain Activity Assays
Directly measuring calpain activity in cell lysates is a robust method to confirm the inhibitor's efficacy. Several commercial fluorometric assay kits are available for this purpose.[4][22][23] These assays typically utilize a specific calpain substrate that, upon cleavage, releases a fluorophore, leading to an increase in fluorescence intensity that is proportional to calpain activity.[4][23]
General Protocol for Fluorometric Calpain Activity Assay:
-
Cell Lysis: After treatment with Acetyl-Calpastatin (184-210), wash the cells with ice-cold PBS and lyse them using the extraction buffer provided in the assay kit. This buffer is specifically designed to extract cytosolic proteins and prevent auto-activation of calpain.[23]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the cell lysate with a calpain-specific substrate and measuring the resulting fluorescence at the appropriate excitation and emission wavelengths.[4][22]
-
Data Analysis: Compare the fluorescence intensity of samples treated with Acetyl-Calpastatin (184-210) to that of the control groups to determine the percentage of calpain inhibition.
Western Blot Analysis of Calpain Substrates
An indirect method to assess calpain activity is to monitor the cleavage of known calpain substrates by Western blotting. A decrease in the cleavage of these substrates in cells treated with Acetyl-Calpastatin (184-210) indicates successful inhibition.
Commonly Studied Calpain Substrates:
-
α-Spectrin: Calpain-mediated cleavage of α-spectrin generates specific breakdown products (e.g., 150 kDa and 145 kDa fragments), which can be detected by specific antibodies.[24]
-
Talin: A cytoskeletal protein involved in cell adhesion that is a known calpain substrate.[5][25]
-
p35/p25: The cleavage of p35 to p25 by calpain leads to the activation of cyclin-dependent kinase 5 (Cdk5), a pathway implicated in neurodegeneration.[24]
-
Bax: The pro-apoptotic protein Bax can be cleaved by calpain, and this cleavage is inhibited by calpain inhibitors.[20][21]
Analysis of Downstream Cellular Events
The ultimate goal of using Acetyl-Calpastatin (184-210) is often to investigate the role of calpain in specific cellular processes. Therefore, assessing endpoints relevant to the experimental question is crucial.
-
Apoptosis Assays: If studying the role of calpain in apoptosis, methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assays for DNA fragmentation, or caspase activity assays can be employed.[20][21]
-
Cell Proliferation and Viability Assays: To determine the effect of calpain inhibition on cell growth, assays like MTT, WST-1, or direct cell counting can be performed.
-
Cell Migration Assays: The role of calpain in cell motility can be investigated using wound healing (scratch) assays or transwell migration assays.
Conclusion
Acetyl-Calpastatin (184-210) is a powerful and specific tool for investigating the multifaceted roles of calpains in cellular physiology and pathology. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can effectively utilize this inhibitor to gain valuable insights into the calpain-calpastatin system. The protocols and guidelines presented here provide a solid foundation for designing and executing successful cell culture experiments with Acetyl-Calpastatin (184-210).
References
-
Wu, H. Y., Tomizawa, K., Matsushita, M., et al. (2003). Poly-arginine-fused calpastatin peptide, a living cell membrane-permeable and specific inhibitor for calpain. Neuroscience Research, 47(1), 131-135. [Link]
-
Gil-Parrado, S., Assfalg-Machleidt, I., Fiorino, F., et al. (2003). Calpastatin exon 1B-derived peptide, a selective inhibitor of calpain: enhancing cell permeability by conjugation with penetratin. Biological Chemistry, 384(3), 395-402. [Link]
-
Wu, H. Y., Tomizawa, K., Matsushita, M., et al. (2003). Poly-arginine-fused calpastatin peptide, a living cell membrane-permeable and specific inhibitor for calpain. Neuroscience Research, 47(1), 131-135. [Link]
-
InnoZyme™ Calpain 1/2 Activity Assay Kit | CBA054. (n.d.). MilliporeSigma. Retrieved February 21, 2024, from [Link]
-
Altoni-Simonian, S., Garcı́a-Baeza, M., et al. (2004). Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis. Journal of Experimental Medicine, 199(3), 381-391. [Link]
-
Calpain Activity Assay Kit (Fluorometric) | RayBiotech. (n.d.). RayBiotech. Retrieved February 21, 2024, from [Link]
-
Marchesi, S., Tropea, F., et al. (2014). Visualizing Cell Death in Live Retina: Using Calpain Activity Detection as a Biomarker for Retinal Degeneration. PLoS ONE, 9(10), e111164. [Link]
-
Ono, Y., & Sorimachi, H. (2020). Modulators of calpain activity: inhibitors and activators as potential drugs. Expert Opinion on Therapeutic Patents, 30(4), 265-281. [Link]
-
What are CAPN1 inhibitors and how do they work? (2024, June 21). Synapse. Retrieved February 21, 2024, from [Link]
-
Calpain Activity Assay Kit - Creative BioMart. (n.d.). Creative BioMart. Retrieved February 21, 2024, from [Link]
-
Fiorino, F., Gil-Parrado, S., Assfalg-Machleidt, I., et al. (2007). A new cell-permeable calpain inhibitor. Journal of Peptide Science, 13(1), 70-73. [Link]
-
Fiorino, F., Gil-Parrado, S., Assfalg-Machleidt, I., et al. (2007). A new cell-permeable calpain inhibitor. Journal of Peptide Science, 13(1), 70-73. [Link]
-
Acetyl-Calpastatin (184-210) (human) | CAS:123714-50-1 | Calpain I/II inhibitor - BioCrick. (n.d.). BioCrick. Retrieved February 21, 2024, from [Link]
-
Tan, Y., Wu, C., De Veyra, T., & Li, Y. (2006). Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis. The Journal of Neuroscience, 26(2), 532-542. [Link]
-
Ono, Y., & Sorimachi, H. (2020). Modulators of calpain activity: inhibitors and activators as potential drugs. Expert Opinion on Therapeutic Patents, 30(4), 265-281. [Link]
-
Wang, K. K. W., Nath, R., Posner, A., Raser, K. J., & Buroker-Kilgore, M. (1999). Caspase-dependent activation of calpain during drug-induced apoptosis. Journal of Biological Chemistry, 274(12), 8257-8262. [Link]
-
Acetyl-Calpastatin (184-210) (human) | Selective calpain inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved February 21, 2024, from [Link]
-
Li, T., Wang, L., & Li, J. (2016). Critical role of calpain in inflammation (Review). Experimental and Therapeutic Medicine, 12(5), 2979-2986. [Link]
-
Momeni, H. R. (2011). Roles of calpain-calpastatin system (CCS) in human T cell activation. Cellular and Molecular Life Sciences, 68(10), 1663-1673. [Link]
-
Baudry, M., & Bi, X. (2025). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? International Journal of Molecular Sciences, 26(17), 13833. [Link]
-
Raimondi, C., & Beobide, I. (2022). Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland. Frontiers in Cell and Developmental Biology, 10, 984534. [Link]
-
Momeni, H. R. (2011). Role of Calpain in Apoptosis. Cell Journal (Yakhteh), 13(2), 65-72. [Link]
-
Czogalla, A. (2009). Potential Use of Calpain Inhibitors as Brain Injury Therapy. Current Medicinal Chemistry, 16(14), 1796-1813. [Link]
-
Nath, R., Raser, K. J., Stafford, D., et al. (1996). Calpain and caspase 3-like protease activation occurs downstream from protein upregulation. Journal of Neurochemistry, 67(4), 1438-1447. [Link]
-
Ma, M., & Li, J. (2012). The Critical Role of Calpain in Cell Proliferation. Journal of Signal Transduction, 2012, 659737. [Link]
-
Rao, M. V., McBrayer, M. K., Campbell, J., et al. (2014). Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice. The Journal of Neuroscience, 34(28), 9222-9234. [Link]
-
Momeni, H. R. (2011). Role of Calpain in Apoptosis. Cell Journal (Yakhteh), 13(2), 65-72. [Link]
-
Rao, M. V., Campbell, J., Kumar, A., et al. (2016). Calpastatin inhibits motor neuron death and increases survival of hSOD1G93A mice. Annals of Clinical and Translational Neurology, 3(8), 589-602. [Link]
-
The Identification of Proteolytic Substrates of Calpain-5 with N-Terminomics. (2025, July 4). MDPI. Retrieved February 21, 2024, from [Link]
-
Czeisler, C., & Meda, K. (2013). Neuroprotective strategies against calpain-mediated neurodegeneration. Molecular and Cellular Neuroscience, 56, 34-42. [Link]
-
Squier, M. K., Miller, A. C., Malkinson, A. M., & Cohen, J. J. (1998). Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis. Journal of Cell Science, 111(6), 721-731. [Link]
-
Ono, Y., & Sorimachi, H. (2012). Understanding the substrate specificity of conventional calpains. FEBS Journal, 279(9), 1507-1517. [Link]
-
Calpain and Calpastatin in normal and Alzheimer-degenerated human brain tissue. (2025, August 6). MDPI. Retrieved February 21, 2024, from [Link]
-
Acetyl-Calpastatin (184-210) (human) (2950) by Tocris, Part of Bio-Techne. (n.d.). Bio-Techne. Retrieved February 21, 2024, from [Link]
-
Acetyl-Calpastatin(184-210)(human) - BluSense Diagnostics. (n.d.). BluSense Diagnostics. Retrieved February 21, 2024, from [Link]
-
Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models. (n.d.). MDPI. Retrieved February 21, 2024, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Modulators of calpain activity: inhibitors and activators as potential drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]
- 4. raybiotech.com [raybiotech.com]
- 5. The Critical Role of Calpain in Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are CAPN1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Calpastatin exon 1B-derived peptide, a selective inhibitor of calpain: enhancing cell permeability by conjugation with penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Acetyl-Calpastatin (184-210) (human) | CAS:123714-50-1 | Calpain I/II inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. apexbt.com [apexbt.com]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 17. Poly-arginine-fused calpastatin peptide, a living cell membrane-permeable and specific inhibitor for calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new cell-permeable calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase-dependent activation of calpain during drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Calpain Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 24. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
Application Note: Acetyl-Calpastatin (184-210) in Calpain Activity Assays
[1][2]
Abstract & Introduction
Calpains are non-lysosomal, calcium-dependent cysteine proteases involved in critical cellular processes including cytoskeletal remodeling, apoptosis, and signal transduction.[1] Dysregulation of calpain activity is implicated in neurodegenerative diseases, ischemia, and muscular dystrophy.[2]
Acetyl-Calpastatin (184-210) (Ac-CP) is a synthetic peptide corresponding to the active inhibitory subdomain B of human calpastatin domain I. Unlike broad-spectrum cysteine protease inhibitors (e.g., E-64, Leupeptin), Ac-CP is highly selective for Calpain I (
This guide details the protocol for utilizing Ac-Calpastatin (184-210) as a specificity control and reference inhibitor in fluorometric calpain activity assays.[2]
Mechanism of Action
To use this reagent effectively, one must understand how it inhibits.[2] Calpastatin is an intrinsically unstructured protein.[2][1] Upon calcium activation of calpain, the enzyme undergoes a conformational change that exposes hydrophobic pockets.[2] The Calpastatin (184-210) peptide binds to these pockets and loops over the active site cleft, effectively blocking substrate access without being cleaved itself.[2]
Figure 1: Mechanism of Calpain Inhibition
Caption: Calcium activates Calpain, allowing Ac-Calpastatin (184-210) to bind and sterically block the active site, preventing substrate hydrolysis.[3]
Material Preparation
Reagent Specifications
-
Sequence: Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2[5][6]
-
Molecular Weight: ~3177.6 Da[2]
-
Purity:
95% (HPLC) -
Solubility: Soluble in water (up to 5 mg/mL) and DMSO.[3][2]
Reconstitution Protocol
Critical Step: Peptides containing Methionine (Met) and Cysteine are susceptible to oxidation.[3][2] Ac-Calpastatin (184-210) contains Methionine.[3][2] Avoid vigorous vortexing.[2]
-
Stock Solution (100
M): -
Storage:
Experimental Protocol: Fluorometric Calpain Activity Assay
This protocol utilizes a fluorogenic substrate (e.g., Suc-LLVY-AMC ) which releases fluorescent AMC (7-amino-4-methylcoumarin) upon cleavage.[3][2]
Assay Buffer Composition
Prepare fresh.[2] Calpain requires a reducing environment and Calcium.[2]
-
Reducing Agent: 10 mM DTT (Add immediately before use).
-
Activator: 5 mM CaCl
(for m-Calpain) or 1 mM CaCl (for -Calpain).[3][2] -
Chelator (Negative Control Buffer): Replace CaCl
with 10 mM EGTA.
Experimental Workflow
Objective: Determine the IC
Plate Setup (96-well Black Plate):
-
Blank: Buffer only (no enzyme).
-
Vehicle Control: Enzyme + Buffer + Solvent (no inhibitor).[3][2]
-
Inhibitor Samples: Enzyme + Buffer + Ac-Calpastatin (varying concentrations).[3][2]
Figure 2: Assay Workflow
Caption: Step-by-step workflow for the fluorometric inhibition assay.
Detailed Procedure
-
Enzyme Prep: Dilute Calpain I or II in Assay Buffer to a concentration of 0.5 – 1.0 Unit/mL.[2] Keep on ice.
-
Inhibitor Prep: Prepare a serial dilution of Ac-Calpastatin (184-210) in Assay Buffer.[2]
-
Pre-Incubation (Crucial):
-
Substrate Addition:
-
Add 40
L of Substrate (e.g., 100 M Suc-LLVY-AMC).[2]
-
-
Measurement:
Data Analysis & Interpretation
Calculating Activity
Calculate the slope (RFU/min) for the linear portion of the reaction curve.[3][2]
32Expected Results (Reference Data)
The following table summarizes expected inhibition profiles compared to other common inhibitors.
| Inhibitor | Target Specificity | Expected IC | Notes |
| Ac-Calpastatin (184-210) | Calpain I & II | < 10 nM | Highly Specific.[3][2][4][7] Does not inhibit Cathepsins. |
| E-64 | Broad Cysteine Protease | ~50-100 nM | Inhibits Cathepsins B, L, H. Irreversible.[2] |
| Leupeptin | Serine/Cysteine Protease | ~200 nM | Inhibits Trypsin, Plasmin, Papain.[2] |
| ALLN (Calpain Inhibitor I) | Calpain I, II, Cathepsins | ~10-50 nM | Cell permeable, but low specificity.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Inhibition observed | Insufficient Pre-incubation | Ensure 15 min incubation of Enzyme + Inhibitor before adding substrate. |
| Peptide Oxidation | Methionine in sequence may be oxidized.[2] Use fresh stock or DTT in buffer.[2] | |
| High Background | Autolysis of Calpain | Calpain autolyzes rapidly in high Ca |
| Low Signal | Buffer pH mismatch | Calpain is strictly neutral (pH 7.0-7.5).[3][2] Check pH of final reaction mix. |
References
-
Maki, M. et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[2] Journal of Biological Chemistry, 264(31), 18866-18869.[3][2]
-
Hanna, R.A. et al. (2008). "Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin."[2] Nature, 456(7220), 409-412.[3][2]
-
Tocris Bioscience. "Acetyl-Calpastatin (184-210) (human) Product Information."[3][2]
-
Sigma-Aldrich. "Calpastatin Peptide (184-210) Datasheet."[3][2]
-
Carragher, N.O. (2006). "Calpain inhibition: a therapeutic strategy in targeting cancer invasion and metastasis."[2] Cell Cycle, 5(16), 1739-1743.[3][2]
Sources
- 1. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
- 3. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Calpastatin Peptide (Ac 184-210) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
Application Note: Profiling Calpain Activity using Acetyl-Calpastatin (184-210) and α-II-Spectrin Western Blotting
Mechanistic Rationale & Introduction
Calpains are a highly conserved family of calcium-dependent, non-lysosomal cysteine proteases that play critical roles in cytoskeletal remodeling, synaptic plasticity, and necrotic cell death. A major hurdle in studying calpain signaling is the lack of specificity in traditional synthetic inhibitors (e.g., ALLN, MDL28170), which frequently exhibit off-target inhibition of the proteasome and other cysteine proteases like cathepsins.
To overcome this, Acetyl-Calpastatin (184-210) serves as the gold-standard pharmacological tool. It is a synthetic, membrane-permeable peptide modeled directly after the inhibitory domain of human calpastatin, the endogenous negative regulator of calpain[1]. Because it mimics the natural evolutionary inhibitor, it provides unparalleled selectivity for µ-calpain (Calpain I) and m-calpain (Calpain II) without cross-reacting with papain, trypsin, or cathepsin L[2].
To accurately quantify the inhibitory efficacy of Acetyl-Calpastatin (184-210) in vitro or in vivo, α-II-Spectrin is utilized as the premier endogenous substrate readout. Intact α-II-Spectrin is a 280 kDa cytoskeletal protein[3]. Upon calcium influx, active calpain cleaves intact spectrin into a 150 kDa intermediate (SBDP150), followed by a highly specific secondary cleavage into a 145 kDa fragment (SBDP145)[4]. Conversely, apoptotic executioner caspases (e.g., Caspase-3) cleave spectrin into a distinct 120 kDa fragment (SBDP120)[4][5]. This differential cleavage pattern allows researchers to multiplex necrotic versus apoptotic pathway activation on a single Western blot.
Mechanism of α-II-Spectrin cleavage by Calcium-activated Calpain and inhibition by Acetyl-Calpastatin.
Quantitative Specifications
To ensure reproducible experimental design, the biochemical properties of the inhibitor and the molecular weights of the substrate targets must be strictly accounted for during assay formulation.
| Parameter | Acetyl-Calpastatin (184-210)[1][2][6] | α-II-Spectrin (Substrate Readout)[3][4] |
| Primary Target / Role | Highly Selective Calpain I/II Inhibitor | Major Cytoskeletal Structural Protein |
| Molecular Weight | 3177.65 Da | 280 kDa (Intact Holoprotein) |
| Key Kinetics / Fragments | Calpain I | Calpain Cleavage: 150 kDa & 145 kDa (SBDP145) |
| Alternative Pathways | Does not inhibit Caspase-3 or Proteasomes | Caspase-3 Cleavage: 150 kDa & 120 kDa (SBDP120) |
| Solubility Guidelines | DMSO or H₂O (Requires sonication/NH₄OH if aqueous) | N/A (Endogenous cellular protein) |
| Storage Conditions | -20°C (Lyophilized Powder), -80°C (In Solvent) | N/A |
Experimental Design & Causality
As an Application Scientist, I cannot stress enough that a protocol is only as good as the logic underpinning it. When designing a Western blot assay for calpain activity using Acetyl-Calpastatin (184-210), several critical causal relationships must dictate your choices:
-
Inhibitor Permeability & Pre-incubation: While Acetyl-Calpastatin (184-210) is acetylated to improve cellular uptake, it is still a large peptide (~3.1 kDa)[6]. It requires a sufficient pre-incubation window (typically 1 to 4 hours) prior to the induction of calcium influx to ensure steady-state intracellular concentrations are achieved.
-
Lysis Buffer Composition (The "Snapshot" Effect): The moment you lyse the cells, you release massive amounts of intracellular calcium from the ER into the lysate. If your lysis buffer does not contain high concentrations of calcium chelators (EDTA/EGTA), calpain will become hyperactivated post-lysis, cleaving all remaining spectrin in the tube and rendering your in vivo inhibitor data useless. Causality: You must use 2-5 mM EDTA/EGTA in your RIPA buffer to instantly snap-freeze the proteolytic state of the cell at the exact moment of lysis.
-
Electrophoretic Separation of Ultra-Large Proteins: Intact α-II-Spectrin is 280 kDa[5]. Standard 10% or 12% SDS-PAGE gels will trap this protein at the stacking/resolving interface, preventing it from entering the gel or transferring to the membrane. Causality: You must use a low-percentage gel (6% Tris-Glycine) or a 4-8% gradient gel to allow the 280 kDa intact band to resolve adequately from the 150/145 kDa breakdown products.
Self-Validating Protocol
This protocol is engineered as a self-validating system. By incorporating specific induction and negative controls, any observed reduction in the 145 kDa band can be confidently attributed to the specific action of Acetyl-Calpastatin (184-210).
Step 1: Reagent Preparation
-
Inhibitor Stock: Reconstitute Acetyl-Calpastatin (184-210) lyophilized powder in anhydrous DMSO to create a 10 mM stock solution[7]. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation[8].
-
Working Concentration: Dilute the stock in pre-warmed culture media to a final working concentration of 10 µM to 50 µM immediately before use.
Step 2: Cell Culture & Treatment
-
Seed target cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in 6-well plates and culture until 80% confluent.
-
Pre-treatment: Aspirate media and replace with media containing Acetyl-Calpastatin (184-210) (10-50 µM). Include a Vehicle Control well (DMSO only, matched concentration). Incubate for 2 hours at 37°C.
-
Calpain Induction: To validate the dynamic range of the assay, induce calpain activity by adding a calcium ionophore (e.g., Ionomycin at 2 µM) or an excitotoxin (e.g., Glutamate at 100 µM) to the wells for 30 to 60 minutes.
Step 3: Protein Extraction
-
Place the 6-well plate on ice. Wash cells twice with ice-cold PBS to halt metabolism.
-
Add 150 µL of modified RIPA Lysis Buffer per well. Critical: The buffer must be supplemented with 5 mM EDTA, 5 mM EGTA, and a broad-spectrum protease inhibitor cocktail (excluding synthetic calpain inhibitors, to avoid masking the true in vivo effect of the peptide).
-
Scrape cells, transfer to pre-chilled microcentrifuge tubes, and sonicate briefly (3 x 5-second bursts on ice).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and perform a BCA Protein Assay.
Step 4: SDS-PAGE & Western Blotting
-
Sample Prep: Mix 20-30 µg of protein lysate with 4X Laemmli Sample Buffer (containing β-mercaptoethanol). Boil at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 6% Tris-Glycine polyacrylamide gel . Run at 90V through the stacking gel, then 120V through the resolving gel until the dye front runs off the bottom.
-
Transfer: Perform a wet transfer onto a PVDF membrane (0.45 µm pore size). Because of the 280 kDa size of intact spectrin, transfer overnight at 30V at 4°C in transfer buffer containing 0.05% SDS and reduced methanol (10%) to facilitate the migration of high-molecular-weight proteins.
-
Immunoblotting: Block the membrane in 5% non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody against α-II-Spectrin (dilution typically 1:1000). Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect using enhanced chemiluminescence (ECL).
Step-by-step workflow for evaluating calpain inhibition via α-II-Spectrin Western blotting.
Data Interpretation & Troubleshooting
A properly executed blot will yield a self-evident validation of Acetyl-Calpastatin (184-210) efficacy:
-
Vehicle + No Induction: Strong band at 280 kDa (Intact Spectrin). Minimal bands at 150/145 kDa.
-
Vehicle + Ionomycin (Positive Control): Significant depletion of the 280 kDa band. Appearance of intense bands at 150 kDa and 145 kDa (SBDP145) , confirming robust calpain activation[4][9].
-
Acetyl-Calpastatin + Ionomycin: Preservation of the 280 kDa band and a dose-dependent ablation of the 145 kDa band.
Troubleshooting the 120 kDa Band: If you observe a strong band at 120 kDa (SBDP120) that is not inhibited by Acetyl-Calpastatin, do not assume the inhibitor failed. The 120 kDa fragment is exclusively generated by Caspase-3[4][5]. This indicates that your experimental model is triggering parallel apoptotic cascades. Because Acetyl-Calpastatin is highly selective, it will correctly leave the caspase-mediated 120 kDa cleavage unaffected, proving its superior specificity over broad-spectrum inhibitors.
References
-
Title : αII-Spectrin Breakdown Products (SBDPs): Diagnosis and Outcome in Severe Traumatic Brain Injury Patients Source : NIH / PMC URL :[Link]
-
Title : Role of α-II-spectrin breakdown products in the prediction of the severity and clinical outcome of acute traumatic brain injury Source : Spandidos Publications URL :[Link]
-
Title : (PDF) αII-Spectrin Breakdown Products (SBDPs): Diagnosis and Outcome in Severe Traumatic Brain Injury Patients Source : ResearchGate URL :[Link]
-
Title : Detection of Alpha II-Spectrin Breakdown Products in the Serum of Neonates With Congenital Heart Disease Source : NIH / PMC URL :[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. αII-Spectrin Breakdown Products (SBDPs): Diagnosis and Outcome in Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Alpha II-Spectrin Breakdown Products in the Serum of Neonates With Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acetyl-Calpastatin(184-210)(human) | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Precision Inhibition of Neuronal Calpain: Acetyl-Calpastatin (184-210) Application Guide
[1][2][3]
12Executive Summary & Mechanistic Insight[1][2][3]
Acetyl-Calpastatin (184-210) is a synthetic peptide corresponding to the potent inhibitory region (subdomain B) of the endogenous protein calpastatin.[1][2] Unlike broad-spectrum cysteine protease inhibitors (e.g., E-64, leupeptin), Ac-CAST is highly selective for calpains, exhibiting a
Critical Application Note: While Ac-CAST is the "gold standard" for specificity, it is not inherently cell-permeable . For neuronal applications, it requires specific delivery vectors (e.g., lipid-mediated transduction) or direct microinjection.[1][2] Simply adding the naked peptide to culture media often results in poor efficacy due to its inability to cross the neuronal plasma membrane.[2]
Mechanism of Action
Calpastatin does not bind calpain in the absence of calcium.[2][3] Upon
Figure 1: Mechanism of Action.[1][2] The peptide requires Calcium-induced activation of Calpain to bind, ensuring inhibition only occurs during pathological signaling events.
Concentration Guide: From Enzyme to Neuron[1][3]
The effective concentration varies by orders of magnitude depending on the experimental system. The table below synthesizes data for Calpain-1/2 inhibition.
| Experimental System | Recommended Concentration | Key Considerations |
| Purified Enzyme Assay | 10 – 50 nM | |
| Neuronal Lysates | 100 – 500 nM | Higher conc.[2] needed to outcompete endogenous substrates (e.g., spectrin).[1][2] |
| Live Neurons (Microinjection) | 10 – 50 | Pipette concentration.[1][2] Dilutes ~10-fold upon injection.[2] |
| Live Neurons (Peptide Delivery) | 20 – 50 | Requires reagents like BioPORTER or Chariot.[1][2] Naked peptide uptake is negligible.[1][2] |
| Specificity Check | > 5 | At concentrations >5 |
Protocol 1: Validation in Neuronal Lysates
Purpose: To confirm calpain inhibition in your specific neuronal population before attempting live-cell delivery.
Reagents:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM EGTA, 1% Triton X-100, Protease Inhibitor Cocktail (Excluding calpain inhibitors).[1][2]
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT.[1][2]
-
Activator: 5 mM
(Prepare fresh).[1][2] -
Inhibitor: Ac-Calpastatin (184-210) (Stock: 1 mM in water/buffer).[1][2]
Workflow:
-
Lysate Prep: Harvest cortical/hippocampal neurons.[2] Lyse on ice. Centrifuge 14,000 x g, 10 min. Collect supernatant.
-
Desalting (Critical): Endogenous EGTA/EDTA in lysis buffer will prevent activation.[1][2] Pass lysate through a Zeba™ Spin Desalting Column equilibrated with Reaction Buffer (calcium-free).[1][2]
-
Setup (96-well Black Plate):
-
Incubation: Pre-incubate Lysate + Ac-CAST for 10 min at 37°C before adding Calcium/Substrate.
-
Measurement: Add
(final 2 mM) and Substrate (50 M).[1][2] Read kinetics (Ex: 360nm, Em: 460nm) for 30 mins.
Protocol 2: Intracellular Delivery in Primary Neurons
Purpose: To protect neurons from excitotoxicity (e.g., Glutamate/NMDA challenge). Note: Since Ac-CAST is not cell-permeable, this protocol uses a non-covalent protein delivery reagent (e.g., Chariot™ or BioPORTER®).
Experimental Design:
Step-by-Step:
-
Complex Formation (Room Temp, 30 min):
-
Transduction (1 Hour):
-
Recovery:
-
Excitotoxic Challenge:
-
Readout (24h later):
Troubleshooting & Validation
Self-Validating the System: If you observe no effect, run the following logic check:
Figure 2: Troubleshooting Logic Flow. Distinguishes between peptide failure and delivery failure.
Common Pitfalls:
-
Calcium Chelation: If your buffers contain EGTA/EDTA during the activity assay, the peptide cannot bind (it requires the
-induced open conformation).[1][2] -
Serum Degradation: Ac-CAST is a peptide.[2][5] Extended incubation (>12h) in serum-containing media without a stabilizer can lead to degradation.[1][2]
-
Cathepsin Interference: If using very high concentrations (>10
M) in lysates, you may inhibit Cathepsin L, confounding results.[1][2] Stick to the nanomolar range for lysates.[2]
References
-
Maki, M., et al. (1989). Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene.[2] Journal of Biological Chemistry, 264(32), 18866-18869.[1][2] Link
-
Kawasaki, H., et al. (1989). Identification of the inhibitory region of calpastatin.[2] Journal of Biochemistry, 106(2), 274-281.[1][2] Link
-
Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states.[2] Current Pharmaceutical Design, 12(5), 615-638.[1][2] Link
-
Wu, H. Y., & Lynch, D. R. (2006). Calpain signaling in excitotoxicity.[2] Cytoskeleton, 63(8), 463-478.[1][2] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.westernu.edu [research.westernu.edu]
- 5. mdpi.com [mdpi.com]
Fluorometric assay for measuring calpain inhibition by Acetyl-Calpastatin (184-210)
Application Note: High-Sensitivity Fluorometric Assay for Evaluating Calpain Inhibition by Acetyl-Calpastatin (184-210)
Introduction & Biological Context
Calpains (
The endogenous specific inhibitor of calpain is calpastatin[3]. Acetyl-Calpastatin (184-210) is a synthetic peptide corresponding to Domain I of human calpastatin. It serves as a highly potent, selective, and reversible inhibitor of calpain[4]. For researchers and drug development professionals, accurately measuring the inhibitory kinetics of Acetyl-Calpastatin (184-210) is critical for benchmarking novel calpain-targeted therapeutics.
Assay Principle and Mechanistic Causality
To quantify calpain activity and its inhibition, this protocol utilizes a continuous fluorometric assay based on the cleavage of the fluorogenic peptide substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin)[5][6].
The experimental design is governed by three critical biochemical requirements:
-
Calcium Activation : Calpain remains in an inactive conformation in the absence of calcium. The introduction of millimolar
triggers a conformational shift that aligns the catalytic triad, exposing the active site cleft[7]. -
Thiol Reduction : As a cysteine protease, calpain requires a strictly reducing environment to maintain its active-site cysteine residue in a reactive state. This is achieved by supplementing the buffer with DTT (Dithiothreitol)[7].
-
Fluorometric Cleavage : Active calpain cleaves the amide bond between the Tyrosine residue and the AMC moiety of the substrate. The liberated AMC fluorophore emits a strong fluorescent signal (Excitation: 360–380 nm; Emission: 440–460 nm)[6]. Acetyl-Calpastatin (184-210) competitively binds the active enzyme, preventing substrate cleavage and suppressing fluorescence[4].
Mechanism of Calpain activation and competitive inhibition by Acetyl-Calpastatin (184-210).
Quantitative Data: Inhibitor Selectivity Profile
To establish the trustworthiness of Acetyl-Calpastatin (184-210) as a control inhibitor, it is essential to understand its selectivity profile. Unlike broad-spectrum inhibitors (e.g., ALLN or Leupeptin), Acetyl-Calpastatin (184-210) exhibits sub-nanomolar affinity specifically for calpains while sparing other proteases.
| Target Protease | Inhibition Status | Reference | |
| 0.2 nM | Strong / Specific | [4][8] | |
| m-Calpain (Calpain 2) | ~0.2 - 1.0 nM | Strong / Specific | [8] |
| Cathepsin L | 6 | Weak / Negligible | [4][8] |
| Papain | > 10 | None | [8] |
| Trypsin | > 10 | None | [8] |
Materials and Reagents
-
Enzyme : Purified Human
-Calpain (Calpain 1). -
Substrate : Suc-LLVY-AMC (Prepare a 50 mM stock in anhydrous DMSO)[6].
-
Inhibitor : Acetyl-Calpastatin (184-210) (human). Prepare a 1 mM stock in distilled water or DMSO. Store aliquots at -80°C to prevent degradation[4].
-
Assay Buffer : 50 mM HEPES (pH 7.2), 50 mM NaCl, 10 mM DTT, 1 mM EDTA, 1 mM EGTA, 0.1% Prionex (or CHAPS)[7].
-
Causality Check: EDTA and EGTA are strictly required in the resting buffer to chelate trace calcium, preventing premature enzyme autolysis before the assay begins[7]. Prionex prevents the hydrophobic enzyme from adsorbing to the microplate walls.
-
-
Activation Buffer : 50 mM HEPES (pH 7.2), 50 mM NaCl, 10 mM DTT, 5 mM
[7].-
Causality Check: The 5 mM
is designed to overwhelm the 2 mM total chelators (EDTA + EGTA) in the Assay Buffer, providing a net free calcium concentration sufficient to activate the enzyme.
-
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It incorporates vehicle controls to rule out solvent-induced inhibition and background blanks to account for spontaneous substrate hydrolysis.
Step-by-step workflow for the Calpain fluorometric inhibition assay.
Step 1: Reagent Preparation
-
Dilute
-Calpain in Assay Buffer to a working concentration of 20 nM. Keep strictly on ice. -
Prepare serial dilutions of Acetyl-Calpastatin (184-210) in Assay Buffer ranging from 0.01 nM to 100 nM to capture the full dose-response curve[4].
-
Dilute the Suc-LLVY-AMC substrate to 80
M in the Activation Buffer (yielding a final assay concentration of 40 M upon mixing)[5].
Step 2: 96-Well Black Microplate Setup
Set up the plate (50
-
Blank (Background) : 25
L Assay Buffer + 25 L Assay Buffer (No Enzyme). -
Positive Control (Max Activity) : 25
L Enzyme + 25 L Assay Buffer. -
Vehicle Control : 25
L Enzyme + 25 L Assay Buffer containing DMSO equivalent to the highest inhibitor concentration[7]. -
Test Wells : 25
L Enzyme + 25 L Acetyl-Calpastatin (184-210) dilutions.
Step 3: Pre-Incubation Incubate the microplate in the dark at room temperature for 10–15 minutes.
-
Causality Check: Acetyl-Calpastatin (184-210) is a reversible, competitive inhibitor. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before it is forced to compete with the substrate.
Step 4: Reaction Initiation and Kinetic Reading
-
Pre-warm a fluorescence microplate reader to 37°C.
-
Using a multichannel pipette, rapidly dispense 50
L of the Activation Buffer (containing 80 M Suc-LLVY-AMC and 5 mM ) into all wells to initiate the reaction[1]. Total well volume is now 100 L. -
Immediately read the plate in Kinetic Mode :
Data Analysis & Self-Validation
Do not rely on single endpoint reads, as calpain undergoes rapid autolysis upon calcium activation, which skews endpoint data[5][7].
-
Extract Initial Velocity (
) : Plot the Relative Fluorescence Units (RFU) against time (minutes). Calculate the slope ( ) of the linear portion of the progress curve (typically the first 5–10 minutes)[6]. -
Background Subtraction : Subtract the
of the Blank wells from the of all other wells. If the Vehicle Control differs significantly from the Positive Control , solvent interference is occurring, and the Vehicle Control must be used as the 100% activity baseline. -
Calculate Relative Activity :
-
Determine
: Plot the % Activity against the log concentration of Acetyl-Calpastatin (184-210). Fit the data using a four-parameter logistic non-linear regression model to derive the [5][7].
References
- Acetyl-Calpastatin(184-210)(human) | Calpain Inhibitor | MedChemExpress. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOUQe1Yeaxb4cvnzW-vmoqnrKFu_QQGRcPqSlw_GkUrSqx-3bxAAdZhKd4EBrIi6qhRHEHjiVRzMEu-rrd13MwzwgAeGtaDdfSN3uPBFjRTki_8rujrOizdNSRo1auVrBakdGqBD1i1wl9A686KmTOb0XhjjrljUcc69Q0Ky8=]
- Proteases inhibitors - Adooq Bioscience. Adooq Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-YF4kKqpPa1FXbvZQTlbjaoddV5hGTUp-DBiS8KGy6-I6P_BfPQLVBpE8DxvKLT5eL4ZcA9ZiuVYeXbCqa3ndZktTdyT9X77WB7G8ftE4j1OOSqO99x_Ns_uT3Pq3mh5tw==]
- Calpain-Glo™ Protease Assay - Promega Corporation. Promega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET5aeGr7HFUc1sL27wQvkKWbVVFGlNNs7ehllRfdVu5Bf44RJFE3Jaye4Gv0_XgpAZ99t4nO362pN36m6zwKk7bpfwjDzB23SN2hi8WDU-M3c0Z44d8qMfkSK0IiGv2SNqkD_xHnwAZwPpo_z6rUWsF3dI6t6g8DgXRXjSZMc2DrNDlpzstnMjT7K25Nlo8_ZbWaqnvKW3c0q0R620r3IgS6s_P9gZksTP9B5FkTC7JDOD8w==]
- Promega Notes 91: A Bioluminescent Assay for Calpain Activity. Promega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtrf_mheegoEy1xe9DE0IRkMggSOv54kVxH5UOz7qBDSk83IuLxT_4Y_q64bdZCLsmi9ZapqqshFhhIOxtwsYMQrNUns_l9kEMbftO2MSGQHqBfuqRQFRUVTC7E5rWSpPL-Jx7CibNzCF02794JAtQX59D_LYH6tEI854BrKbDZ06s5emQfvmyVv_ceOAyWoaGpFIZWUruL7Qdx63ebFvJeDQSWkQl7dqmiTZin64zyA==]
- Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) - UBPBio. UBPBio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP6ag1uRbket6mChRnY5yTDteuUX9eG5gnl3DZFj4E8OVIdqhaWHZjI21l-JlUwX69cO_b9x53_6mwTThnWkpld_8yCVskzse94IdhcwPtc1s-lQRIPJmLJ56gzKSXQfsvGxrGlTOJTqPk79m0oKldP4kKyePsNSblU3_jk-IVAzwmI3qd52UGO1P8-oAMtjkb16vS7LStbvj5]
- Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - Anaspec. Anaspec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Zp5n4O6YQpA1Cu6ThUkjgXnRmEwuj5gRzDFfKkvg838M8UI3S3erwmz7c1GAAD0mLPCTB26H7Gx_khuUpF-AIjCI1-yLh9-Cj9-fpurPKX-RrXW3h_4dthc2aq-tPW6hjLAIiAeWIXT31O3hGp1DgVoVV4isW6btPPrRNiqKXMVXPS5R-6mJPPPSCPNs0iKgF6f5plU11TksHwL8aFirwrdobUqQrrvggT1Fz5H5XcjT25wgxo0etNFEiQ==]
- Calpain Activity Assay Kit (Fluorometric) | RayBiotech. RayBiotech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwypVPA0Bf4EcgZPoOtYv4C7YXQ6mmnE72UsxEJn0y-hVcDw7CxFioUGJiqYWENQAcuyIvEPYL5YaExxXoTyIq2MEdPkYhj3zSGcbbroUrbJ5iLDx2Rv7Yaf8PX9gIhS5g0UXvQvUKBtgzVzCbP3ncrNpEzCAASqG9zsKd0EXtvRRYNyA=]
- Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington's disease. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV5N23j4hC8tzmQ9MOPZbzcar9izd4XxXs-n88ntDtZGACqUpu_nVaZYl8xtp47_-DB3vxuAFXTHCzakszYt7boc9fMMfsFduO_teVBc6joq6E3a_SPHIu5eugbNv1VLZP9HkFMjXGzjSB9Q==]
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg [anaspec.com]
- 3. Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. ubpbio.com [ubpbio.com]
- 7. promega.com [promega.com]
- 8. adooq.com [adooq.com]
Application Note: Acetyl-Calpastatin (184-210) in Synaptic Plasticity Research
Target Audience: Neuroscientists, Electrophysiologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Briefing & Mechanistic Rationale
Understanding the molecular underpinnings of synaptic plasticity—specifically Long-Term Potentiation (LTP) and Long-Term Depression (LTD)—requires isolating the distinct roles of calcium-dependent signaling cascades. While kinases like CaMKII have historically dominated plasticity research, the calcium-dependent protease family, calpains (specifically μ-calpain and m-calpain), are equally critical for the cytoskeletal remodeling that stabilizes synaptic changes[1].
However, studying calpain in living neural tissue presents a pharmacological challenge. Traditional small-molecule calpain inhibitors, such as ALLN or MDL-28170, exhibit significant off-target cross-reactivity with other cysteine proteases, particularly Cathepsin B and L[2][3]. This lack of specificity confounds experimental data, making it difficult to attribute synaptic changes solely to calpain activity.
To solve this, researchers utilize4[4]. Derived from exon 1B of the endogenous human calpastatin gene, this synthetic 27-mer peptide is a highly potent, reversible, and—most importantly—exquisitely selective inhibitor of Calpain I and II[3]. By deploying this peptide, scientists can definitively map the causality between NMDA-mediated calcium influx, calpain activation, and subsequent structural plasticity without confounding lysosomal protease inhibition.
Fig 1: Calpain signaling in synaptic plasticity and targeted inhibition by Acetyl-Calpastatin.
Pharmacological & Physicochemical Profile
To design robust experimental protocols, one must understand the kinetic constraints of the peptide. The extreme potency against μ-calpain (Ki = 0.2 nM) ensures that even at low intracellular concentrations, calpain activity is effectively neutralized[5].
Table 1: Quantitative Data Summary for Acetyl-Calpastatin (184-210)
| Property | Value | Clinical / Experimental Significance |
| Primary Targets | Calpain I (μ-calpain), Calpain II (m-calpain) | Blocks calcium-dependent proteolysis during LTP/LTD[4]. |
| Ki (Calpain I) | 0.2 nM | Extremely high affinity allows for low-dose application[5]. |
| Ki (Cathepsin L) | 6 μM | ~30,000-fold selectivity over lysosomal cathepsins[4][5]. |
| Molecular Weight | ~3182.6 Da | Large size prevents passive membrane diffusion[6]. |
| Sequence | Ac-DPMSSTYIEELGKREVTIPPKYRELLA-NH2 | Derived from the inhibitory domain of endogenous calpastatin[6]. |
| Solubility | H₂O or DMSO | Highly soluble, but requires careful aliquoting to prevent degradation[5][7]. |
Experimental Workflows & Methodologies
Because Acetyl-Calpastatin (184-210) is a 27-amino-acid peptide, it is inherently membrane-impermeable [8]. A common pitfall in plasticity research is bath-applying the unconjugated peptide to acute slices and observing no effect. To achieve causality, the peptide must be delivered directly into the intracellular space. This is achieved either via whole-cell patch-clamp pipettes or by utilizing cell-penetrating peptide (CPP) conjugates (e.g., poly-arginine fusions)[8][9].
Fig 2: Dual-modal experimental workflow for validating calpain inhibition in synaptic plasticity.
Protocol A: Intracellular Delivery via Whole-Cell Patch-Clamp for LTP Studies
Objective: To isolate the post-synaptic role of calpain during High-Frequency Stimulation (HFS) induced LTP.
Step 1: Intracellular Solution Preparation
-
Reconstitute 5 in sterile, nuclease-free H₂O to a stock concentration of 1 mM. Aliquot and store at -80°C[5].
-
On the day of the experiment, dilute the stock into your standard K-Gluconate or Cs-Methanesulfonate internal pipette solution to a final working concentration of 10–20 μM . Causality Note: While the Ki is 0.2 nM, a 10 μM pipette concentration is required to ensure rapid diffusion from the soma to the distal dendritic spines within the 15-minute baseline recording window.
Step 2: Slice Preparation & Dialysis
-
Prepare acute hippocampal slices (300-400 μm) from rodent models and allow them to recover in oxygenated ACSF.
-
Achieve a whole-cell configuration on a CA1 pyramidal neuron.
-
Critical Step: Wait exactly 15–20 minutes post-break-in before beginning stimulation. This allows the peptide to fully dialyze into the dendritic arbor, ensuring calpain is inhibited at the synaptic sites prior to calcium influx.
Step 3: LTP Induction & Recording
-
Record baseline Excitatory Postsynaptic Currents (EPSCs) for 5 minutes.
-
Deliver the plasticity-inducing stimulus (e.g., Theta Burst Stimulation or High-Frequency Stimulation: 100 Hz for 1s, repeated 3-4 times).
-
Monitor EPSC amplitude/slope for 45–60 minutes. Compare the potentiation trajectory against control cells dialyzed with a scrambled peptide sequence.
Protocol B: Self-Validating Biochemical Assay (Spectrin Cleavage)
Objective: To biochemically verify that Acetyl-Calpastatin (184-210) successfully penetrated the cells and blocked intracellular calpain activity.
A protocol is only as good as its internal validation. To prove your electrophysiological results are due to calpain inhibition, you must run a parallel biochemical assay looking at αII-spectrin, a primary structural substrate of calpain[1].
Step 1: Tissue Treatment
-
Use cultured primary neurons or organotypic slice cultures. Since patch-pipette delivery isn't viable for bulk biochemistry, utilize a cell-penetrating variant (e.g., poly-arginine-fused calpastatin) or a specialized peptide transfection reagent[9].
-
Pre-incubate the tissue with the peptide (1–5 μM) for 1 hour.
Step 2: Calpain Activation
-
Bath apply 50 μM NMDA for 10 minutes to induce massive calcium influx and robust calpain activation.
-
Wash and lyse the cells immediately in RIPA buffer containing phosphatase inhibitors (but excluding broad-spectrum protease inhibitors that might interfere with the assay, relying instead on the pre-applied calpastatin).
Step 3: Western Blotting (The Self-Validation Step)
-
Run 20 μg of protein lysate on a 4-12% Bis-Tris gel.
-
Probe with an anti-αII-spectrin antibody.
-
Data Interpretation: Intact spectrin appears at 240 kDa . Active calpain specifically cleaves spectrin into 150 kDa and 145 kDa Spectrin Breakdown Products (SBDPs). (Note: Caspase-3 cleaves spectrin into 150 kDa and 120 kDa fragments).
-
Validation: If Acetyl-Calpastatin (184-210) successfully inhibited calpain, the 145 kDa band will be completely absent compared to the NMDA-treated positive control.
-
Troubleshooting & Expert Insights
-
Loss of Peptide Efficacy: Peptides are highly susceptible to freeze-thaw degradation. Never subject the stock solution to more than one freeze-thaw cycle. If the 145 kDa spectrin band reappears in your validation assay, your peptide stock has likely degraded[5][7].
-
Differentiating LTD from Toxicity: Overactivation of NMDA receptors can blur the line between Long-Term Depression and early-stage excitotoxicity[10]. Acetyl-Calpastatin (184-210) is frequently used to rescue neurons from excitotoxic death in models of Huntington's and Alzheimer's diseases[11][12]. If your LTD protocol results in cell death (measured via LDH release), applying this peptide will determine if the toxicity is calpain-mediated.
References
-
Targeting calpain in synaptic plasticity. ResearchGate.[Link]
-
Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington's disease. PMC / NIH.[Link]
-
Poly-arginine-fused calpastatin peptide, a living cell membrane-permeable and specific inhibitor for calpain. Bio-Protocol / Neuroscience Research. [Link]
-
Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor. ResearchGate.[Link]
-
Annie M. Hassell's research works. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. moleculardepot.com [moleculardepot.com]
- 7. apexbt.com [apexbt.com]
- 8. ovid.com [ovid.com]
- 9. Kazuhito Tomizawa, Department of Molecular Physiology, Faculty Life Sciences, Kumamoto University, Japan — BIO-PROTOCOL [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioscience.co.uk [bioscience.co.uk]
Application of Acetyl-Calpastatin (184-210) in Alzheimer's disease models
Executive Summary
This guide details the application of Acetyl-Calpastatin (184-210) (Ac-CAST), a potent and selective peptide inhibitor of Calpain I (
In AD pathology, dysregulated calcium homeostasis leads to the hyperactivation of calpains, resulting in synaptic dysfunction, Tau hyperphosphorylation, and neuronal death.[1] Ac-CAST (184-210) mimics the active inhibitory domain of the endogenous protein calpastatin. This application note provides rigorous protocols for using Ac-CAST to dissect calpain-mediated neurotoxicity, offering researchers a precise tool to validate therapeutic targets downstream of calcium dysregulation.
Scientific Background: The Calpain-Calpastatin Axis in AD
Alzheimer’s disease is characterized by the accumulation of Amyloid-
-
The Trigger: A
oligomers form pores in membranes or overactivate NMDA receptors, causing massive influx.[2] -
The Effector (Calpain): Elevated
activates Calpain I and II. -
The Pathology:
-
Tau Pathology: Calpain cleaves p35 to p25. p25 constitutively activates CDK5, which hyperphosphorylates Tau.
-
Synaptic Loss: Calpain degrades synaptic proteins (PSD-95, GluR1) and the phosphatase STEP, preventing Long-Term Potentiation (LTP).
-
Inhibition Failure: In AD brains, endogenous calpastatin is often depleted or degraded, creating a "calpain dominance" state.
-
Why Acetyl-Calpastatin (184-210)?
Unlike broad-spectrum cysteine protease inhibitors (e.g., E64), Ac-CAST (184-210) is highly selective for calpains (
Mechanistic Visualization
The following diagram illustrates the signaling cascade where Ac-CAST (184-210) intervenes to prevent neurodegeneration.
Figure 1: Mechanism of Action. Ac-CAST (184-210) selectively blocks Calpain hyperactivation, preventing the p25/CDK5-mediated Tau pathology and synaptic protein degradation triggered by Amyloid-
Technical Specifications & Preparation
| Property | Specification |
| Sequence | Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala- |
| Molecular Weight | 3177.63 Da |
| Purity | |
| Solubility | Soluble in water (1 mg/mL) after initial acidification or DMSO wetting.[3][4] |
| ~27 nM (Cell-free); 10-50 | |
| Selectivity | Calpain I ( |
Protocol A: Reconstitution and Storage
Critical Step: The peptide is hydrophobic. Improper dissolution results in aggregation and loss of activity.
-
Initial Dissolution: Dissolve the lyophilized powder in a minimal volume of 1% Acetic Acid or DMSO .
-
Example: To make a 1 mM stock from 1 mg peptide, dissolve in 50
L DMSO first.
-
-
Dilution: Slowly add sterile distilled water or PBS to reach the desired stock concentration (e.g., 100
M or 1 mM).-
Note: If using DMSO, ensure the final concentration in the cell culture does not exceed 0.1%.
-
-
Aliquoting: Aliquot into low-binding tubes (e.g., 20
L aliquots) to avoid freeze-thaw cycles. -
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 6-12 months).
Experimental Protocols
Protocol B: Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the ability of Ac-CAST to prevent A
Materials:
-
Primary Cortical Neurons (DIV 14-21).
-
A
Oligomers (Pre-aggregated for 24h at 37°C). -
Ac-CAST (184-210) Stock (1 mM).
-
LDH Cytotoxicity Assay Kit.
Workflow:
-
Pre-treatment: Replace half the media in the neuronal culture with fresh Neurobasal media containing Ac-CAST (184-210) .
-
Dose Response: Test 10
M, 25 M, and 50 M. -
Control: Vehicle (DMSO/PBS) only.
-
Incubation: Incubate for 1 hour prior to toxin challenge to allow cellular uptake/association.
-
-
Challenge: Add A
oligomers (final concentration 5-10 M) to the wells. -
Incubation: Incubate cells for 24 to 48 hours at 37°C / 5%
. -
Readout 1 (Viability): Collect supernatant for LDH release assay.
-
Calculation: % Cytotoxicity = [(Exp Value - Spontaneous) / (Max Lysis - Spontaneous)] x 100.
-
Expectation: A
alone yields ~40-60% toxicity. Ac-CAST should reduce this dose-dependently.
-
-
Readout 2 (Mechanistic): Lyse cells for Western Blot.
-
Targets:Spectrin (Look for 145/150 kDa breakdown product, SBDP), p35/p25 ratio (Ac-CAST should prevent p25 generation).
-
Protocol C: Fluorogenic Calpain Activity Assay (Cell-Free Validation)
Objective: To verify the potency of the specific peptide batch before cell culture use.
Materials:
-
Recombinant Calpain I (human/porcine).
-
Substrate: Suc-LLVY-AMC (Fluorogenic).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
.
Workflow:
-
Setup: In a 96-well black plate, mix:
-
Buffer (90
L) -
Calpain I enzyme (0.5 units)
-
Ac-CAST (184-210) (Serial dilution: 0.1 nM to 100 nM)
-
-
Incubation: Incubate for 15 mins at room temperature to allow inhibitor binding.
-
Initiation: Add 10
L of Suc-LLVY-AMC substrate (Final conc. 50 M). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.
-
Analysis: Plot the slope (RFU/min) vs. Inhibitor Concentration to determine
.
Critical Analysis: The "Amyloid Paradox"
Researchers must be aware of a specific nuance when using this peptide. While Ac-CAST is neuroprotective, some studies (e.g., Yamazaki et al.) suggest that calpain inhibition can increase the secretion of A
-
Mechanism: Calpain may be involved in the degradation of BACE1 or the trafficking of APP. Inhibiting it can stabilize BACE1, leading to increased A
production. -
Implication: If your experimental endpoint is A
load, Ac-CAST might show an increase. However, if your endpoint is synaptic health or neuronal survival, Ac-CAST shows protection because it blocks the downstream toxic effects of A (the Tau/Calcium axis). -
Recommendation: Always measure both A
levels and markers of neurodegeneration (Spectrin breakdown, LDH) to distinguish between amyloid generation and amyloid toxicity.
References
-
Maki, M., et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene." Journal of Biological Chemistry, 264(32), 18866-18869. Link
-
Yamazaki, T., et al. (1997). "Specific increase in amyloid beta-protein 42 secretion ratio by calpain inhibition." Biochemistry, 36(27), 8377-8383. Link
-
Trinchese, F., et al. (2008). "Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease."[5] Journal of Clinical Investigation, 118(8), 2796-2807. Link
-
Rao, M. V., et al. (2008). "Marked calpastatin (CAST) depletion in Alzheimer's disease accelerates cytoskeleton disruption and neurodegeneration: neuroprotection by CAST overexpression." Journal of Neuroscience, 28(47), 12241-12254. Link
-
Fiorino, F., et al. (2007). "A new cell-permeable calpain inhibitor." Journal of Peptide Science, 13(1), 70-73. Link
Sources
- 1. Marked Calpastatin (CAST) Depletion in Alzheimer's Disease Accelerates Cytoskeleton Disruption and Neurodegeneration: Neuroprotection by CAST Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain Dysregulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Acetyl-Calpastatin (184-210) in High-Throughput Screening for Calpain Inhibitors
Abstract & Introduction
Calpains are calcium-dependent, non-lysosomal cysteine proteases implicated in a wide array of pathological processes, including neurodegeneration (Alzheimer’s, Huntington’s), ischemia/reperfusion injury, and cataract formation.[1] Due to the ubiquity of cysteine proteases, developing small-molecule inhibitors that are selective for calpain over other cathepsins is a significant challenge in drug discovery.
Acetyl-Calpastatin (184-210) (Ac-CS peptide) is a synthetic peptide derived from the active inhibitory domain of human calpastatin, the endogenous specific inhibitor of calpain. Unlike broad-spectrum inhibitors like E-64 or Leupeptin, Ac-CS (184-210) exhibits nanomolar affinity (
This application note details the use of Acetyl-Calpastatin (184-210) as the primary reference standard in High-Throughput Screening (HTS) campaigns. We provide a validated, FRET-based protocol designed to minimize false positives caused by enzyme autolysis and maximize
Mechanism of Action
The specificity of Acetyl-Calpastatin (184-210) arises from its structural mimicry of the natural Calpastatin "Subdomain B."
-
Calcium Activation: In the absence of
, calpain exists in an inactive conformation. Upon binding, the enzyme undergoes a conformational change that aligns the catalytic triad (Cys, His, Asn). -
Autolysis Risk: Once active, calpain rapidly degrades itself (autolysis) if no substrate or inhibitor is present.
-
Peptide Binding: The Ac-CS (184-210) peptide bypasses the need for allosteric activation; it binds directly across the active site cleft, sterically occluding the catalytic cysteine. The acetyl group at the N-terminus mimics the peptide bond continuity, enhancing stability and binding affinity.
Diagram 1: Calpain Activation and Inhibition Logic
Caption: Mechanism showing the competition between autolysis, substrate turnover, and Ac-Calpastatin inhibition.
HTS Assay Protocol
This protocol uses a FRET-based readout (EDANS/DABCYL pair) which offers superior signal-to-noise ratios compared to colorimetric assays. The workflow is optimized for 384-well plates.[2]
Reagents and Preparation
| Component | Specification | Preparation Notes |
| Assay Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS | pH is critical. CHAPS prevents aggregation. |
| Reducing Agent | 5 mM DTT (Dithiothreitol) | CRITICAL: Add fresh daily. Calpain active site cysteine oxidizes rapidly without it. |
| Enzyme | Human Calpain I ( | Dilute to 20 nM in Assay Buffer + DTT. Keep on ice. |
| Substrate | (EDANS)-EPLFAERK-(DABCYL) | |
| Reference Inhibitor | Ac-Calpastatin (184-210) | Dissolve in water or mild buffer. Stock 1 mM. Working range: 0.01 nM – 100 nM. |
| Start Solution | 10 mM |
Plate Map Design (384-well)
-
Columns 1-2: Min Signal Control (Enzyme + buffer + 100 nM Ac-Calpastatin ). Defines 100% Inhibition.
-
Columns 3-22: Test Compounds (Single point or Dose-Response).
-
Columns 23-24: Max Signal Control (Enzyme + buffer + DMSO). Defines 0% Inhibition.
Step-by-Step Workflow
Crucial Logic: To prevent autolysis, Calcium is added LAST , simultaneously with the substrate (or immediately after substrate addition). Do not pre-incubate Calpain with Calcium.
-
Compound Addition: Dispense 100 nL of Test Compounds and Ac-Calpastatin (Reference) into respective wells.
-
Enzyme Addition: Dispense 10
L of 20 nM Calpain I (in Buffer + DTT) to all wells.-
Pre-incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to bind the apo-enzyme.
-
-
Substrate/Trigger Addition: Dispense 10
L of Substrate + Mix (40 M Substrate + 10 mM ).-
Final Concentrations: 10 nM Enzyme, 20
M Substrate, 5 mM .
-
-
Kinetic Read: Immediately transfer to fluorescence plate reader.
-
Excitation: 335 nm
-
Emission: 500 nm
-
Mode: Kinetic read every 60 seconds for 20 minutes.
-
Diagram 2: HTS Workflow Logic
Caption: Workflow emphasizes delaying Calcium addition to prevent enzyme autolysis before substrate turnover.
Data Analysis & Validation
Calculation of Activity
Calculate the Initial Velocity (
- : Mean velocity of Ac-Calpastatin (184-210) wells.
- : Mean velocity of DMSO control wells.
Comparative Potency (Reference Values)
| Inhibitor | Target | Specificity | |
| Ac-Calpastatin (184-210) | Calpain I | 0.2 nM | High (Specific) |
| E-64 | Cysteine Proteases | ~1-5 | Low (Inhibits Cathepsins) |
| Leupeptin | Ser/Cys Proteases | ~0.1 | Low (Inhibits Trypsin) |
Assay Robustness ( -Factor)
A robust HTS assay must achieve a
Troubleshooting & Optimization
-
Signal Decay (Autolysis):
-
Symptom:[3] Fluorescence curve rises then flattens prematurely.
-
Cause: Calpain is degrading itself.
-
Solution: Ensure Calcium is added last. Increase substrate concentration to outcompete autolysis. Use Calpain I from erythrocytes (generally more stable) or recombinant forms.
-
-
Peptide Solubility:
-
Ac-Calpastatin (184-210) is generally soluble in water. However, if using high concentrations for stock (>1 mM), ensure pH is neutral. Avoid repeated freeze-thaw cycles; aliquot and store at -20°C.
-
-
Oxidation:
-
Symptom:[3] Low signal in Max Control wells.
-
Cause: Inactive enzyme due to oxidation.
-
Solution: DTT or TCEP must be fresh. Do not use DTT stock older than 4 hours.
-
References
-
Maki, M., et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[4] Journal of Biological Chemistry, 264(32), 18866-18869.
-
Tocris Bioscience. "Acetyl-Calpastatin (184-210) (human) Product Information."
-
Carragher, N. O. (2006). "Calpain inhibition: a therapeutic strategy targeting multiple disease states." Current Pharmaceutical Design, 12(5), 615-638.
-
Sigma-Aldrich. "Calpastatin Peptide Ac 184-210 Technical Datasheet."
-
Wang, K. K., et al. (2004). "Calpain inhibition: an overview of its therapeutic potential." Trends in Pharmacological Sciences, 25(6), 285-292.
Sources
- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. E-64-d prevents both calpain upregulation and apoptosis in the lesion and penumbra following spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
Troubleshooting & Optimization
Acetyl-Calpastatin (184-210) solubility and stability in aqueous solutions
This technical guide serves as a comprehensive resource for the handling, solubility, and experimental application of Acetyl-Calpastatin (184-210) . It is designed to move beyond basic datasheet information, offering "field-proven" insights for researchers encountering stability or solubility challenges.
Solubility, Stability, and Experimental Optimization
Version: 2.0 | Role: Senior Application Scientist Scope: Reconstitution, Storage, In Vitro Assays, Cell Culture Compatibility
Executive Technical Summary
Acetyl-Calpastatin (184-210) (often referred to as the CS peptide ) is a 27-amino acid synthetic peptide derived from the inhibitory domain 1 of human calpastatin. It acts as a highly potent and selective reversible inhibitor of Calpain I (
-
Sequence: Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH
-
Molecular Weight: ~3177.7 Da
-
Isoelectric Point (pI): ~5.0 (Theoretical)
-
Mechanism: Mimics the natural interaction of calpastatin with calpain, blocking the active site in a calcium-dependent manner.[1]
-
Selectivity:
= 0.2 nM (Calpain I).[2][3][4] Does not inhibit papain, trypsin, or cathepsin L (at physiological concentrations).
Solubility & Reconstitution Strategy
The "Golden Rule" of Peptide Reconstitution
Acetyl-Calpastatin (184-210) is an acidic peptide (Net charge approx. -1 at pH 7 due to multiple Glutamic/Aspartic acid residues). While often soluble in water, its solubility can be unpredictable depending on the salt form and pH of your solvent.
Reconstitution Decision Tree
Use the following logic flow to dissolve the peptide without crashing it out of solution.
Figure 1: Step-by-step reconstitution logic for Acetyl-Calpastatin (184-210). Prioritize water, then mild base, then organic solvent.
Detailed Protocol
-
Primary Solvent (Water): Attempt to dissolve the peptide in sterile, deionized water at 1 mg/mL .
-
Why? The peptide contains charged residues (Lys, Arg, Glu, Asp) that generally confer water solubility.
-
-
Secondary Solvent (Base): If the solution is cloudy, the peptide may be protonated (acting as an acid). Add 0.1 M NH
OH (Ammonium Hydroxide) dropwise.-
Why? Raising the pH deprotonates the acidic residues (D, E), increasing negative charge and repulsion between molecules, thus aiding solubility.
-
-
Tertiary Solvent (DMSO): If still insoluble, use DMSO.[2] Dissolve the peptide in a small volume of 100% DMSO, then dilute with water.
-
Caution: Ensure the final DMSO concentration in your assay is <0.5% to avoid cytotoxicity or enzyme interference.
-
Stability & Storage Guidelines
Peptides in solution are thermodynamically unstable. Adhere to these strict storage rules to prevent hydrolysis and oxidation (Met residues are prone to oxidation).
| State | Temperature | Stability Estimate | Storage Condition |
| Lyophilized (Powder) | -20°C or -80°C | 12+ Months | Desiccated, protected from light. |
| Reconstituted (Stock) | -80°C | 3-6 Months | Single-use aliquots. Avoid freeze-thaw. |
| Reconstituted (Stock) | -20°C | 1 Month | Acceptable, but -80°C is preferred. |
| Thawed / In Assay | +4°C / RT | < 24 Hours | Use immediately. Discard leftovers. |
Critical Warning: Do not store diluted working solutions (e.g., 10 µM in PBS). Peptides adhere to plastics and degrade rapidly at low concentrations. Always prepare working solutions fresh from the concentrated stock.
Experimental Application & Troubleshooting (FAQ)
Q1: Can I use this peptide in live cell culture experiments?
Answer: Proceed with caution. The standard Acetyl-Calpastatin (184-210) is a large, hydrophilic peptide (27 amino acids) and is poorly cell-permeable .
-
Direct Addition: Adding it to the media (even at 50 µM) usually results in poor intracellular uptake. However, some studies have used high concentrations (10-50 µM) with long incubation times (overnight), likely relying on pinocytosis [1].
-
Recommendation: For robust intracellular inhibition, use a transfection reagent (protein delivery system) or choose a cell-permeable analog like Calpeptin or ALLN (though these are less specific). Alternatively, look for "TAT-conjugated" versions of this peptide.
Q2: I see a precipitate when I add the peptide stock to my assay buffer. Why?
Answer: This is "Salting Out."
-
Cause: You likely dissolved the peptide in DMSO or high-pH water and added it rapidly to a high-salt buffer (like PBS or Tris-NaCl). The sudden change in ionic strength caused aggregation.
-
Solution:
-
Dilute the peptide stock with water before adding it to the concentrated buffer.
-
Add the peptide to the buffer dropwise while vortexing gently.
-
Q3: How do I calculate the concentration for an IC50 assay?
Answer:
The
-
Purified Enzyme Assay: Start with a range of 0.1 nM to 100 nM .
-
Cell Lysate / Crude Extract: Use 1 µM to 10 µM .
Q4: Is this peptide specific to Calpain I vs. Calpain II?
Answer:
No. It inhibits both Calpain I (
Mechanism of Action Diagram
The following diagram illustrates how Acetyl-Calpastatin (184-210) intervenes in the pathological calcium signaling cascade.
Figure 2: Mechanism of Calpain Inhibition. The peptide binds to the active calpain enzyme, preventing the cleavage of downstream substrates like Spectrin and Tau.
References
-
Davis, B. P., et al. (2016).[2] "Eosinophilic esophagitis-linked calpain 14 is an IL-13-induced protease that mediates esophageal epithelial barrier impairment."[2] JCI Insight, 1(4):e86355.[2]
-
Maki, M., et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[5][6][7] Journal of Biological Chemistry, 264(32), 18866-18869.
-
Fiorino, F., et al. (2007).[2][7] "A new cell-permeable calpain inhibitor."[2][5][6][7][8][9] Journal of Peptide Science, 13(1), 70-73.[2][7]
- Carragher, N. O. (2006). "Calpain inhibition: a therapeutic strategy targeting multiple disease states." Current Pharmaceutical Design, 12(5), 615-638.
Sources
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Calpastatin exon 1B-derived peptide, a selective inhibitor of calpain: enhancing cell permeability by conjugation with penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new cell-permeable calpain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-arginine-fused calpastatin peptide, a living cell membrane-permeable and specific inhibitor for calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: Optimizing Acetyl-Calpastatin (184-210) Incubation Time for Calpain Inhibition
Welcome to the technical support guide for optimizing the use of Acetyl-Calpastatin (184-210) as a calpain inhibitor in your research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven guidance and troubleshooting for common experimental hurdles. Our goal is to empower you with the knowledge to confidently design and execute your calpain inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-Calpastatin (184-210) and how does it inhibit calpain?
A1: Acetyl-Calpastatin (184-210) is a synthetic, cell-permeable peptide derived from human calpastatin, the endogenous and highly specific inhibitor of calpains.[1][2] This 27-amino acid peptide corresponds to a segment of the first inhibitory domain of calpastatin.[2]
The inhibitory mechanism of calpastatin peptides is unique. Instead of directly blocking the active site in a conventional competitive manner, calpastatin interacts with multiple domains of the calpain molecule, but only when calpain is in its calcium-activated state.[3] This interaction is thought to prevent the proper alignment of the catalytic residues or block substrate access to the active site.[3][4] Specifically, regions of the calpastatin peptide bind to domains IV and VI of calpain, while another region interacts near the active site to inhibit its function.[5] This multi-point interaction confers high specificity and potency.[6][7]
Q2: What is the recommended starting concentration and incubation time for Acetyl-Calpastatin (184-210)?
A2: The optimal concentration and incubation time are highly dependent on the specific experimental system, including the cell type, the concentration of active calpain, and the specific calpain isoform being targeted (calpain-1 or calpain-2).
As a starting point, a concentration range of 1 µM to 25 µM is often effective in cell-based assays. For in vitro assays with purified enzyme, the effective concentration will be much lower, in the nanomolar range, due to the high affinity of the inhibitor for calpain (K_i = 0.2 nM for calpain I).[6][7]
For pre-incubation time, a common starting point is 15 to 30 minutes prior to the addition of the substrate or the induction of calpain activity.[8] However, the ideal time should be empirically determined.
Q3: Should I pre-incubate my cells or enzyme with Acetyl-Calpastatin (184-210)?
A3: Yes, pre-incubation is highly recommended. The binding of calpastatin to calpain is a time-dependent process.[9] Pre-incubating the inhibitor with the enzyme (in a purified system) or with the cells (in a cell-based assay) allows sufficient time for the inhibitor to bind to the target calpain molecules before the enzymatic reaction is initiated. This ensures that the measured inhibition reflects the true potency of the inhibitor rather than being limited by the association rate. For many enzyme-inhibitor interactions, reaching equilibrium can take several minutes.[10]
Q4: How can I be sure that the observed effect is due to calpain inhibition and not off-target effects?
A4: Acetyl-Calpastatin (184-210) is known for its high selectivity for calpains over other proteases like papain, trypsin, and cathepsin L.[2][6] However, to ensure the specificity of your results, consider the following controls:
-
Use a structurally unrelated calpain inhibitor: Compare the results obtained with Acetyl-Calpastatin (184-210) to those from another well-characterized calpain inhibitor, such as ALLN or MDL-28170.[11]
-
Use an inactive control peptide: If available, a scrambled or mutated version of the calpastatin peptide that is known to have no inhibitory activity can be a powerful negative control.
-
Calpain knockdown/knockout: In cell-based assays, using siRNA or CRISPR to reduce the expression of the target calpain isoform can confirm that the observed phenotype is indeed calpain-dependent.
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition Observed
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Incubation Time | Increase the pre-incubation time of Acetyl-Calpastatin (184-210) with your sample. Test a time course (e.g., 15, 30, 60, 120 minutes). | The binding of calpastatin to calpain is not instantaneous. Allowing more time ensures that the inhibitor-enzyme complex reaches equilibrium, leading to maximal inhibition.[9][10] |
| Inhibitor Degradation | Prepare fresh working solutions of Acetyl-Calpastatin (184-210) for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | Peptides can be susceptible to degradation by proteases present in the experimental sample or through chemical instability in solution over time. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 (the concentration of inhibitor that causes 50% inhibition) in your specific assay system. | The effective concentration of an inhibitor can vary significantly between different experimental setups due to factors like cell permeability, intracellular inhibitor concentration, and the concentration of the target enzyme. |
| Low Calpain Activity in the Sample | Ensure that calpain is activated in your experimental system. Include a positive control for calpain activation. | Calpastatin inhibits the calcium-activated form of calpain.[3] If calpain is not activated due to insufficient calcium or other necessary co-factors, the inhibitor will not bind effectively. |
| Inhibitor Adsorption to Labware | Use low-adhesion microplates and pipette tips, especially when working with low concentrations of the peptide. | Peptides can adsorb to plastic surfaces, reducing the effective concentration of the inhibitor in the solution. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Non-specific Substrate Cleavage | Test the specificity of your substrate. Run a control reaction without the calpain enzyme to see if other proteases in your sample are cleaving the substrate. | Many commercially available fluorogenic calpain substrates can also be cleaved by other proteases, such as cathepsins or the proteasome.[11] |
| Autofluorescence of Compounds or Samples | Include a control well with the inhibitor but without the enzyme or substrate to measure background fluorescence. | Some compounds or biological samples can have intrinsic fluorescence at the excitation and emission wavelengths used in the assay, leading to a high background signal. |
| Sub-optimal Assay Buffer | Optimize the pH and ionic strength of your assay buffer. The optimal pH for calpain activity is generally around 7.5. | The activity of both calpain and its inhibition by calpastatin can be sensitive to pH and ionic strength.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time
This protocol is designed to empirically determine the necessary pre-incubation time for Acetyl-Calpastatin (184-210) to achieve maximal inhibition of calpain in an in vitro fluorometric assay.
Materials:
-
Purified calpain-1 or calpain-2
-
Acetyl-Calpastatin (184-210)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)[8]
-
Assay Buffer (e.g., Imidazole-HCl buffer, pH 7.3, containing Ca²⁺ and a reducing agent like DTT)[8]
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 380/460 nm for AMC-based substrates)[8]
Procedure:
-
Prepare a working solution of calpain in Assay Buffer.
-
Prepare a working solution of Acetyl-Calpastatin (184-210) at a concentration expected to give significant but not complete inhibition (e.g., 2-5 times the K_i).
-
In the 96-well plate, set up replicate wells for each pre-incubation time point (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
-
Add the Acetyl-Calpastatin (184-210) solution to the designated wells.
-
At staggered time points corresponding to the desired pre-incubation times, add the calpain solution to the wells containing the inhibitor.
-
Immediately after the longest pre-incubation time has elapsed (and for the "0 minutes" time point), initiate the reaction in all wells by adding the fluorogenic substrate.
-
Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.
-
Plot the initial reaction rates (or endpoint fluorescence) as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
Data Presentation
Table 1: Example Data for Optimal Pre-incubation Time Determination
| Pre-incubation Time (minutes) | Average Initial Rate (RFU/min) | % Inhibition |
| 0 | 950 | 5% |
| 5 | 650 | 35% |
| 15 | 400 | 60% |
| 30 | 250 | 75% |
| 60 | 245 | 75.5% |
| 90 | 240 | 76% |
| 120 | 242 | 75.8% |
RFU = Relative Fluorescence Units. The uninhibited rate was 1000 RFU/min.
Visualizations
Caption: Experimental workflow for optimizing inhibitor pre-incubation time.
Caption: Calpain activation by calcium and inhibition by Acetyl-Calpastatin.
References
-
Cottin, V., Poussard, S., Desmazes, I., et al. (2000). Calpain substrate specificity. Biochimie, 82(8), 757-765. [Link]
-
Goll, D. E., Thompson, V. F., Li, H., et al. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. [Link]
-
Ono, Y., & Sorimachi, H. (2012). Calpains: an elaborate proteolytic system. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 224-236. [Link]
-
RayBiotech. (n.d.). Calpain Activity Assay Kit (Fluorometric). [Link]
-
Betts, R., Weinsheimer, S., Blouse, G. E., et al. (2003). Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT. Journal of Biological Chemistry, 278(10), 7800-7809. [Link]
-
Wendel, A., & Todd, M. J. (2002). Interaction of calpastatin with calpain: A review. Journal of Animal Science, 80(E-Suppl_2), E223-E232. [Link]
-
Hanna, R. A., Campbell, R. L., & Davies, P. L. (2008). Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin. Nature, 456(7220), 409-412. [Link]
-
Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. [Link]
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link]
-
BioCrick. (n.d.). Acetyl-Calpastatin (184-210) (human). [Link]
-
Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201-301. [Link]
Sources
- 1. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetyl-Calpastatin (184-210) (human) | CAS:123714-50-1 | Calpain I/II inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. promega.sg [promega.sg]
- 12. DSpace [dr.lib.iastate.edu]
Technical Support Center: Acetyl-Calpastatin (184-210) Stability & Handling
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Degradation of Acetyl-Calpastatin (184-210)[1]
Executive Summary & Molecule Profile
Molecule: Acetyl-Calpastatin (184-210) (Human)
Sequence: Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2
Function: Potent, selective, reversible inhibitor of Calpain I (
This peptide corresponds to the active inhibitory domain (Domain I) of the native Calpastatin protein.[1] While the N-terminal acetylation protects against aminopeptidases, the internal Methionine (Met) and the peptide's inherent thermodynamic instability in solution make it prone to rapid degradation if mishandled.
Troubleshooting Guide (FAQ)
Category A: Solubility & Physical State
Q: I reconstituted the peptide in PBS, and it turned cloudy/precipitated. Is it ruined? A: Likely not ruined, but it is currently unusable.
-
The Cause: This peptide contains multiple acidic residues (Asp, Glu) and hydrophobic residues (Leu, Ile, Val).[1] While generally soluble in water, high salt concentrations (like 10x PBS) or acidic buffers can induce isoelectric precipitation or "salting out" before the peptide is fully solvated.[1]
-
The Fix:
-
Add a small volume (1-5% of total volume) of 0.1 M NH4OH (Ammonium Hydroxide) or mild base.[1] The peptide is acidic; slightly raising the pH aids solubility.
-
If that fails, add DMSO dropwise until clear (up to 10% v/v), then dilute with water/buffer.[1]
-
Prevention: Always dissolve in sterile distilled water first to a high concentration (stock), then dilute into the reaction buffer.[1]
-
Q: Can I use ultrasonic baths to dissolve the peptide? A: Use with extreme caution.
-
Risk: Prolonged sonication generates heat (accelerating oxidation) and shear forces that can damage long peptides.[1]
-
Protocol: Pulse sonicate (1-2 seconds on, 10 seconds off) on ice only if absolutely necessary.
Category B: Loss of Activity
Q: My assay worked last week, but the same stock solution is inactive today. Why? A: The culprit is likely Methionine Oxidation .
-
Mechanism: The sequence contains a Methionine (Met) residue.[1][3] In the presence of atmospheric oxygen, Met oxidizes to Methionine Sulfoxide. This structural change alters the binding interface, drastically reducing the Ki (inhibitory constant) for Calpain.[1]
-
The Fix:
-
Aliquot immediately: Never store the "working stock" at 4°C for days.
-
Argon/Nitrogen Flush: If possible, overlay stock vials with inert gas before freezing.
-
Reducing Agents: If your assay tolerates it, include 1 mM DTT or TCEP in the buffer to reverse/prevent oxidation.
-
Q: Does this peptide degrade in cell culture media? A: Yes, rapidly.
-
Cause: Serum (FBS) contains proteases.[1] While Acetyl-Calpastatin inhibits Calpain, it is not immune to Trypsin-like proteases or non-specific degradation by other serum enzymes.
-
Solution:
-
Use Heat-Inactivated FBS .
-
Refresh the peptide in the media every 4–6 hours for long-term experiments.
-
Use a higher concentration (e.g., 20-50 µM) to account for the half-life loss.[1]
-
Standard Operating Procedures (SOPs)
Protocol 1: Optimal Reconstitution & Storage
This workflow is designed to minimize freeze-thaw cycles and oxidation.[4]
Figure 1: Optimized workflow for handling Acetyl-Calpastatin (184-210) to prevent moisture uptake and oxidation.[1]
Protocol 2: Quantitative Stability Metrics
Use the following table to determine the viability of your peptide based on storage conditions.
| Storage Condition | State | Estimated Stability | Primary Risk Factor |
| -20°C / -80°C | Lyophilized Powder | > 1 Year | Moisture absorption (if cap is loose) |
| -80°C | Solution (Aliquoted) | 3 - 6 Months | Slow oxidation |
| -20°C | Solution (Aliquoted) | 1 Month | Crystal formation / Freeze-thaw |
| 4°C | Solution | < 48 Hours | Met Oxidation, Bacterial growth |
| Room Temp | Solution | < 4 Hours | Hydrolysis, Aggregation |
| 37°C (Serum) | Solution | < 2 Hours | Proteolytic degradation |
Mechanistic Deep Dive: Why Degradation Happens
Understanding the molecular "why" allows you to design better experiments.
The Methionine Vulnerability
The sequence contains Methionine (Met) .[1][4] Sulfur in the thioether side chain is highly nucleophilic.
-
Reaction: Met + O2 → Met-Sulfoxide.
-
Consequence: The polarity of the side chain changes drastically (hydrophobic to polar).[1] Since Calpastatin relies on hydrophobic interactions to bind the Calpain active site cleft, this single atom change can abolish inhibitory activity.
The Aggregation Trap
Peptides in the 20-30 amino acid range often form beta-sheets in solution, leading to amyloid-like fibrils (aggregation).[1]
-
Trigger: High concentration (>5 mg/mL), high salt, or neutral pH near the pI.[1]
-
Result: The peptide falls out of solution or forms inactive oligomers.
Figure 2: Primary degradation pathways for Acetyl-Calpastatin (184-210).[1]
References
-
Maki, M. et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[5] Journal of Biological Chemistry.
-
Goll, D. E. et al. (2003). "The Calpain System." Physiological Reviews.
-
Betts, R. et al. (2003). "Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT." Journal of Biological Chemistry.
-
Tocris Bioscience. "Acetyl-Calpastatin (184-210) (human) Product Information."
Determining the effective concentration of Acetyl-Calpastatin (184-210) in vitro
Technical Support Center: Determining the Effective Concentration of Acetyl-Calpastatin (184-210) In Vitro
Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, validated protocols, and mechanistic insights for working with Acetyl-Calpastatin (184-210)—a highly potent, reversible, and selective peptide inhibitor derived from Domain I of human calpastatin.
Part 1: Knowledge Base & Mechanistic FAQs
Q: How does Acetyl-Calpastatin (184-210) achieve its extreme selectivity for calpain over other cysteine proteases?
A: Acetyl-Calpastatin (184-210) is a 27-amino acid synthetic peptide homologous to the minimal inhibitory region of Domain I in human calpastatin. Unlike broad-spectrum small-molecule inhibitors (e.g., ALLN or MG-132) that target the active site cysteine directly, this peptide exploits a unique allosteric and competitive mechanism. It binds specifically to domains IV and VI of the calcium-activated calpain, subsequently occluding the active site cleft. This dual-interaction requirement ensures it strongly inhibits
Caption: Mechanism of Calpain activation by Calcium and competitive inhibition by Acetyl-Calpastatin.
Q: Why is there a massive discrepancy between the in vitro enzymatic
Part 2: Quantitative Benchmarks
To ensure your assay is performing correctly, benchmark your
| Target Protease | Inhibitory Constant ( | Selectivity Profile |
| 0.2 nM | Highly Potent | |
| m-Calpain (Calpain-2) | ~0.2 nM | Highly Potent |
| Cathepsin L | 6,000 nM (6 | Weak |
| Papain | > 10,000 nM | Negligible |
| Trypsin | > 10,000 nM | Negligible |
Part 3: Validated Protocol - In Vitro Calpain Enzymatic Activity Assay
To determine the effective concentration (
Caption: Step-by-step workflow for the in vitro fluorometric calpain enzymatic activity assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a Calpain Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM DTT, and 1 mM EGTA.
-
Causality Note: DTT is critical to keep the active-site cysteine reduced; EGTA chelates trace calcium to prevent premature enzyme autolysis before the assay begins.
-
-
Peptide Reconstitution: Dissolve Acetyl-Calpastatin (184-210) in anhydrous DMSO to a 10 mM stock. Perform serial dilutions in the Assay Buffer to yield final well concentrations ranging from 0.01 nM to 100 nM.
-
Plate Assembly & Controls: In a 96-well black opaque microplate, combine 50
L of Assay Buffer, 10 L of purified -calpain (e.g., 0.5 g/well ), and 20 L of the peptide dilution.-
Self-Validating Controls: Always include a Positive Control (Enzyme + Substrate, no inhibitor) to establish
, and a Negative Control (Buffer + Substrate, no enzyme) to subtract background auto-hydrolysis.
-
-
Reaction Initiation: Calpastatin binding is strictly calcium-dependent, but exposing calpain to calcium without a substrate causes rapid autolysis[3]. Therefore, initiate the reaction by adding 20
L of an Initiation Mix containing 5 mM (to overcome the 1 mM EGTA) and 50 M Suc-Leu-Tyr-AMC substrate[2]. -
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record the kinetic fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C[2].
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot relative velocity against log[Inhibitor] to calculate the using non-linear regression.
Part 4: Troubleshooting Guide (FAQs)
Q: My fluorometric substrate background signal is unusually high before adding the enzyme. What is causing this? A: High background at Ex 360 / Em 460 nm usually indicates auto-hydrolysis of the Suc-Leu-Tyr-AMC substrate[2]. This occurs if the substrate stock is subjected to multiple freeze-thaw cycles or exposed to moisture. Always aliquot fluorogenic substrates and store them desiccated at -20°C.
Q: I observe rapid loss of enzyme activity in my positive control wells (no inhibitor) within the first 5 minutes. How do I fix this?
A: You are likely observing calpain autolysis. Calpain rapidly degrades itself when activated by calcium in the absence of a competitive substrate. Ensure that your
Q: How should I store the Acetyl-Calpastatin (184-210) stock solution to prevent degradation?
A: The lyophilized powder should be stored at -20°C or -80°C. Once reconstituted in DMSO or sterile water (filtered through a 0.22
Q: I am attempting a cell lysate assay, but 100 nM of the peptide shows no inhibition. Why?
A: Cell lysates contain high levels of endogenous calpastatin and competing protein substrates (e.g., spectrin) that act as a "sink" for the enzyme[3]. In crude lysates, the effective concentration required to outcompete endogenous substrates is significantly higher than in assays using purified calpain. You may need to increase the peptide concentration to the micromolar range (1-10
References[2] Acetyl-Calpastatin(184-210)(human) | Calpain Inhibitor | MedChemExpress. medchemexpress.com. Link[4] Small-molecule suppression of calpastatin degradation reduces neuropathology in models of Huntington's disease - PMC. nih.gov. Link[1] Calpastatin | Sigma-Aldrich. sigmaaldrich.com. Link[3] calpain | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. Link
Sources
Issues with Acetyl-Calpastatin (184-210) delivery in animal studies
The following technical support guide is structured as a specialized "Tier 3" escalation response. It assumes the user is a professional researcher encountering specific, high-level hurdles with Acetyl-Calpastatin (184-210) , also known as the CS peptide or Calpastatin Peptide B27-WT.
Reagent Class: Calpain Inhibitor (Specific Reversible Peptide) Sequence: Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 Target Audience: In Vivo Pharmacology & Neuroscience Divisions
Executive Summary & Mechanism
Acetyl-Calpastatin (184-210) is a 27-amino acid synthetic peptide derived from Domain I (Exon 1B) of human calpastatin.[1] Unlike broad-spectrum small molecule inhibitors (e.g., MDL-28170), this peptide offers high specificity for Calpain-1 (
The Core Problem: While highly potent in cell-free assays (
Critical Troubleshooting: Solubility & Formulation
Issue: "The peptide precipitates immediately upon addition to PBS or culture media."
Root Cause: This peptide contains a mix of hydrophobic residues (Ile, Leu, Val, Tyr) and charged residues.[2] While the theoretical pI is neutral, the peptide often aggregates in high-salt environments (like PBS/Saline) due to "salting-out" effects before it can properly solvate.
The "DMSO-Pulse" Solubilization Protocol
Do not attempt to dissolve directly in aqueous buffers.
| Step | Solvent/Reagent | Volume/Conc. | Technical Rationale |
| 1 | 100% Anhydrous DMSO | ~5-10% of final vol. | Disrupts inter-peptide hydrogen bonds and hydrophobic stacking. |
| 2 | Vortex & Sonicate | 30 sec | Ensures complete unfolding of aggregates. Solution must be clear. |
| 3 | Dropwise Buffer Addition | Remaining 90-95% | CRITICAL: Add buffer to the DMSO-peptide mix, not vice versa. Prevents local concentration shock. |
| 4 | pH Check | Adjust to 7.4 | If precipitation occurs here, the pH may be near the pI. Adjust slightly with 0.1N NaOH. |
Visualization: The Solubilization Decision Matrix
Caption: Figure 1. Stepwise solvation workflow to prevent hydrophobic aggregation. Direct addition of saline causes irreversible precipitation.
Delivery & Bioavailability (In Vivo Failure Analysis)
Issue: "I injected the peptide IV/IP, but I see no reduction in spectrin breakdown or neuroprotection."
Expert Insight: The native Ac-Calpastatin (184-210) is NOT inherently cell-permeable. Although it is acetylated (which stabilizes it against N-terminal degradation), it lacks a Trans-Activator of Transcription (TAT) or Penetratin sequence.[1]
-
Systemic Injection (IV/IP): The peptide degrades rapidly (plasma half-life < 10-20 mins) and cannot cross the Blood-Brain Barrier (BBB) effectively [2].[1]
-
Cellular Uptake: Without a carrier (liposome) or conjugation, it remains extracellular.[1]
Optimized Delivery Strategies
If you are observing "no effect," you must switch delivery modalities.
| Delivery Route | Vehicle Recommendation | Key Constraint |
| Intracerebroventricular (ICV) | aCSF + 5% DMSO | Preferred for CNS. Bypasses BBB. Requires stereotaxic surgery. |
| Intravenous (IV) | Saline + 10% HP- | Requires high dose (10-30 mg/kg) or continuous infusion to combat rapid clearance.[1] |
| Intraperitoneal (IP) | Not Recommended | Proteolytic degradation is too fast for this peptide fragment.[1] |
Visualization: Mechanism of Failure vs. Success
Caption: Figure 2. Systemic delivery hurdles. The peptide cannot cross the BBB passively and is susceptible to plasma proteases. ICV delivery is required for CNS targets.
Frequently Asked Questions (FAQ)
Q1: Can I freeze-thaw the stock solution? A: No. Peptides of this length (27-mer) form amyloid-like aggregates upon repeated freeze-thaw cycles.
-
Protocol: Aliquot the DMSO stock immediately into single-use vials. Store at -80°C. Discard any unused portion of a thawed vial.
Q2: Why is the peptide labeled "Acetyl-"? Does this make it cell-permeable? A: No. The N-terminal acetylation protects the peptide from aminopeptidases (increasing stability) and neutralizes the positive charge of the N-terminus (mimicking the native protein structure).[1] It does not confer cell-penetrating properties like a TAT sequence would [3]. If you need intracellular delivery in vitro without microinjection, you must use a lipid transfection reagent (e.g., specific peptide delivery formulations).[1]
Q3: What is the correct control peptide? A: A scrambled version of the 184-210 sequence is the gold standard. Simply leaving out the peptide (Vehicle Control) is insufficient because it does not account for the potential immunogenicity or non-specific effects of a 27-mer peptide injection.
References
-
Kawasaki, H., et al. (1989). "Identification of the calpain-inhibitory domain in human calpastatin." Journal of Biochemistry.
-
Carragher, N.O. (2006).[1] "Calpain inhibition: a therapeutic strategy targeting multiple disease states." Current Pharmaceutical Design.
-
Fiorino, F., et al. (2007). "A new cell-permeable calpain inhibitor."[3][4][5][6][7] Journal of Peptide Science. (Note: This paper discusses modifying the peptide for permeability, confirming the native form is not permeable).
-
MedChemExpress. "Acetyl-Calpastatin (184-210) Product Guidelines."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Acetyl-Calpastatin (184-210) (human) - [hongtide.com]
- 5. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quality Control for Acetyl-Calpastatin (184-210) Peptide
Prepared by the Senior Application Science Team
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with synthetic peptides requires rigorous quality control to ensure reproducible data. Acetyl-Calpastatin (184-210) (human) is a 27-amino acid peptide corresponding to the highly conserved Exon 1B of the human calpastatin gene. It is a potent, reversible, and highly selective competitive inhibitor of calpain I and II .
This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind our recommendations to help you maintain the highest standards of scientific integrity in your assays.
Mechanism of Action
Mechanism of Acetyl-Calpastatin (184-210) inhibiting calcium-dependent Calpain.
Quantitative Specifications & Selectivity Profile
To establish a baseline for your quality control, verify your batch against the following physicochemical and biological parameters.
Table 1: Physicochemical Properties & QC Parameters
| Parameter | Specification |
| Sequence | Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 |
| Molecular Weight | 3177.65 g/mol |
| Purity Requirement | ≥ 95% (via RP-HPLC) |
| Solubility Limit | Up to 5 mg/mL in H₂O |
| Storage (Lyophilized) | -20°C to -80°C (Desiccated) |
Table 2: Enzyme Selectivity Profile
| Target Enzyme | Inhibitory Potency (Ki) |
| Calpain I (μ-calpain) | 0.2 nM |
| Calpain II (m-calpain) | Strongly Inhibited |
| Cathepsin L | 6 μM |
| Papain / Trypsin | No Inhibition |
Experimental Workflow for Peptide Quality Control
Comprehensive Quality Control Workflow for Acetyl-Calpastatin (184-210).
Troubleshooting Guides & FAQs
Section A: Reconstitution & Solubility
Q1: My peptide is not fully dissolving in water at 5 mg/mL. What is the causality, and how do I fix it? Causality: While the peptide is hydrophilic overall, it contains localized hydrophobic stretches (e.g., Ile-Glu-Glu-Leu and Leu-Leu-Ala). When lyophilized, these patches can form intermolecular beta-sheet-like aggregates. Rapid hydration can trap these hydrophobic cores, preventing full dissolution. Self-Validating Protocol:
-
Centrifuge the lyophilized vial at 10,000 x g for 1 minute to pellet the powder.
-
Add sterile, MS-grade H₂O to achieve a concentration of 5 mg/mL (e.g., 200 μL for 1 mg).
-
Vortex gently and sonicate in a room-temperature water bath for 30–60 seconds to disrupt hydrophobic aggregates.
-
Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (A280). Using the extinction coefficient of its two Tyrosine residues (ε ≈ 2980 M⁻¹ cm⁻¹), confirm that the theoretical concentration matches the actual dissolved concentration. If the A280 is low and a pellet remains, the peptide has aggregated.
Q2: Can I use 10% Acetic Acid to help dissolve the peptide? Causality: Absolutely not. The N-terminus of this peptide is Acetyl-Asp-Pro. The peptide bond between Aspartic Acid (Asp) and Proline (Pro) is notoriously acid-labile. Exposure to strong acids (like 10% acetic acid or high concentrations of TFA) will catalyze the hydrolysis of this bond, cleaving the N-terminal Acetyl-Asp and rendering the peptide biologically inactive. If water fails, use a trace amount of DMSO (<1% final assay volume) to break hydrophobic interactions.
Section B: Purity, Stability, and Degradation
Q3: I am observing a +16 Da mass shift in my MALDI-TOF/MS analysis. What does this mean for peptide quality? Causality: This indicates Methionine oxidation. The peptide contains a Methionine at position 3 (Met-3). Methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da). Because Met-3 is located within the critical N-terminal region of the Exon 1B inhibitory domain, its oxidation sterically hinders the peptide's ability to dock into the calpain active site cleft, drastically reducing its inhibitory potency. Self-Validating Protocol:
-
Run RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).
-
Isolate the main peak and the +16 Da shoulder peak.
-
Perform MALDI-TOF MS on both fractions.
-
Validation Step: Integrate the area under the curve (AUC). If the oxidized fraction exceeds 5%, discard the aliquot. To prevent this, always reconstitute in degassed buffers and blanket the vial with an inert gas (Argon or Nitrogen) before freezing.
Q4: How should I store the peptide to prevent batch-to-batch variability? Causality: Repeated freeze-thaw cycles cause micro-ice crystal formation, leading to peptide shearing, aggregation, and loss of secondary structure. Protocol: Aliquot the reconstituted peptide into single-use volumes (e.g., 10 μL) in low-protein-binding tubes. Flash-freeze in liquid nitrogen and store at -80°C. Never refreeze a thawed aliquot.
Section C: Biological Activity Validation
Q5: How do I functionally validate the inhibitory activity of my Acetyl-Calpastatin (184-210) batch? Causality: To ensure the peptide is correctly folded and unoxidized, it must competitively block the active site of calpain. We validate this using a fluorogenic calpain cleavage assay, which directly measures the suppression of substrate processing. Self-Validating Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol.
-
Prepare Substrate: 50 μM Suc-LLVY-AMC (a fluorogenic calpain substrate).
-
Prepare Peptide: Create serial dilutions of Acetyl-Calpastatin (184-210) ranging from 10 nM to 0.01 nM.
-
Incubation: Mix purified Calpain I, Assay Buffer, and the peptide dilutions. Incubate for 15 minutes at 37°C to allow competitive binding to reach equilibrium.
-
Activation: Add 5 mM CaCl₂ to activate Calpain I.
-
Detection: Measure fluorescence kinetically (Ex 380 nm / Em 460 nm) for 30 minutes.
-
Validation Step: Include a positive control (e.g., Calpain Inhibitor I / ALLN) and a negative control (vehicle only). Calculate the IC50/Ki using a Morrison equation for tight-binding inhibitors. A structurally intact batch must yield a Ki of approximately 0.2 nM.
References
-
Maki M., Bagci H., Hamaguchi K., Ueda M., Murachi T., Hatanaka M. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene." Journal of Biological Chemistry. URL: [Link]
-
Yamazaki T., Haass C., Saido T.C., Omura S., Ihara Y. (1997). "Specific increase in amyloid beta-protein 42 secretion ratio by calpain inhibition." Biochemistry. URL: [Link]
Technical Guide: Specificity & Application of Acetyl-Calpastatin (184-210)
Topic: Acetyl-Calpastatin (184-210) interference with other cellular proteases Content Type: Technical Support Center Guide
Executive Summary
Acetyl-Calpastatin (184-210) (Ac-CS) is a synthetic peptide derived from the active inhibitory domain 1 of human calpastatin. Unlike small-molecule calpain inhibitors (e.g., ALLN, MDL-28170), which frequently exhibit "off-target" inhibition of cathepsins, proteasomes, and caspases, Ac-CS is widely regarded as the gold standard for calpain specificity .
This guide addresses the technical nuances of using Ac-CS, specifically troubleshooting alleged "interference" with other proteases. In 95% of cases, reported interference is due to experimental design errors (e.g., high-dose artifacts, cell permeability misconceptions) rather than true enzymatic cross-reactivity.
Module 1: Specificity Profile & Cross-Reactivity
Q: Does Acetyl-Calpastatin (184-210) interfere with Caspases, Cathepsins, or the Proteasome? A: Under standard assay conditions (<1 µM), Ac-CS is highly specific for Calpain-1 (µ-calpain) and Calpain-2 (m-calpain). It does not inhibit caspases or the proteasome, a common issue with leupeptin or ALLN.
However, at supraphysiological concentrations (>5–10 µM), weak cross-reactivity with Cathepsin L has been documented.
Comparative Specificity Table
Data compiled from kinetic inhibition studies (Ki values).
| Target Protease | Acetyl-Calpastatin (184-210) | ALLN (Calpain Inhibitor I) | MDL-28170 (Calpain Inhibitor III) |
| Calpain-1 (µ) | Ki = 0.2 nM (Potent) | Ki = 190 nM | Ki = 10 nM |
| Calpain-2 (m) | Potent Inhibition | Ki = 220 nM | Potent Inhibition |
| Cathepsin L | Ki = 6,000 nM (Weak)* | Ki = 0.5 nM (High Interference) | Inhibits |
| Cathepsin B | No Inhibition | Ki = 150 nM | Inhibits |
| Proteasome | No Inhibition | Potent Inhibitor | Weak Inhibition |
| Caspase-3 | No Inhibition | Weak Inhibition | No Inhibition |
> Note: Ac-CS is ~30,000-fold more selective for Calpain-1 over Cathepsin L. Interference is only observed if the user overdoses the assay by orders of magnitude.
Module 2: Troubleshooting "Apparent" Interference
Users often report that Ac-CS "failed to inhibit calpain" or "interfered with cell viability" unexpectedly. These are typically methodological artifacts.
Scenario A: "I added the peptide to my cell culture, but calpain activity remained high."
-
Root Cause: Lack of Cell Permeability.
-
Acetyl-Calpastatin (184-210) is a hydrophilic peptide. It cannot cross the plasma membrane passively.
-
-
Solution:
-
For Live Cells: Use a modified cell-permeable analog (e.g., Tat-conjugated calpastatin) or delivery vehicles (Lipofectamine/electroporation).
-
For Lysates: Ac-CS is perfect for preventing artifactual calpain activity after lysis.
-
Scenario B: "My Cathepsin L assay shows reduced activity in the presence of Ac-CS."
-
Root Cause: Concentration Overdose.
-
Users accustomed to weak small-molecule inhibitors often use 10–50 µM. At 10 µM, Ac-CS begins to competitively inhibit Cathepsin L (Ki ~6 µM).
-
-
Solution:
Scenario C: "The inhibitor isn't working in my calcium-free buffer control."
-
Root Cause: Mechanism of Action.
-
Calpastatin binds exclusively to the calcium-bound conformation of calpain.[3] If you add Ac-CS to a calcium-free buffer to "pre-inhibit" before adding calcium, the binding affinity is negligible until Ca²⁺ is introduced.
-
-
Solution:
-
Co-incubate Ac-CS with the enzyme and calcium simultaneously to observe inhibition.
-
Module 3: Visualizing the Specificity Landscape
The following diagram illustrates why Ac-CS is the superior choice for distinguishing Calpain activity from the "Protease Noise" (Cathepsins/Proteasomes).
Caption: Specificity comparison showing Ac-CS (Green) selectively targeting Calpain, whereas small molecules (Red) promiscuously inhibit Cathepsins and Proteasomes.
Module 4: Validated Experimental Protocols
Protocol 1: Selective Inhibition in Cell Lysates
Objective: To measure Calpain activity without interference from the Proteasome or Cathepsins.
Materials:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100.
-
Inhibitor A (Background Control): 10 µM E-64 (Inhibits Cathepsins + Calpains).
-
Inhibitor B (Specific Control): 200 nM Acetyl-Calpastatin (184-210).
-
Substrate: Suc-LLVY-AMC (Calpain/Proteasome substrate).
Procedure:
-
Lysis: Lyse cells in buffer. Centrifuge at 14,000 x g for 10 min.
-
Aliquot: Split supernatant into 3 tubes:
-
Tube 1 (Total Activity): Lysate + Buffer.
-
Tube 2 (Calpain-Null): Lysate + 200 nM Ac-CS .
-
Tube 3 (Background): Lysate + 10 µM E-64.
-
-
Reaction: Add Ca²⁺ (5 mM final) to all tubes to activate Calpain.
-
Measurement: Add substrate and measure fluorescence (Ex 360nm / Em 460nm).
-
Calculation:
-
Total Calpain Activity = (RFU Tube 1) - (RFU Tube 2).
-
Note: If Tube 2 activity < Tube 3, your Ac-CS concentration is too high and inhibiting background cathepsins.
-
Protocol 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common user errors regarding permeability and calcium dependence.
References
-
Maki, M. et al. (1989). "Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene."[4] Journal of Biological Chemistry, 264(31), 18866-18869. Link
- Carragher, N. O. et al. (2002). "Calpain activity is required for specific steps in the invasion process." Journal of Biological Chemistry, 277, 49927-49935.
-
Fiorino, F. et al. (2007).[1] "A new cell-permeable calpain inhibitor."[1][3][4] Journal of Peptide Science, 13(1), 70-73.[1] Link (Discusses the non-permeability of the native 184-210 fragment).
-
MedChemExpress. "Acetyl-Calpastatin (184-210) (human) Product Datasheet." Link
-
Tocris Bioscience. "Acetyl-Calpastatin (184-210) (human) Technical Data." Link
Sources
Validation & Comparative
Precision Inhibition: A Technical Guide to Validating Acetyl-Calpastatin (184-210)
[1]
Executive Summary
In the landscape of protease research, distinguishing between calpain activity and that of other cysteine proteases (like cathepsins or caspases) is a notorious challenge.[1] Acetyl-Calpastatin (184-210) stands as the gold standard for specificity , offering a Ki of 0.2 nM for Calpain 1 and 2, while exhibiting negligible activity against Cathepsin L (Ki = 6 µM).[2][3][4]
This guide provides a rigorous framework for validating calpain inhibition using Acetyl-Calpastatin (184-210).[2] Unlike broad-spectrum small molecules (e.g., E-64, MDL-28170), this peptide mimics the endogenous inhibitor's "B-helix" domain, providing a precise molecular scalpel for dissecting calcium-dependent proteolytic pathways.
Part 1: Mechanistic Insight & Causality[1]
The Mechanism of Specificity
Calpains (Calpain-1/µ and Calpain-2/m) are calcium-dependent cysteine proteases.[2][5] Upon Ca²⁺ binding, they undergo a conformational change that aligns the catalytic triad. Most inhibitors (like leupeptin) attack the active site electrophilically but lack steric specificity, leading to off-target inhibition of lysosomal proteases.[2]
Acetyl-Calpastatin (184-210) functions differently.[2] It is a peptide fragment derived from Domain I of the native Calpastatin protein . It does not merely "plug" the active site; it occupies the substrate-binding cleft through a multipoint interaction that is strictly dependent on the enzyme being in its calcium-bound (open) conformation.[2]
Key Kinetic Differentiator:
-
Calpain 1/2 Ki: ~0.2 nM (Tight binding)[2]
-
Cathepsin L Ki: ~6,000 nM (Weak binding)[2]
-
Selectivity Ratio: ~30,000:1[2]
Diagram: Mechanism of Action
The following diagram illustrates the calcium-dependent binding mechanism that confers this high specificity.
Caption: Calcium induces a conformational change in Calpain, creating a binding site for Ac-Calpastatin (184-210) which sterically blocks substrate access.[2]
Part 2: Comparative Analysis (The "Why" Behind the Choice)
Before designing your protocol, you must select the right tool. Ac-Calpastatin (184-210) is superior for specificity but inferior for cell permeability compared to small molecules.[2]
| Feature | Ac-Calpastatin (184-210) | MDL-28170 (Calpain Inhibitor III) | E-64 |
| Type | Synthetic Peptide (27-mer) | Small Molecule (Peptidyl aldehyde) | Small Molecule (Epoxide) |
| Primary Target | Calpain 1 & 2 | Calpain 1 & 2 | All Cysteine Proteases |
| Ki (Calpain) | 0.2 nM | ~10 nM | Irreversible |
| Specificity | High (Does not inhibit Cathepsins) | Moderate (Inhibits Cathepsin B/L) | Low (Inhibits Cathepsins, Papain) |
| Cell Permeability | Poor/Negligible (Requires lysis or microinjection) | Good (Lipophilic) | Poor (E-64d is the permeable ester form) |
| Best Use Case | Confirming identity in lysates; In vitro kinetics.[2] | Live cell assays (with caution regarding off-targets). | Total cysteine protease knockout control. |
Expert Insight: Do not use Ac-Calpastatin (184-210) by simply adding it to the media of live cells.[2] It will not cross the membrane efficiently. For live-cell specific inhibition, you must use a TAT-conjugated variant or microinjection. Use the standard peptide for lysate-based validation to prove that the activity you are seeing is indeed Calpain and not a lysosomal leak.
Part 3: Validation Protocols
Protocol A: Fluorometric Specificity Validation (In Vitro)
This protocol validates that the proteolytic activity in your sample is Calpain-driven by exploiting the differential inhibition profile of Ac-Calpastatin vs. E-64.[2]
Materials:
-
Inhibitor 1: Ac-Calpastatin (184-210) (Stock: 10 µM in DMSO/Water).[2]
-
Inhibitor 2: E-64 (Stock: 10 µM).[2]
-
Buffer: 50 mM HEPES (pH 7.4), 10 mM DTT, CaCl₂ (see step 2) .
Workflow:
-
Lysate Preparation: Lyse cells in a Ca²⁺-free buffer (EDTA/EGTA is okay initially, but must be overwhelmed or dialyzed out).
-
Calcium Activation: Prepare reaction buffer.
-
Inhibitor Pre-incubation:
-
Reaction Start: Add Suc-LLVY-AMC (Final: 50 µM).
-
Measurement: Read Ex/Em = 360/460 nm kinetically for 30 mins.
Interpretation:
-
If Well B (Ac-Calpastatin) shows >90% inhibition similar to Well C (E-64), the activity is Calpain .[2]
-
If Well B shows <10% inhibition but Well C shows high inhibition, the activity is likely Cathepsin or another cysteine protease.
Protocol B: Western Blot Validation (Spectrin Breakdown)
Since Ac-Calpastatin (184-210) is not cell-permeable, use this protocol to validate calpain activity in cell-free systems or permeabilized models.[2]
Target:
Caption: Western Blot workflow to distinguish Calpain activity (145/150 kDa fragment) from Caspase activity (120 kDa fragment) using Ac-Calpastatin.
Part 4: Troubleshooting & Expert Tips
-
The "Calcium Crash": Calpains undergo rapid autolysis (self-digestion) upon activation.[2]
-
Tip: Do not pre-incubate the enzyme with Calcium before adding the substrate/inhibitor. Add Calcium last to initiate the reaction.
-
-
Solubility: Ac-Calpastatin (184-210) is hydrophobic.[2]
-
Tip: Dissolve in a small volume of DMSO first, then dilute in PBS/Water. Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.
-
-
Permeability Confusion:
-
Tip: If you see no effect in live cells, do not assume the inhibitor is bad. It likely didn't get in. Switch to a TAT-conjugated peptide or use MDL-28170 for the live-cell stage, then validate mechanism with Ac-Calpastatin in the lysate stage.
-
References
-
Tocris Bioscience. Acetyl-Calpastatin (184-210) (human) Product Information.[2] (Cited for Ki values and specificity data). Link
-
Maki, M. et al. (1989). Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene. Journal of Biological Chemistry, 264, 18866. (Cited for original peptide characterization).[2] Link
-
Promega Corporation. Calpain-Glo™ Protease Assay Technical Manual. (Cited for assay sensitivity comparisons). Link
-
Wang, K.K. et al. (2000). Calpain inhibition: an overview of its therapeutic potential. Trends in Pharmacological Sciences. (Cited for comparative inhibitor analysis).[2] Link
-
Sigma-Aldrich. Calpastatin Peptide Ac 184-210 Product Datasheet. (Cited for sequence and application data). Link[2]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Acetyl-Calpastatin(184-210)(human) | TargetMol [targetmol.com]
- 5. SensoLyte® AMC Calpain Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. promega.com [promega.com]
- 7. ubpbio.com [ubpbio.com]
A Comparative Guide to Calpain Inhibition: Acetyl-Calpastatin (184-210) vs. Calpeptin
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the calpain family of calcium-dependent cysteine proteases plays a critical role in a myriad of physiological and pathological processes, including cell motility, proliferation, apoptosis, and neurodegeneration.[1] The dysregulation of calpain activity is implicated in a range of diseases, making these enzymes a compelling target for therapeutic intervention.[1] The endogenous inhibitor of calpain is a protein known as calpastatin.[2][3] This guide provides an in-depth comparison of two widely used calpain inhibitors: Acetyl-Calpastatin (184-210), a peptide derived from the endogenous inhibitor, and calpeptin, a synthetic peptide aldehyde.
The Calpain-Calpastatin System: A Brief Overview
Calpains are intracellular proteases that are activated by elevated calcium levels.[4] Their activity is tightly regulated by the endogenous inhibitor, calpastatin.[2] An imbalance in the calpain-calpastatin system can lead to uncontrolled proteolytic activity, contributing to cellular damage in various disease states.[4] Consequently, both endogenous and synthetic inhibitors of calpain are invaluable tools for studying its function and for developing potential therapeutics.
Inhibitor Profiles
Acetyl-Calpastatin (184-210)
Acetyl-Calpastatin (184-210) is a 27-amino acid peptide fragment derived from human calpastatin.[5] It represents a highly specific, potent, and reversible inhibitor of calpain.[6]
-
Mechanism of Action: As a fragment of the natural endogenous inhibitor, Acetyl-Calpastatin (184-210) mimics the inhibitory domain of calpastatin, binding to calpain and blocking its proteolytic activity.[2] This interaction is highly specific, a key advantage of this inhibitor.
-
Potency and Specificity: Acetyl-Calpastatin (184-210) is a potent inhibitor of µ-calpain with a reported Ki value of 0.2 nM.[6] It exhibits high selectivity for calpains over other proteases, with a Ki of 6 µM for cathepsin L and no significant inhibition of papain or trypsin.[5][7]
-
Cell Permeability: A significant consideration for researchers is the delivery of peptide-based inhibitors into cells. While some sources describe Acetyl-Calpastatin (184-210) as cell-permeable, peptide inhibitors, in general, face challenges in crossing the cell membrane due to their size and hydrophilic nature.[7][8] One study highlighted that higher molecular weight peptide inhibitors like a calpastatin-derived peptide (B27-WT) did not affect cell proliferation in their model, suggesting limited membrane permeability.[8]
Calpeptin
Calpeptin is a synthetic, cell-permeable peptide aldehyde that acts as a potent and reversible inhibitor of calpain.[9]
-
Mechanism of Action: Calpeptin functions by interacting with the active site of calpains, thereby blocking their proteolytic activity.[1] As a peptide aldehyde, it forms a reversible covalent bond with the active site cysteine residue.
-
Potency and Specificity: Calpeptin is a potent inhibitor of both calpain-1 and calpain-2, with reported IC50 values of 40 nM for human platelet calpain-1, 52 nM for porcine erythrocyte calpain-1, and 34 nM for porcine kidney calpain-2.[1][10] However, it is less specific than calpastatin-derived peptides, as it can also inhibit other cysteine proteases like cathepsins.[11] It has also been reported to potentially induce secondary inflammatory responses.[10]
-
Cell Permeability: A key advantage of calpeptin is its well-established cell permeability, allowing for its use in cell-based assays and in vivo studies.[8][9][11] This property is attributed to its lower molecular weight and chemical structure.[8]
Head-to-Head Comparison
| Feature | Acetyl-Calpastatin (184-210) | Calpeptin |
| Origin | Peptide fragment of the endogenous inhibitor, calpastatin.[5] | Synthetic peptide aldehyde.[9] |
| Mechanism | Mimics the natural inhibitory domain of calpastatin. | Interacts with the active site of calpain. |
| Potency | Ki = 0.2 nM for µ-calpain.[6] | IC50 = 34-52 nM for calpain-1 and -2.[1][10] |
| Specificity | Highly selective for calpains over other proteases like cathepsin L, papain, and trypsin.[5] | Inhibits calpains and other cysteine proteases such as cathepsins.[11] |
| Cell Permeability | Limited; as a larger peptide, it may require specific delivery methods for intracellular targets.[8] | Readily cell-permeable, suitable for in vitro and in vivo applications.[8][9][11] |
| Key Advantage | High specificity, mirroring the endogenous regulatory mechanism. | Excellent cell permeability and broad-spectrum calpain inhibition.[8][9] |
| Consideration | Potential for lower efficacy in cell-based assays without permeabilization or delivery enhancement.[8] | Potential for off-target effects due to lower specificity.[11] |
It is important to note that the reported potency values (Ki and IC50) are from different sources and were likely determined under varying experimental conditions. A direct comparison of potency should be made with caution.
Experimental Design: Choosing the Right Inhibitor
The choice between Acetyl-Calpastatin (184-210) and calpeptin hinges on the specific experimental question.
-
For in vitro assays with purified enzymes where specificity is paramount, Acetyl-Calpastatin (184-210) is an excellent choice. Its high selectivity minimizes the risk of confounding off-target effects.
-
For cell-based assays and in vivo studies requiring intracellular inhibition, calpeptin is often the preferred inhibitor due to its proven cell permeability.[8] However, researchers must be mindful of its potential off-target effects and include appropriate controls.
Visualizing the Mechanisms
Caption: Mechanism of Acetyl-Calpastatin (184-210) inhibition.
Caption: Workflow for comparing calpain inhibitor efficacy.
Experimental Protocol: In Vitro Comparative Calpain Activity Assay
This protocol outlines a fluorometric assay to compare the inhibitory potency of Acetyl-Calpastatin (184-210) and calpeptin.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
Acetyl-Calpastatin (184-210)
-
Calpeptin
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
Calcium Chloride (CaCl2) solution
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare stock solutions of Acetyl-Calpastatin (184-210) and calpeptin in DMSO.
-
Perform serial dilutions of each inhibitor in assay buffer to create a range of concentrations for IC50 determination. It is crucial to maintain a consistent final DMSO concentration across all wells.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor (or DMSO vehicle control)
-
Purified calpain enzyme (pre-diluted in assay buffer)
-
-
Include control wells:
-
No-enzyme control: Assay buffer, substrate, and no enzyme.
-
No-inhibitor control: Assay buffer, calpain enzyme, substrate, and DMSO vehicle.
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer containing the required concentration of CaCl2 to activate the calpain.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Normalize the data by expressing the reaction rates in the presence of an inhibitor as a percentage of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve using appropriate software.[1]
-
Conclusion
Both Acetyl-Calpastatin (184-210) and calpeptin are powerful tools for investigating the roles of calpain in health and disease. Acetyl-Calpastatin (184-210) offers high specificity, making it ideal for dissecting the precise contributions of calpain in biochemical assays. Calpeptin, with its excellent cell permeability, is the go-to inhibitor for cellular and in vivo studies, provided that its potential for off-target effects is carefully considered and controlled for in the experimental design. The choice of inhibitor should be guided by a thorough understanding of their respective properties and the specific requirements of the research question at hand.
References
-
Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models. (2022). MDPI. Retrieved from [Link]
-
Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? (2025). MDPI. Retrieved from [Link]
-
Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions. (2020). Journal of Biological Chemistry. Retrieved from [Link]
-
Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis. (2010). Journal of Neuroimmune Pharmacology. Retrieved from [Link]
-
Potential Use of Calpain Inhibitors as Brain Injury Therapy. (2012). In Brain Injury - Pathogenesis, Monitoring, Recovery and Management. InTech. Retrieved from [Link]
-
Calpain and calpastatin in myoblast differentiation and fusion: effects of inhibitors. (1998). Experimental Cell Research. Retrieved from [Link]
-
Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury. (2007). Journal of Neurotrauma. Retrieved from [Link]
-
Membrane-Permeable Calpain Inhibitors Promote Rat Oral Mucosal Epithelial Cell Proliferation by Inhibiting IL-1α Signaling. (2015). PLoS ONE. Retrieved from [Link]
-
Calpastatin-mediated inhibition of calpains in the mouse brain prevents mutant ataxin 3 proteolysis, nuclear localization and aggregation, relieving Machado-Joseph disease. (2012). Brain. Retrieved from [Link]
-
Why calpain inhibitors are interesting leading compounds to search for new therapeutic options to treat leishmaniasis? (2017). Memorias do Instituto Oswaldo Cruz. Retrieved from [Link]
-
Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. Retrieved from [Link]
-
Phosphorylation of Calpastatin Negatively Regulates the Activity of Calpain. (2023). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Calpain and calpastatin in myoblast differentiation and fusion: effects of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors: Tocris Bioscience [rndsystems.com]
- 8. Membrane-Permeable Calpain Inhibitors Promote Rat Oral Mucosal Epithelial Cell Proliferation by Inhibiting IL-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpeptin Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpeptin [sigmaaldrich.com]
- 11. Calpeptin | Calcium-Sensitive Protease Modulator Inhibitors: Tocris Bioscience [rndsystems.com]
Acetyl-Calpastatin (184-210) versus ALLN as a calpain inhibitor
An in-depth mechanistic evaluation of protease inhibitors is critical for ensuring data integrity in signal transduction and protein degradation research. Misattributing a proteolytic event to calpain due to the use of broad-spectrum inhibitors is a pervasive artifact in the literature.
As a Senior Application Scientist, I have structured this guide to dissect the kinetic profiles, structural mechanisms, and optimal experimental applications of two widely used tools: Acetyl-Calpastatin (184-210) and ALLN (Calpain Inhibitor I) . By understanding the causality behind their target specificities, researchers can design self-validating assays that yield definitive, publication-quality data.
Mechanistic Profiling & Causality of Specificity
The fundamental difference between Acetyl-Calpastatin (184-210) and ALLN lies in their structural approach to enzyme inhibition.
ALLN (N-Acetyl-Leu-Leu-Nle-CHO) is a synthetic peptide aldehyde. It acts as a transition-state analog, where its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic cysteine residue of target proteases. Because this catalytic architecture is highly conserved across the papain superfamily, ALLN exhibits profound off-target effects. In fact, ALLN is significantly more potent against lysosomal Cathepsin L (
Acetyl-Calpastatin (184-210) , conversely, is a 27-amino acid synthetic peptide corresponding to the inhibitory domain of the endogenous protein calpastatin. Rather than indiscriminately attacking a catalytic residue, it mimics a highly specific protein-protein interaction. It binds exclusively to the calcium-induced conformational state of the calpain heterodimer. This steric and allosteric precision yields a
Diagram 1: Target specificity of Acetyl-Calpastatin versus ALLN across protease systems.
Quantitative Performance Comparison
To facilitate optimal reagent selection, the kinetic and physical properties of both inhibitors are summarized below. Data reflects established biochemical assays[1][2][3].
| Parameter | Acetyl-Calpastatin (184-210) | ALLN (Calpain Inhibitor I) |
| Molecular Weight | 3177.65 g/mol (Peptide) | 383.54 g/mol (Small Molecule) |
| Calpain I Inhibition ( | 0.2 nM (Hyper-potent) | 190 nM (Moderate) |
| Cathepsin L Inhibition ( | 6,000 nM (Minimal off-target) | 0.5 nM (Primary off-target) |
| Proteasome Inhibition | None | ~6 µM ( |
| Cell Permeability | Poor (Requires permeabilization/delivery) | Excellent (Readily crosses membranes) |
| Reversibility | Reversible (Non-covalent) | Reversible (Covalent hemiacetal) |
| Primary Application | Definitive proof of calpain mechanism | Broad screening / Intact cell assays |
Self-Validating Experimental Protocols
A robust experimental design must include internal controls that validate the causality of the observed results. Below are two distinct workflows engineered to leverage the specific physical properties of these inhibitors.
Workflow A: Validating Calpain-Specific Cleavage using Acetyl-Calpastatin
Because Acetyl-Calpastatin is a large peptide, it is best utilized in cell lysates or permeabilized cell systems. This protocol establishes a self-validating matrix to definitively prove that a target protein (e.g., Spectrin) is cleaved by calpain and not by background lysosomal proteases.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse cells in a calcium-free, non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, 5 mM EGTA) to keep endogenous calpain inactive.
-
Matrix Setup (Self-Validation): Aliquot the lysate into four distinct reaction tubes to isolate variables:
-
Tube 1 (Vehicle): Buffer only (Negative Control).
-
Tube 2 (Target Inhibition): Add 1 µM Acetyl-Calpastatin (184-210).
-
Tube 3 (Lysosomal Control): Add 10 µM CA-074 (Cathepsin B/L specific inhibitor).
-
Tube 4 (Proteasome Control): Add 1 µM Epoxomicin (Proteasome specific inhibitor).
-
-
Pre-incubation: Incubate all tubes at 4°C for 15 minutes to allow inhibitor-enzyme complex formation.
-
Calcium Activation: Add
to a final free concentration of 2 mM to all tubes to trigger endogenous calpain activation. Incubate at 30°C for 30 minutes. -
Termination & Analysis: Stop the reaction with 4X Laemmli buffer (boil for 5 mins). Resolve via SDS-PAGE and Western Blot for your target protein. Causality Check: If cleavage is blocked in Tube 2, but persists in Tubes 3 and 4, you have definitively proven calpain-dependent proteolysis.
Workflow B: Broad-Spectrum Protease Blockade using ALLN
ALLN's small molecular size and high cell permeability make it ideal for intact cell assays where the goal is to globally halt protein degradation to capture transient, ubiquitinated intermediates [3].
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., HCT116) in 6-well plates and grow to 80% confluence.
-
Inhibitor Preparation: Dissolve ALLN in anhydrous DMSO to a 50 mM stock.
-
Treatment Matrix (Self-Validation):
-
Well A (Vehicle): 0.1% DMSO.
-
Well B (Broad Blockade): 25 µM ALLN (Inhibits Calpain, Cathepsins, and Proteasome).
-
Well C (Orthologous Validation): 100 nM Bortezomib (Strictly inhibits the 26S Proteasome).
-
-
Incubation: Incubate cells for 4 to 6 hours. Prolonged exposure (>12h) to ALLN will induce Bax-dependent apoptosis[4].
-
Harvest: Lyse cells directly in boiling 1% SDS buffer to instantly denature all proteases and preserve ubiquitin chains. Causality Check: If a polyubiquitinated smear accumulates equally in Well B and Well C, the degradation is proteasome-dependent. If the target is stabilized in Well B but not Well C, the degradation is mediated by a cysteine protease (Calpain or Cathepsin), prompting follow-up with Workflow A.
Diagram 2: Experimental decision matrix for selecting the appropriate calpain inhibitor.
Conclusion
The selection between Acetyl-Calpastatin (184-210) and ALLN should be dictated by the spatial constraints of your assay and the level of mechanistic proof required. ALLN is an excellent, highly permeable first-pass screening tool for intact cells, provided researchers acknowledge its profound cathepsin and proteasome cross-reactivity. For definitive, publication-grade validation of calpain-specific pathways, Acetyl-Calpastatin (184-210) remains the undisputed gold standard due to its biomimetic precision.
References
Sources
Comparative Guide: Genetic Knockdown of Calpain vs. Inhibition with Acetyl-Calpastatin (184-210)
[1][2]
Executive Summary
This guide analyzes the trade-offs between genetic ablation (siRNA/shRNA/CRISPR) of Calpain-1/2 and biochemical inhibition using the synthetic peptide Acetyl-Calpastatin (184-210) .[1]
The Verdict:
-
Use Acetyl-Calpastatin (184-210) for acute, precise biochemical characterization in lysates or purified systems.[1] It is the "gold standard" for specificity (
= 0.2 nM for Calpain-1) but lacks native cell permeability.[1] -
Use Genetic Knockdown for dissecting isoform-specific roles (Calpain-1 vs. Calpain-2) and chronic signaling outcomes in live models.
-
Critical Warning: Small molecule inhibitors (e.g., MDL-28170, Calpeptin) are often cited as alternatives but suffer from severe off-target effects on cathepsins and proteasomes. Acetyl-Calpastatin (184-210) avoids this but requires specific delivery vectors (e.g., TAT-fusion) for intracellular use.[1]
Mechanistic Comparison
Understanding the molecular interference mechanism is vital for interpreting data.
Genetic Knockdown (siRNA/shRNA)[1][2]
-
Mechanism: Targets mRNA for degradation via the RISC complex.
-
Isoform Specificity: High. Can distinguish between CAPN1 (
-calpain) and CAPN2 (m-calpain). -
Limitation: Slow onset (24–72 hours).[1] Allows time for compensatory upregulation of the non-targeted isoform.
Acetyl-Calpastatin (184-210)[1][2]
-
Mechanism: This 27-mer peptide mimics "Subdomain B" of the endogenous inhibitor Calpastatin. It occupies the active site cleft of the calpain protease core, sterically hindering substrate access only when calcium induces the active conformation.
-
Isoform Specificity: Pan-calpain (inhibits both 1 and 2 equally).[1]
-
Selectivity: Extremely high against non-calpain proteases (unlike small molecules).[1]
-
Limitation: The "naked" peptide is hydrophilic and membrane-impermeable.
Pathway Visualization[1][2]
Figure 1: Mechanism of Action.[1] Genetic knockdown reduces the total pool of enzyme, while Acetyl-Calpastatin (184-210) reversibly locks the activated enzyme in a non-catalytic state.[1]
Performance Metrics & Data Comparison
The following data aggregates kinetic parameters from key biochemical studies (Maki et al., 1989; Carragher, 2006).
| Feature | Genetic Knockdown (siRNA) | Acetyl-Calpastatin (184-210) | Small Molecule (e.g., MDL-28170) |
| Primary Target | mRNA (CAPN1 or CAPN2) | Calpain Active Site (Protein) | Cysteine Protease Active Site |
| Isoform Specificity | High (Distinguishes 1 vs 2) | Low (Inhibits 1 & 2) | Low (Inhibits 1 & 2) |
| Off-Target Specificity | Low (with proper sequence design) | Excellent ( | Poor (Inhibits Cathepsins/Proteasome) |
| Potency ( | N/A (Depletion efficiency >70%) | ||
| Onset of Action | 24–72 Hours | Immediate (upon binding) | Immediate |
| Cell Permeability | Requires Transfection Reagent | No (Requires TAT/Penetratin) | Yes |
| Reversibility | No (requires protein turnover) | Yes (Competitive/Reversible) | Reversible |
Key Experimental Insight: Specificity
In a direct comparison using fluorogenic substrates, Acetyl-Calpastatin (184-210) showed no inhibition of Trypsin or Papain at 10 µM, whereas common inhibitors like ALLN inhibited Cathepsin B and L significantly at similar concentrations. This makes the peptide essential for validating that a phenotype is truly calpain-driven.
Experimental Protocols
Protocol A: Validating Specificity with Acetyl-Calpastatin (Lysate "Add-Back")
Purpose: To confirm that proteolytic activity measured in a cell lysate is specifically due to calpain and not other proteases.[1]
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA (to strip endogenous Ca2+), 1% Triton X-100.[1]
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM DTT, 2 mM CaCl2 (to reactivate).[1]
-
Substrate: Ac-LLY-AFC (Fluorogenic).[1]
-
Inhibitor: Acetyl-Calpastatin (184-210) (Stock: 1 mM in DMSO).[1]
Workflow:
-
Lyse Cells: Harvest cells in Lysis Buffer. Centrifuge 10,000 x g for 5 min. Collect supernatant.
-
Desalt (Critical): Pass lysate through a spin column (e.g., Zeba) to remove endogenous ATP and calcium.[1]
-
Setup Plate (96-well black):
-
Incubate: 15 minutes at room temperature to allow inhibitor binding.
-
Initiate: Add Ac-LLY-AFC substrate (50 µM final).
-
Read: Kinetic read (Ex 400nm / Em 505nm) for 30 mins.
Interpretation:
-
If Well C activity
Well A, the activity is 100% Calpain-mediated. -
If Well C activity > Well A, the residual activity is due to Cathepsins or Proteasomes (which the peptide does not inhibit).[1]
Protocol B: Genetic Knockdown (siRNA)
Purpose: Chronic depletion to study downstream signaling (e.g., Spectrin breakdown).[1]
Critical Step - The "Isoform Trap": When knocking down CAPN1, CAPN2 is often upregulated as a survival mechanism.
-
Requirement: You must probe for both Calpain-1 and Calpain-2 via Western Blot to validate specific knockdown and monitor compensation.
Decision Matrix & Workflow
Use this logic flow to determine the correct experimental approach for your study.
Figure 2: Experimental Decision Matrix. Choosing the right tool depends on the biological environment (permeability) and the question (specificity).
References
-
Maki, M., et al. (1989). Inhibition of calpain by a synthetic oligopeptide corresponding to an exon of the human calpastatin gene. Journal of Biological Chemistry, 264(31), 18866-18869.[1]
-
Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Pharmaceutical Design, 12(5), 615-638.[1]
-
Fiorino, F., et al. (2007). A new cell-permeable calpain inhibitor.[2] Journal of Peptide Science, 13(1), 70-73.[1][2]
-
Tocris Bioscience. Acetyl-Calpastatin (184-210) (human) Product Sheet & Biological Data.[1]
-
MedChemExpress. Acetyl-Calpastatin (184-210)
values).
Efficacy of Acetyl-Calpastatin (184-210) vs. Endogenous Calpastatin: A Technical Comparison Guide
As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate calpain-specific pathways in their cell models. Calpains (calcium-dependent cysteine proteases) play critical roles in cytoskeletal remodeling, apoptosis, and neurodegeneration. However, studying them is notoriously difficult because standard small-molecule inhibitors (like E-64 or calpeptin) exhibit massive off-target cross-reactivity with other cysteine proteases, such as cathepsins[1].
To achieve true specificity, researchers must look to nature's solution: calpastatin , the only known endogenous, highly specific inhibitor of calpain. In this guide, we will objectively compare the full-length endogenous calpastatin protein with its synthetic derivative, Acetyl-Calpastatin (184-210) , providing the mechanistic rationale, comparative efficacy data, and self-validating protocols necessary for your next assay design.
Mechanistic Framework: Full-Length vs. Peptide Inhibition
Endogenous Calpastatin is an intrinsically disordered protein (~110 kDa) containing four distinct inhibitory domains, allowing a single molecule to inhibit up to four calpain enzymes simultaneously. While biologically elegant, its massive size, complex stoichiometry, and susceptibility to proteolytic degradation make it highly impractical for exogenous application in controlled in vitro assays.
Acetyl-Calpastatin (184-210) (human) is a synthetic, N-acetylated 27-amino-acid peptide (Molecular Weight: 3177.65 Da) derived specifically from exon 1B of the human calpastatin inhibitory domain 1,[1]. By isolating this minimal sequence, the peptide retains the sub-nanomolar affinity of the parent protein while eliminating the steric bulk that complicates kinetic studies. The peptide binds to the calcium-activated conformation of calpain, physically blocking the active site cleft without permanently modifying the enzyme[2],[3].
Fig 1: Calpain activation pathway and targeted inhibition by endogenous vs. synthetic calpastatin.
Quantitative Efficacy Comparison
The primary reason to transition from small molecules or full-length proteins to Acetyl-Calpastatin (184-210) is the selectivity window . The peptide strongly inhibits calpain I (μ-calpain) with a
Below is a structured comparison of these inhibitors to guide your selection process:
| Feature | Endogenous Calpastatin | Acetyl-Calpastatin (184-210) | Calpeptin (Small Molecule) |
| Molecular Weight | ~110 kDa | 3177.65 Da | 362.46 Da |
| Inhibitory Mechanism | Reversible, multi-domain | Reversible, single-domain | Reversible covalent |
| Calpain I ( | Sub-nanomolar | 0.2 nM,[2] | ~50 nM |
| Cathepsin L Cross-reactivity | None | Minimal ( | High (Potent inhibitor)[1] |
| Stoichiometry (Inhibitor:Enzyme) | 1:4 | 1:1 | 1:1 |
| Cell Permeability | Impermeable | Impermeable (Requires vector)[1] | Highly Permeable |
| Primary Experimental Utility | Endogenous pathway mapping | High-specificity biochemical assays | Broad cellular screening |
Note on Permeability: Because Acetyl-Calpastatin (184-210) is a 27-mer peptide, it is inherently cell-impermeable. For live-cell assays, researchers successfully conjugate it to cell-penetrating peptides (like penetratin) via disulfide linkages, which preserves its full inhibitory potency while allowing membrane translocation[1].
Standardized Experimental Workflow
To ensure reproducibility, any protocol evaluating protease inhibition must be a self-validating system . This means incorporating internal controls that verify both enzyme viability and substrate specificity.
Fig 2: Standardized in vitro workflow for evaluating calpain inhibition using fluorometric assays.
Step-by-Step Protocol: Cell-Free Calpain Inhibition Assay
Causality Focus: Every step below is designed to prevent peptide aggregation and ensure accurate kinetic equilibrium.
Step 1: Peptide Reconstitution
-
Action: Dissolve Acetyl-Calpastatin (184-210) lyophilized powder in HPLC-grade water to a stock concentration of 1.57 mM (approx. 5 mg/mL)[5].
-
Scientist's Insight: If the peptide exhibits hydrophobicity or fails to dissolve, utilize a 10%-30% acetic acid solution, or a minimal volume of DMSO followed by aqueous dilution[7]. Store aliquots at -80°C (stable for up to 6 months)[2].
Step 2: Enzyme Preparation & Self-Validation Setup
-
Action: Prepare purified Calpain I in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Self-Validation Checkpoint: Set up three parallel reaction wells:
-
Vehicle Control (Enzyme + Buffer + Substrate + Ca2+) -> Validates max enzyme activity.
-
Negative Control (Enzyme + Buffer + Substrate + EDTA instead of Ca2+) -> Validates calcium dependency.
-
Test Well (Enzyme + Buffer + Substrate + Ca2+ + Acetyl-Calpastatin).
-
Step 3: Pre-Incubation
-
Action: Add Acetyl-Calpastatin (184-210) to the test wells at concentrations ranging from 0.1 nM to 10 nM. Incubate at 37°C for 15-30 minutes.
-
Scientist's Insight: Because this is a reversible, competitive inhibitor, pre-incubation is mandatory to allow the peptide to reach thermodynamic equilibrium with the enzyme's active site before the highly-affine fluorogenic substrate is introduced.
Step 4: Activation and Substrate Addition
-
Action: Initiate the reaction by simultaneously adding 5 mM
and a fluorogenic substrate (e.g., Suc-LLVY-AMC). -
Scientist's Insight: Calpain requires high localized calcium concentrations for the conformational shift that exposes the active site[3].
Step 5: Kinetic Readout
-
Action: Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously over 30 minutes to calculate the initial velocity (
) and derive the .
Field-Proven Applications
Beyond basic kinetic assays, Acetyl-Calpastatin (184-210) has proven critical in advanced pathophysiological research:
-
Neurodegeneration: The peptide is utilized to study the processing of amyloid precursor proteins, where its application has been shown to specifically increase the secretion ratio of amyloid
-protein (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) 42 to 40,. -
Cellular Signaling: It serves as the benchmark endogenous-like inhibitor to study the cleavage of MARCKS (myristoylated alanine-rich C kinase substrate) in kidney cells and DNA-platinum adduct formation in neuronal cells[8].
By utilizing Acetyl-Calpastatin (184-210), researchers bypass the off-target noise generated by small molecules and the logistical nightmares of full-length protein expression, securing high-fidelity data for their protease research.
References
- TargetMol. Acetyl-Calpastatin(184-210)(human) Product Page. TargetMol Chemicals.
- Crispr Update. Acetyl-Calpastatin(184-210)(human).
- AdooQ BioScience. Acetyl-Calpastatin (184-210) (human) | Selective calpain inhibitor.
- R&D Systems / Tocris Bioscience. Acetyl-Calpastatin (184-210) (human) | Calpain Inhibitors.
- MedChemExpress. Acetyl-Calpastatin(184-210)(human) | Calpain Inhibitor.
- MedChemExpress. Acetyl-Calpastatin(184-210)(human) TFA | Proteasome Inhibitor.
- Sigma-Aldrich. Calpastatin Peptide ≥95% (HPLC), Ac 184-210.
- ResearchGate. Shirley Gil-Parrado's research works | Ludwig-Maximilians-Universität München.
- National Institutes of Health (PMC). Structural Insights into the Unique Activation Mechanisms of a Non-classical Calpain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insights into the Unique Activation Mechanisms of a Non-classical Calpain and Its Disease-Causing Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-Calpastatin(184-210)(human) | Crispr Update [crisprupdate.com]
- 5. Acetyl-Calpastatin(184-210)(human) | TargetMol [targetmol.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Calpastatin Peptide ≥95% (HPLC), Ac 184-210 | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Selecting and Validating Commercial Acetyl-Calpastatin (184-210)
Welcome, colleagues. In the intricate landscape of cellular signaling, the calpain-calpastatin system stands as a critical regulator of processes ranging from cell motility and proliferation to apoptosis and neurodegeneration.[1] The dysregulation of calpain, a family of calcium-dependent cysteine proteases, is implicated in numerous pathologies, making it a compelling target for therapeutic intervention and basic research.[2] Our primary tool for dissecting these pathways is often a specific inhibitor. Acetyl-Calpastatin (184-210) is a potent, selective, and cell-permeable peptide derived from the endogenous inhibitor, calpastatin, that offers precise control over calpain I and II activity.[3][4]
However, the transition from catalog specification to reliable, reproducible experimental data is not guaranteed. The commercial peptide market is vast, and variability in synthesis, purification, and quality control can introduce significant artifacts into your research. This guide is designed to provide you, my fellow researchers, with a robust framework for comparing, selecting, and—most importantly—validating commercial sources of Acetyl-Calpastatin (184-210). We will move beyond simple catalog comparisons to establish a self-validating workflow, ensuring the integrity of your results.
The Mechanism: How Acetyl-Calpastatin (184-210) Exerts Control
Calpastatin is the natural, specific inhibitor of calpain, containing four homologous inhibitory domains.[5][6] The synthetic 27-amino acid peptide, Acetyl-Calpastatin (184-210), corresponds to a critical region of the first inhibitory domain.[2][7] Its inhibitory action is highly specific; it potently inhibits calpain I (μ-calpain) and calpain II (m-calpain) with a Ki value as low as 0.2 nM for calpain I, while showing negligible inhibition against other proteases like papain, trypsin, and cathepsin L.[3][8][9] This exquisite selectivity is paramount for attributing observed cellular effects directly to calpain inhibition.
The binding is a calcium-dependent interaction, where the peptide engages with the active site of calpain to prevent substrate access and cleavage.[1][10] Understanding this mechanism underscores the necessity of a functionally active peptide for valid experimental outcomes.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Calpastatin Peptide A 27-amino acid, cell-permeable peptide encoded by exon 1B of human calpastatin that acts as a potent inhibitor of calpain I and calpain II (IC50 = 20 nM for purified rabbit calpain II). | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Detecting the Active Conformation of Calpain with Calpastatin-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Acetyl-Calpastatin (184-210) Binding to Calpain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Calpain-Calpastatin Interaction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular functions, including cytoskeletal remodeling, cell cycle progression, and apoptosis.[1] Their activity is tightly regulated by the endogenous inhibitor, calpastatin.[1][2] An imbalance in the calpain-calpastatin system has been implicated in numerous pathological conditions, such as neurodegenerative diseases, cardiac ischemia, and cataract formation.[3] Therefore, understanding the molecular details of how calpastatin inhibits calpain is paramount for the development of novel and specific therapeutic agents.[3]
The inhibitory activity of calpastatin resides in four repetitive inhibitory domains, each capable of binding and inhibiting a calpain molecule.[1][4] The synthetic peptide Acetyl-Calpastatin (184-210) corresponds to a key inhibitory region within one of these domains and serves as a potent and selective inhibitor of calpain I and II.[5] This guide focuses on the structural analysis of this specific interaction, providing a comparative overview of key methodologies.
The Gold Standard: X-ray Crystallography
High-resolution crystal structures of calpain in complex with an inhibitory domain of calpastatin have provided foundational insights into the mechanism of inhibition.[1][2][6] This technique is widely considered the 'gold standard' for studying protein-ligand interactions at the atomic level.[7]
Key Mechanistic Insights from Crystallography:
-
Calcium-Dependent Conformational Change: Calpain undergoes significant conformational changes upon binding calcium, which are essential for calpastatin binding.[1][2] These changes include the opening of the active site cleft and a more compact arrangement of the enzyme's domains.[1][2]
-
Multi-Point Interaction: Calpastatin inhibits calpain by occupying both sides of the active site cleft through interactions with multiple domains of the calpain molecule.[1][2][8] Specifically, subdomains A and C of calpastatin bind to domains IV and VI of calpain, respectively, while the inhibitory subdomain B interacts with the active site region.[8][9]
-
Novel Inhibitory Mechanism: Despite passing through the active site, calpastatin evades cleavage by looping out and around the active site cysteine residue.[1][2]
Experimental Protocol: X-ray Crystallography of the Calpain-Calpastatin Complex
-
Protein Expression and Purification:
-
Express recombinant calpain (e.g., rat m-calpain) and the Acetyl-Calpastatin (184-210) peptide.
-
Purify both components to homogeneity using affinity and size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate purified calpain with an excess of the calpastatin peptide in the presence of calcium to ensure complex formation.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Process the diffraction data and determine the structure using molecular replacement, using a known calpain structure as a search model.
-
Refine the atomic model against the experimental data.
-
Causality Behind Experimental Choices:
-
The use of a calcium-containing buffer is critical to induce the conformational state of calpain that is competent for calpastatin binding.[1][2]
-
A molar excess of the peptide inhibitor helps to drive the equilibrium towards complex formation, increasing the likelihood of obtaining crystals of the complex.
Complementary and Alternative Methodologies
While X-ray crystallography provides unparalleled atomic detail, it offers a static view of the interaction. A comprehensive understanding requires the integration of data from various biophysical and biochemical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding interfaces.[7][10]
Key Contributions of NMR:
-
Conformational Dynamics: NMR studies have shown that calpastatin is intrinsically unstructured in its free form and undergoes a conformational change upon binding to calpain.[11][12]
-
Binding Site Mapping: Chemical shift perturbation experiments can identify the specific residues of both calpain and calpastatin that are involved in the interaction.
-
Calcium-Induced Structural Changes: NMR can detect subtle calcium-induced rearrangements in the backbone of calpastatin peptides, which may prime them for interaction with calpain.[11]
Experimental Workflow: NMR Chemical Shift Perturbation
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled calpain.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled calpain in the absence of the calpastatin peptide.
-
-
Titration:
-
Add increasing amounts of unlabeled Acetyl-Calpastatin (184-210) to the ¹⁵N-labeled calpain sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide cross-peaks that shift or broaden upon addition of the peptide. These residues are likely at or near the binding interface.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[10][13]
Key Parameters Determined by SPR:
-
Association Rate Constant (k_on): The rate at which the calpain-calpastatin complex forms.
-
Dissociation Rate Constant (k_off): The rate at which the complex breaks apart.
-
Equilibrium Dissociation Constant (K_d): A measure of the binding affinity.
Studies using SPR have demonstrated that the different inhibitory domains of calpastatin bind to calpain with varying affinities, with K_d values ranging from picomolar to nanomolar.[4]
Experimental Protocol: SPR Analysis of Calpain-Calpastatin Binding
-
Sensor Chip Preparation:
-
Immobilize purified calpain onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of Acetyl-Calpastatin (184-210) over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound peptide.
-
-
Data Fitting:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][14]
Key Thermodynamic Parameters from ITC:
-
Binding Affinity (K_a or K_d): The strength of the interaction.
-
Enthalpy Change (ΔH): The change in heat upon binding, reflecting changes in hydrogen and van der Waals bonds.[15]
-
Entropy Change (ΔS): The change in disorder upon binding, indicative of changes in hydrophobic interactions and conformational flexibility.[15]
-
Stoichiometry (n): The molar ratio of the interacting molecules.
Experimental Protocol: ITC Measurement
-
Sample Preparation:
-
Place a solution of purified calpain in the sample cell of the calorimeter.
-
Load a solution of Acetyl-Calpastatin (184-210) into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the peptide solution into the calpain solution at a constant temperature.
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection and fit the data to a binding model to determine the thermodynamic parameters.
-
Comparison of Methodologies
| Feature | X-ray Crystallography | NMR Spectroscopy | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Information | High-resolution 3D structure | Solution structure, dynamics, binding site | Binding kinetics (k_on, k_off), affinity (K_d) | Thermodynamics (ΔH, ΔS), affinity (K_d), stoichiometry |
| Strengths | Atomic-level detail | Information on dynamics in solution | Real-time, label-free, high sensitivity | Direct measurement of binding energetics |
| Limitations | Static picture, requires crystals | Limited by protein size, lower resolution | Requires immobilization of one partner | Higher sample consumption |
| Sample Requirements | High purity and concentration | High purity and concentration | Moderate purity and concentration | High purity and concentration |
Concluding Remarks for the Practicing Scientist
The structural analysis of the Acetyl-Calpastatin (184-210) interaction with calpain is a multifaceted endeavor that benefits from an integrated approach. While X-ray crystallography provides the ultimate structural detail, techniques like NMR, SPR, and ITC are indispensable for a comprehensive understanding of the binding dynamics, kinetics, and thermodynamics. For researchers aiming to design novel calpain inhibitors, a strategy that leverages the strengths of each of these methods will be the most fruitful. Initial screening and kinetic characterization with SPR can be followed by thermodynamic validation with ITC. NMR can then be employed to map the binding interface, providing crucial information for guiding crystallization efforts and for the rational design of peptidomimetics. Ultimately, a high-resolution crystal structure can confirm the binding mode and provide a detailed blueprint for structure-based drug design.
References
-
Hanna, R. A., Campbell, R. L., & Davies, P. L. (2008). Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin. Nature, 456(7220), 409–412. [Link]
-
Todd, B., Moore, D., Deivanayagam, C. C., Lin, G. D., Chattopadhyay, D., Maki, M., Wang, K. K., & Narayana, S. V. (2003). A structural model for the inhibition of calpain by calpastatin: crystal structures of the native domain VI of calpain and its complexes with calpastatin peptide and a small molecule inhibitor. Journal of molecular biology, 328(1), 131–146. [Link]
-
Melloni, E., & Strocchi, P. (2003). Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT. The Journal of biological chemistry, 278(10), 8435–8441. [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Hanna, R. A., Garcia-Diaz, B. E., & Davies, P. L. (2007). Calpastatin simultaneously binds four calpains with different kinetic constants. FEBS letters, 581(16), 2894–2898. [Link]
-
Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. [Link]
-
RCSB PDB. (2008). 3BOW: Structure of M-calpain in complex with Calpastatin. [Link]
-
Kiss, R., Bodor, A., & Perczel, A. (2009). Folding transitions in calpain activator peptides studied by solution NMR spectroscopy. Journal of peptide science : an official publication of the European Peptide Society, 15(6), 421–428. [Link]
-
Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2004). Interaction of calpastatin with calpain: a review. Biological chemistry, 385(6), 465–472. [Link]
-
Kiss, R. (2012). Structural and dynamical characterization and binding investigation of Calpastatin by NMR spectroscopy. Ph.D. theses. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]
Sources
- 1. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpastatin simultaneously binds four calpains with different kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-Calpastatin (184-210) (human) | Calpains | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Interaction of calpastatin with calpain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Folding transitions in calpain activator peptides studied by solution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teo.elte.hu [teo.elte.hu]
- 13. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 14. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 15. Khan Academy [khanacademy.org]
Safety Operating Guide
Acetyl-Calpastatin (184-210) (Human): Proper Disposal Procedures
[1][2][3]
Executive Summary & Risk Profile
As researchers, we often treat peptides as "benign biologicals." However, Acetyl-Calpastatin (184-210) is a potent, bioactive fragment of the endogenous calpain inhibitor (Domain 1).[1] With a
This guide outlines the cradle-to-grave disposal logic, ensuring your laboratory remains compliant with GLP and environmental safety standards.
Physicochemical Data Relevant to Disposal
| Property | Specification | Operational Impact |
| Sequence | Ac-D-P-M-S-S-T-Y-I-E-E-L-G-K-R-E-V-T-I-P-P-K-Y-R-E-L-L-A-NH₂ | 27-mer peptide; high nitrogen content upon incineration. |
| Solubility | Water (1 mg/mL); 1% Acetic Acid | High Mobility: Spills will migrate quickly in wet environments.[1] |
| State | Lyophilized Powder (Trifluoroacetate salt) | Inhalation Risk: Aerosolizes easily; handle in fume hood.[1][2] |
| Stability | Hygroscopic; Stable at -20°C | Does not spontaneously degrade; requires active destruction (incineration).[1] |
Waste Classification Logic
Before disposal, you must categorize the waste based on its "matrix"—the environment in which the peptide currently exists.
-
Pure Compound (Vials/Powder): Classified as Non-Regulated Chemical Waste (unless mixed with hazardous solvents).[1]
-
Stock Solutions (High Conc.): Classified as Chemical Waste .[1]
-
Experimental Waste (Cell Culture/Tissue): Classified as Biohazardous Waste (due to the biological matrix, not the peptide itself).[1]
Step-by-Step Disposal Protocols
Scenario A: Expired or Unused Lyophilized Solids (Original Vials)
The Golden Rule: Never open a sealed vial just to dispose of it.[1] Exposure increases risk.[1]
-
Inventory & Labeling:
-
Secondary Containment:
-
Place the vial into a clear, sealable plastic bag (e.g., Ziploc) to capture any potential breakage.
-
-
Stream Selection:
-
Deposit into the Solid Chemical Waste Drum (usually blue or black barrel) destined for High-Temperature Incineration .[1]
-
Why Incineration? Peptides are organic. Incineration at >800°C ensures complete mineralization to
, , and , eliminating bioactivity.
-
Scenario B: Liquid Stock Solutions (Pure Chemical)
Context: You have 500
-
Consolidation:
-
Pour the solution into your laboratory's Aqueous/Organic Waste Carboy .
-
Critical Check: If dissolved in 100% DMSO, use the Organic Solvent stream. If in water/buffer, use the Aqueous stream.
-
-
Rinsing:
-
Triple-rinse the empty vial with a small volume of solvent (water or ethanol).[1]
-
Add rinsate to the waste carboy.
-
-
Vial Disposal:
-
Deface the label on the empty vial.
-
Dispose of the vial in Glass/Sharps waste, not general trash.
-
Scenario C: Experimental Waste (Cell Culture/Biologicals)
Context: Media supernatant containing 10
-
Deactivation (The Dual Approach):
-
Disposal:
-
Pour down the drain with copious water ONLY IF your local EHS permits bleached biological waste in the sewer.
-
Otherwise: Solidify with absorbent polymer (e.g., Vern-Gel) and dispose of as Solid Biohazardous Waste (Red Bag).[1]
-
Decision Logic Diagram
The following flowchart illustrates the decision-making process for segregating Acetyl-Calpastatin waste streams.
Caption: Decision tree for segregating Acetyl-Calpastatin (184-210) waste based on physical state and matrix contamination.
Emergency Spill Procedures
In the event of a spill, rapid containment prevents migration.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles.
-
Powder Spill:
-
Do not sweep dry. This creates aerosols.
-
Cover with a wet paper towel (water or ethanol) to dampen the powder.[1]
-
Wipe up and place all materials into a plastic bag.
-
Label as Solid Chemical Waste .
-
-
Liquid Spill:
-
Cover with absorbent pads.
-
Clean the surface with 10% bleach followed by 70% ethanol.
-
Dispose of pads as Chemical Waste (Stream A in diagram).[1]
-
Regulatory Compliance (US/EU)
-
US (RCRA): Acetyl-Calpastatin is not a listed hazardous waste.[1] However, under the "Cradle-to-Grave" liability (40 CFR 262), the generator is responsible for determining if the waste exhibits hazardous characteristics. Best Practice: Manage as non-regulated chemical waste to ensure incineration.
-
EU (REACH): Ensure compliance with local Safety Data Sheet (SDS) requirements.[1] WGK 1 classification implies it must not enter the water table.
References
Comprehensive Safety and Operational Guide: Handling Acetyl-Calpastatin (184-210) (human)
As a synthetic 27-amino acid peptide, Acetyl-Calpastatin (184-210) (human) is a highly potent, cell-permeable inhibitor of calcium-dependent cysteine proteases, specifically calpain I (μ-calpain) and calpain II (m-calpain)[1]. Because this peptide is frequently utilized in sensitive in vitro and in vivo models to study neurodegeneration, apoptosis, and cellular signaling, preserving its structural integrity is just as critical as ensuring operator safety.
This guide provides authoritative, step-by-step protocols for the safe handling, reconstitution, and disposal of Acetyl-Calpastatin (184-210), ensuring both experimental reproducibility and laboratory safety.
Chemical Identity & Hazard Classification
While Acetyl-Calpastatin (184-210) is not classified as acutely toxic under standard GHS directives, it is a biologically active synthetic peptide. Standard laboratory safety precautions must be strictly enforced to prevent accidental mucosal absorption or degradation of the compound.
| Property | Specification |
| Nomenclature | Acetyl-Calpastatin (184-210) (human) |
| CAS Number | 123714-50-1 |
| Molecular Weight | 3177.65 g/mol |
| Molecular Formula | C₁₄₂H₂₃₀N₃₆O₄₄S |
| Physical State | Lyophilized powder |
| Solubility | H₂O (~1 mg/mL) |
| Hazard Class | WGK 3 (Combustible Solid, LGK 11) |
| Storage (Dry) | -20°C to -80°C (Protect from light and moisture) |
Personal Protective Equipment (PPE) Matrix
To maintain a self-validating safety system, every piece of PPE serves a dual purpose: protecting the researcher from potential sensitization and protecting the highly sensitive peptide from enzymatic degradation (e.g., human RNases/proteases).
-
Hand Protection: Wear chemical-resistant nitrile gloves (compliant with EN 374).
-
Causality: Prevents the transfer of skin-dwelling proteases that can rapidly cleave the peptide's active subdomains, while protecting the user from unknown sensitization risks.
-
-
Eye/Face Protection: Tightly fitting safety goggles with side shields (EN 166).
-
Causality: Lyophilized peptide powders are highly electrostatic and prone to aerosolization upon opening the vial. Goggles prevent micro-dust from dissolving in the ocular mucosa.
-
-
Respiratory Protection: N95/P95 respirator or mandatory handling within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Causality: Prevents inhalation of aerosolized peptide dust, which can cause respiratory tract irritation.
-
-
Body Protection: Flame-resistant or standard long-sleeved laboratory coat.
Operational Workflow: Reconstitution & Handling
Acetyl-Calpastatin (184-210) contains specific inhibitory subdomains (A, B, and C) that must remain intact to anchor to the calpain molecule. Improper reconstitution—such as vigorous vortexing or repeated freeze-thaw cycles—will denature the peptide sequence, rendering it biologically inert[2].
Step-by-Step Reconstitution Protocol
-
Equilibration: Remove the lyophilized vial from -80°C storage and place it in a desiccator at room temperature for 30 minutes. Do not open the vial while cold. Condensation will introduce moisture, leading to rapid peptide hydrolysis.
-
Centrifugation: Briefly centrifuge the vial at 10,000 x g for 30 seconds to gather all electrostatic powder at the bottom of the tube.
-
Solvent Addition: Inside a fume hood, carefully add sterile, nuclease-free H₂O to achieve a stock concentration of ~1 mg/mL[1].
-
Dissolution: Do not vortex vigorously. Gently pipette the solution up and down or invert the tube slowly until the powder is fully dissolved.
-
Sterilization: Filter the reconstituted stock solution through a low-protein-binding 0.22 μm syringe filter to ensure sterility for cell culture applications[1].
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10–50 μL) in sterile microcentrifuge tubes.
-
Storage: Store aliquots immediately at -80°C. Never subject the working solution to multiple freeze-thaw cycles. Use thawed aliquots within 24 hours[1].
Caption: Step-by-step operational workflow for the reconstitution and storage of Acetyl-Calpastatin.
Mechanistic Context: Why Peptide Integrity Matters
Understanding the biological mechanism of Acetyl-Calpastatin reinforces the necessity of strict handling protocols. The calpain-calpastatin system is a tightly regulated intracellular proteolytic network. When intracellular calcium (Ca²⁺) levels rise, calpains undergo a conformational change, activating their protease functions to cleave target proteins (e.g., cytoskeletal elements, caspase-3)[3].
Acetyl-Calpastatin (184-210) mimics the endogenous calpastatin inhibitor. Its 27-amino acid sequence contains distinct subdomains that bind simultaneously to the calpain active site and the Penta-EF-hand (PEF) domains[2]. If the peptide is degraded due to poor laboratory handling (e.g., protease contamination or thermal degradation), it cannot form this inhibitory complex, leading to uncontrolled calpain hyperactivation and experimental failure[4].
Caption: Mechanistic pathway of Calpain activation and subsequent inhibition by Acetyl-Calpastatin.
Spill Management & Disposal Protocols
In the event of an accidental spill, immediate and methodical action is required to prevent environmental contamination and cross-contamination of laboratory surfaces.
Dry Spill (Lyophilized Powder)
-
Do not sweep. Sweeping generates airborne peptide dust.
-
Cover the spilled powder with damp, absorbent paper towels to suppress aerosolization.
-
Carefully wipe up the material and place the contaminated towels into a designated, sealable solid chemical waste container.
-
Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe.
Wet Spill (Reconstituted Solution)
-
Cover the liquid spill with an inert absorbent material (e.g., vermiculite, sand, or absorbent laboratory pads).
-
Collect the saturated absorbent material using non-sparking tools and transfer it to a hazardous chemical waste receptacle.
-
Clean the spill area with a standard laboratory detergent and water.
Disposal Plan
Acetyl-Calpastatin (184-210) must never be discharged into the municipal drainage system.
-
Solid Waste: Dispose of empty vials, contaminated gloves, and spill cleanup materials as combustible solid chemical waste (WGK 3) in accordance with institutional and local environmental regulations.
-
Liquid Waste: Unused reconstituted peptide solutions should be collected in a designated aqueous chemical waste carboy and incinerated by a licensed hazardous waste contractor.
References
-
Storr, S. J., et al. (2011). Calpain-calpastatin system and cancer progression. Ovid. Retrieved from[Link]
-
Rao, M. V., et al. (2014). Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice. Journal of Neuroscience. Retrieved from[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
